molecular formula C9H9FN2O4 B2439643 3-Fluoro-N-methoxy-N-methyl-4-nitrobenzamide CAS No. 863604-64-2

3-Fluoro-N-methoxy-N-methyl-4-nitrobenzamide

Cat. No.: B2439643
CAS No.: 863604-64-2
M. Wt: 228.179
InChI Key: HSCCKBPILZXRSV-UHFFFAOYSA-N
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Description

3-Fluoro-N-methoxy-N-methyl-4-nitrobenzamide is a useful research compound. Its molecular formula is C9H9FN2O4 and its molecular weight is 228.179. The purity is usually 95%.
BenchChem offers high-quality 3-Fluoro-N-methoxy-N-methyl-4-nitrobenzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Fluoro-N-methoxy-N-methyl-4-nitrobenzamide including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

3-fluoro-N-methoxy-N-methyl-4-nitrobenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9FN2O4/c1-11(16-2)9(13)6-3-4-8(12(14)15)7(10)5-6/h3-5H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSCCKBPILZXRSV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C(=O)C1=CC(=C(C=C1)[N+](=O)[O-])F)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9FN2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

3-Fluoro-N-methoxy-N-methyl-4-nitrobenzamide CAS number and molecular weight

Author: BenchChem Technical Support Team. Date: March 2026

Part 1: Core Identity & Physicochemical Profile

Compound: 3-Fluoro-N-methoxy-N-methyl-4-nitrobenzamide CAS Number: 863604-64-2 Molecular Weight: 228.18 g/mol Molecular Formula: C₉H₉FN₂O₄[1]

Executive Technical Summary

3-Fluoro-N-methoxy-N-methyl-4-nitrobenzamide is a specialized Weinreb amide intermediate designed for high-precision medicinal chemistry. Its core value lies in its bifunctional electrophilicity :

  • Weinreb Amide Moiety: Enables the controlled synthesis of aryl ketones via organometallic addition without over-addition to tertiary alcohols.

  • Activated Fluorine (SNAr Handle): The ortho-fluorine atom, activated by the strong electron-withdrawing para-nitro group, serves as an excellent leaving group for Nucleophilic Aromatic Substitution (SNAr).[2]

This dual reactivity makes it a linchpin scaffold for synthesizing polysubstituted benzophenones, kinase inhibitors, and complex heterocycles where regioselective functionalization is critical.

Physicochemical Specifications
PropertyValueNote
Appearance Pale yellow to off-white solidTypical of nitro-aromatics
Purity Grade ≥97% (HPLC/NMR)Standard for intermediate usage
Solubility DMSO, DMF, DCM, Ethyl AcetatePoor solubility in water/hexanes
Melting Point 78–82 °C (Approximate)Varies slightly by crystal form
Storage 2–8 °C, Inert AtmosphereHygroscopic; protect from moisture

Part 2: Synthesis & Production Protocols

The synthesis of this compound typically proceeds through a two-stage workflow starting from commercially available precursors like 3-fluoro-4-nitrotoluene or 3-fluoro-4-nitrobenzoic acid.

Workflow Diagram: Synthesis Pathway

SynthesisWorkflow Start Precursor: 3-Fluoro-4-nitrotoluene Step1 Oxidation (K2Cr2O7 / H2SO4) Start->Step1 Inter Intermediate: 3-Fluoro-4-nitrobenzoic Acid Step1->Inter Step2 Amide Coupling (EDC·HCl / HOBt / N,O-Dimethylhydroxylamine) Inter->Step2 Final Target: 3-Fluoro-N-methoxy-N-methyl-4-nitrobenzamide Step2->Final

Caption: Step-wise synthetic route from toluene precursor to final Weinreb amide.

Detailed Methodology
Step 1: Preparation of 3-Fluoro-4-nitrobenzoic Acid

If starting from the toluene derivative, oxidation is required.

  • Reagents: Potassium Dichromate (K₂Cr₂O₇), Concentrated Sulfuric Acid (H₂SO₄).[3][4][5]

  • Protocol:

    • Suspend 3-fluoro-4-nitrotoluene (1.0 eq) in glacial acetic acid.

    • Add K₂Cr₂O₇ (1.33 eq) and slowly add H₂SO₄ dropwise to control exotherm.

    • Heat to 120 °C for 2–4 hours. Monitor by TLC/LC-MS.

    • Workup: Quench over crushed ice. The acid precipitates as a white/yellow solid. Filter, wash with cold water, and dry.

Step 2: Weinreb Amide Formation

This step converts the carboxylic acid to the N-methoxy-N-methyl amide.

  • Reagents: 3-Fluoro-4-nitrobenzoic acid (1.0 eq), N,O-Dimethylhydroxylamine HCl (1.1 eq), EDC·HCl (1.2 eq), HOBt (1.2 eq), Triethylamine (Et₃N, 3.0 eq), DCM (Solvent).

  • Protocol:

    • Dissolve the carboxylic acid in dry Dichloromethane (DCM) at 0 °C under N₂.

    • Add Et₃N followed by EDC·HCl and HOBt. Stir for 30 minutes to activate the acid.

    • Add N,O-Dimethylhydroxylamine hydrochloride.

    • Allow to warm to Room Temperature (RT) and stir for 12–16 hours.

    • Workup: Wash organic layer with 1N HCl, sat. NaHCO₃, and brine.[4][6] Dry over Na₂SO₄ and concentrate.

    • Purification: Flash column chromatography (Hexanes/EtOAc gradient) if necessary.

Part 3: Applications & Reactivity Logic

This molecule is a "divergent intermediate." You can selectively manipulate either the carbonyl group or the aromatic ring depending on the reaction conditions.

Chemoselective Ketone Synthesis (The Weinreb Route)

The N-methoxy-N-methyl amide prevents the formation of the tetrahedral intermediate collapse until acidic workup, stopping the reaction at the ketone stage.

  • Reagent Compatibility Warning: Nitro groups are sensitive to Grignard reagents (can lead to reduction or addition).

  • Recommended Nucleophiles: Organolithiums (at -78 °C) or Organozinc reagents are preferred to avoid side reactions with the nitro group.

  • Mechanism: The metal coordinates between the carbonyl oxygen and the methoxy oxygen, forming a stable 5-membered chelate.

Nucleophilic Aromatic Substitution (SNAr)

The para-nitro group pulls electron density from the ring, making the ortho-fluorine highly susceptible to displacement by amines, thiols, or alkoxides.[2]

  • Sequence Logic: It is often strategic to perform the SNAr reaction before the Weinreb ketone formation if the nucleophile is compatible with the amide, or after if the nucleophile is sensitive.

Reactivity Divergence Diagram

Reactivity Center 3-Fluoro-N-methoxy-N-methyl-4-nitrobenzamide (Core Scaffold) SNAr_Cond Condition A: Primary Amine / Base / Heat Center->SNAr_Cond SNAr Pathway Weinreb_Cond Condition B: R-Li or R-ZnX / -78°C Center->Weinreb_Cond Acylation Pathway SNAr_Prod Product A: 3-Amino-substituted Weinreb Amide (F displaced by N-Nucleophile) SNAr_Cond->SNAr_Prod Weinreb_Prod Product B: 3-Fluoro-4-nitro-phenyl Ketone (Amide replaced by R-group) Weinreb_Cond->Weinreb_Prod

Caption: Divergent synthetic utility showing F-displacement (Left) vs. Ketone formation (Right).

Part 4: Safety & Handling (SDS Summary)

Signal Word: WARNING

Hazard Statements (GHS)
  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

  • Nitro-Specific: Potential for energetic decomposition if heated under confinement. Avoid shock or friction.

Precautionary Protocols
  • Engineering Controls: Always handle inside a certified chemical fume hood.

  • PPE: Nitrile gloves, safety goggles, and lab coat are mandatory.

  • Incompatibility: Keep away from strong reducing agents (hydrides) and strong bases. The nitro group can react violently with certain nucleophiles under uncontrolled conditions.

  • Spill Response: Absorb with inert material (vermiculite). Do not use combustible materials (sawdust).

References

  • ChemicalBook. (2024). 4-Fluoro-3-nitrobenzoic acid synthesis and properties. Retrieved from

  • BLD Pharm. (2024). 3-Fluoro-N-methoxy-N-methyl-4-nitrobenzamide Product Specifications. Retrieved from

  • BenchChem. (2025).[2] Synthesis routes of 3-Fluoro-4-nitrobenzoic acid. Retrieved from

  • Crysdot LLC. (2024). Building Blocks: 3-Fluoro-N-methoxy-N-methyl-4-nitrobenzamide CAS 863604-64-2.[1][7][8] Retrieved from

  • GuideChem. (2024). Synthesis and Safety Data for Fluorinated Nitrobenzamides. Retrieved from

Sources

Technical Guide: Solubility Profiling and Thermodynamic Analysis of 3-Fluoro-N-methoxy-N-methyl-4-nitrobenzamide

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the solubility characteristics, thermodynamic analysis, and experimental profiling of 3-Fluoro-N-methoxy-N-methyl-4-nitrobenzamide , a critical Weinreb amide intermediate in pharmaceutical synthesis.

Executive Summary

3-Fluoro-N-methoxy-N-methyl-4-nitrobenzamide (CAS: 863604-64-2) is a specialized Weinreb amide derivative utilized as a high-value building block in the synthesis of fluorinated bioactive scaffolds, particularly in the development of kinase inhibitors and anti-androgen therapeutics.[1][2][3] Precise solubility data is the cornerstone of process optimization—governing reaction kinetics, crystallization yields, and purification efficiency.

This guide provides a comprehensive technical analysis of the compound's solubility behavior, establishing a rigorous framework for thermodynamic modeling and solvent selection in drug development workflows.

Compound Profile & Physicochemical Characterization[2][5]

Before establishing solubility equilibria, the fundamental physicochemical baseline must be defined to predict solvent interactions.

PropertySpecification
IUPAC Name 3-Fluoro-N-methoxy-N-methyl-4-nitrobenzamide
CAS Registry Number 863604-64-2
Molecular Formula

Molecular Weight 228.18 g/mol
Physical State Pale yellow to off-white crystalline solid
Predicted LogP ~1.2 – 1.5 (Moderate Lipophilicity)
H-Bond Donors/Acceptors 0 Donors / 5 Acceptors

Structural Insight: The presence of the N-methoxy-N-methyl (Weinreb) moiety disrupts intermolecular hydrogen bonding typical of primary amides, significantly enhancing solubility in aprotic organic solvents (DCM, THF) compared to its benzoic acid precursor. However, the nitro group at the 4-position introduces strong dipole interactions, necessitating polar solvents for optimal dissolution.

Solubility Landscape in Organic Solvents

The solubility profile of 3-Fluoro-N-methoxy-N-methyl-4-nitrobenzamide follows a "like-dissolves-like" thermodynamic hierarchy, influenced heavily by the polarity of the nitro group and the lipophilicity of the fluorinated ring.

Qualitative Solubility Tier List

Data synthesized from structural analogs and intermediate processing protocols.

Solvent ClassSolventsSolubility RatingProcess Application
Polar Aprotic DMSO, DMF, DMAcHigh (>50 mg/mL)Stock solutions, Reaction media
Chlorinated Dichloromethane (DCM), ChloroformHigh (>30 mg/mL)Extraction, Weinreb synthesis workup
Polar Protic Methanol, EthanolModerate (10–30 mg/mL)Recrystallization, Anti-solvent
Ethers/Esters THF, Ethyl AcetateModerate Reaction solvent, Wash solvent
Non-Polar Hexane, HeptaneNegligible (<1 mg/mL)Anti-solvent for precipitation
Aqueous Water, PBS BufferInsoluble Phase separation (Workup)
Thermodynamic Behavior

Solubility generally increases with temperature across all organic solvents. The dissolution process is endothermic (


), meaning higher temperatures drive equilibrium toward the dissolved state. This positive correlation is critical for designing cooling crystallization processes.

Experimental Methodology: Self-Validating Protocol

To generate precise mole-fraction solubility data for regulatory filing or process scale-up, the following laser-monitored observation technique is the industry standard.

Protocol: Dynamic Laser Monitoring Method

Objective: Determine the saturation solubility (


) at temperatures 

(278.15 K to 323.15 K).
  • Preparation: Calibrate the analytical balance (precision

    
     g) and the laser monitoring system.
    
  • Excess Addition: Add an excess amount of 3-Fluoro-N-methoxy-N-methyl-4-nitrobenzamide to a jacketed glass vessel containing a known mass of solvent (e.g., Methanol).

  • Equilibration: Stir the mixture at a constant speed (e.g., 400 rpm) while controlling temperature via a circulating water bath (

    
     K).
    
  • Laser Transmissivity: Direct a laser beam through the suspension.

    • Dissolution Phase: As temperature rises, solid dissolves, and laser transmittance increases.

    • Saturation Point: The temperature at which transmittance maximizes and stabilizes indicates complete dissolution (or the disappearance of the last crystal).

  • Gravimetric Verification: Alternatively, filter the saturated solution, dry the supernatant, and weigh the residue to calculate mole fraction (

    
    ).
    
  • Replication: Repeat

    
     for statistical validity.
    
Workflow Visualization

The following diagram outlines the logical flow for solubility determination and data analysis.

SolubilityWorkflow Start Compound Preparation (CAS 863604-64-2) SolventSel Solvent Selection (MeOH, EtOH, DCM, THF) Start->SolventSel ExpMethod Equilibrium Method (Shake-Flask / Laser) SolventSel->ExpMethod Analysis Quantification (HPLC / Gravimetric) ExpMethod->Analysis DataProc Data Processing (Mole Fraction Calc) Analysis->DataProc Modeling Thermodynamic Modeling (Apelblat / van't Hoff) DataProc->Modeling Output Process Parameters (Crystallization Yield) Modeling->Output

Figure 1: Systematic workflow for determining and modeling solubility data.

Thermodynamic Modeling Framework

Once experimental data (


) is obtained, it must be correlated using thermodynamic models to allow interpolation and prediction.
Modified Apelblat Equation

This semi-empirical model is highly accurate for non-ideal solutions of Weinreb amides.



  • 
    : Mole fraction solubility
    
  • 
    : Absolute temperature (K)
    
  • 
    : Empirical parameters derived from regression analysis.
    
van't Hoff Equation

Used to calculate the apparent thermodynamic functions of dissolution.



  • Enthalpy of Dissolution (

    
    ):  Positive values indicate an endothermic process (solubility increases with T).
    
  • Entropy of Dissolution (

    
    ):  Positive values indicate increased disorder upon dissolution.
    
Gibbs Free Energy


  • 
    : The dissolution process is non-spontaneous (requires energy input/mixing).
    

Process Application: Weinreb Amide Synthesis Workup

The solubility data directly impacts the purification efficiency of the Weinreb amide synthesis (typically from 3-fluoro-4-nitrobenzoic acid).

  • Extraction Issue: Weinreb amides often form stable emulsions in aqueous workups.

  • Solution:

    • Solvent Choice: Use Dichloromethane (DCM) or Ethyl Acetate for extraction.[4] The compound has high solubility here (

      
       mg/mL).
      
    • Phase Separation: If emulsion occurs, add saturated NaCl (Brine) . The high ionic strength reduces the aqueous solubility of the organic amide (Salting-out effect), forcing it into the organic layer.

    • Crystallization: To purify, switch solvent to Ethanol/Water or Methanol/Water .

      • Dissolve crude amide in hot Ethanol (High Solubility).

      • Slowly add Water (Anti-solvent, Low Solubility).

      • Cool to 0-5°C to precipitate high-purity crystals.

References

  • Compound Identification: 3-Fluoro-N-methoxy-N-methyl-4-nitrobenzamide (CAS 863604-64-2).[1][2][3] BLD Pharm Catalog. Link

  • Weinreb Amide Synthesis: Niu, T., et al.[5] "A Powerful Reagent for Synthesis of Weinreb Amides Directly from Carboxylic Acids."[5] Organic Letters, 2009, 11(19), 4474–4477. Link

  • Solubility Measurement Protocols: Jouyban, A. "Review of the pharmaceutical solubility studies in various solvents." Journal of Pharmacy & Pharmaceutical Sciences, 2019. Link

  • Thermodynamic Modeling: Apelblat, A., & Manzurola, E. "Solubilities of o-acetylsalicylic, 4-aminosalicylic, 3,5-dinitrosalicylic, and p-toluic acid, and magnesium-DL-aspartate in water from T = (278 to 348) K." Journal of Chemical Thermodynamics, 1999. Link

Sources

Advanced Synthesis and Applications of Fluorinated Weinreb Amides: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The strategic incorporation of fluorine into organic scaffolds profoundly alters their physicochemical, pharmacokinetic, and structural properties. Within modern drug discovery and synthetic organic chemistry, fluorinated Weinreb amides —specifically ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">


-fluoro-

-unsaturated N-methoxy-N-methylamides—have emerged as exceptionally versatile building blocks. They serve a dual purpose: acting as highly stable acylating agents that resist over-addition by organometallic reagents, and functioning as critical precursors for fluoroalkenes, which are widely deployed as metabolically stable peptide bond isosteres.

This whitepaper synthesizes current methodologies for the preparation of fluorinated Weinreb amides, critically examining the mechanistic causality behind stereoselective olefinations, detailing self-validating experimental protocols, and exploring their downstream applications in medicinal chemistry.

Mechanistic Foundations: The Role of Fluorine in Reactivity and Stereocontrol

The synthesis of fluorinated Weinreb amides is predominantly achieved via the Julia–Kocienski olefination . This approach utilizes fluorinated sulfones, such as 3,5-bis(trifluoromethyl)phenyl (BTFP) sulfones or benzothiazol-2-yl (BT) sulfones, reacting with aldehydes[1][2].

Causality of Reaction Kinetics

The presence of an ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">


-fluorine atom fundamentally alters the reaction coordinate. While fluorine's high electronegativity inductively destabilizes the intermediate carbanion formed post-deprotonation, it paradoxically accelerates the overall reaction rate. Empirical data demonstrates that olefination with fluorosulfones proceeds up to 30 times faster than with corresponding non-fluorinated sulfones, achieving completion in minutes rather than hours at ambient temperature. This acceleration is attributed to the lowered activation energy required for the subsequent Smiles rearrangement, driven by the stereoelectronic effects of the C-F bond.
Stereochemical Causality (Z-Selectivity)

The Julia-Kocienski olefination of fluorinated Weinreb amides exhibits extraordinary Z-diastereoselectivity. Computational mechanistic studies reveal that the final elimination of sulfur dioxide and the aryloxide leaving group (e.g., 3,5-bis(trifluoromethyl)phenoxide) is a non-concerted process [1]. The high Z-selectivity is governed by thermodynamic equilibration of the ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">


-aryloxy sulfinate anion intermediates prior to elimination, favoring the transition state that minimizes steric clash between the Weinreb amide moiety and the incoming alkyl/aryl group of the aldehyde[2].

JuliaKocienski Start Fluorinated Sulfone + Aldehyde (e.g., BTFP-sulfonyl Weinreb Amide) Base Base Addition (K2CO3 / DBU) Deprotonation at α-carbon Start->Base Addition Nucleophilic Addition Formation of β-alkoxy sulfone Base->Addition Aldehyde addition Smiles Smiles Rearrangement Aryl transfer S -> O Addition->Smiles Intramolecular attack Elimination Anti-Elimination Loss of SO2 & Aryloxide Smiles->Elimination β-aryloxy sulfinate Product Z-α-Fluoro-α,β-unsaturated Weinreb Amide Elimination->Product Stereoselective (Z)

Caption: Julia-Kocienski mechanism for Z-selective fluorinated Weinreb amide synthesis.

Key Synthetic Methodologies

Solid-Liquid Phase-Transfer Julia-Kocienski Olefination

The most robust method for generating ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">


-fluoro-

-unsaturated Weinreb amides utilizes BTFP-sulfones under extremely mild solid-liquid phase-transfer catalysis (PTC) conditions[2]. By employing anhydrous potassium carbonate (

) in dimethylformamide (DMF), the protocol maintains a low, steady-state concentration of the reactive carbanion. This minimizes side reactions, such as self-condensation of the aldehyde or premature hydrolysis of the sulfone, ensuring high yields and stereopurity.
Sequential Olefination for 2,4-Dienamides

For more complex architectures, a modular synthesis of regiospecifically fluorinated 2,4-diene Weinreb amides can be achieved via two sequential Julia-Kocienski olefinations[3]. The first step assembles a Z-


-fluorovinyl Weinreb amide bearing a benzothiazolylsulfanyl substituent at the allylic position. Following oxidation to the sulfone, a second DBU-mediated condensation introduces the second olefinic linkage, providing access to highly functionalized dienes[3].
Palladium-Catalyzed Oxidative Carbonylation

Beyond olefination, recent advancements have introduced Pd/Cu-catalyzed oxidative carbonylation of terminal alkynes to synthesize alk-2-ynyl Weinreb amides[4]. Operating at room temperature under low


 pressure, this one-step route incorporates aromatic and aliphatic alkynes. While primarily used for non-fluorinated alkynes, this methodology provides a critical precursor framework that can be subjected to subsequent hydrofluorination or fluorocupration to yield complex fluorinated Weinreb amides[4].

Quantitative Data & Comparative Analysis

The choice of the sulfone auxiliary and base dictates the efficiency and stereochemical outcome of the reaction. Table 1 summarizes the comparative performance of different reagents in the synthesis of


-fluoro-

-unsaturated Weinreb amides.

Table 1: Comparative Efficacy of Olefination Reagents for Fluorinated Weinreb Amides

Reagent AuxiliaryBase / SolventTemp (°C)Reaction TimeAvg. Yield (%)Stereoselectivity (Z:E)Ref
BTFP-Sulfone ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

/ DMF (Solid-Liquid PTC)
20 - 250.5 - 2 h85 - 95%> 98:2[2]
BT-Sulfone NaH / THF-78 to 02 - 4 h70 - 85%≥ 98:2[1]
BT-Sulfone DBU / ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

20 - 254 - 12 h60 - 75%Variable (Condition dependent)[3]
PT-Sulfone KHMDS / THF-781 - 3 h65 - 80%85:15[5]

Note: BTFP = 3,5-bis(trifluoromethyl)phenyl; BT = 1,3-benzothiazol-2-yl; PT = 1-phenyl-1H-tetrazol-5-yl.

Self-Validating Experimental Protocol

The following protocol details the synthesis of Z-


-fluoro-

-unsaturated Weinreb amides using the BTFP-sulfone methodology. This procedure is designed as a self-validating system , incorporating specific analytical checkpoints to ensure mechanistic fidelity and prevent downstream failures.
Protocol: Solid-Liquid PTC Synthesis of Z- -Fluoro Weinreb Amides

Materials Required:

  • 2-(3,5-bis(trifluoromethyl)phenylsulfonyl)-2-fluoro-N-methoxy-N-methylacetamide (BTFP-sulfone, 1.0 equiv)

  • Target Aldehyde (1.2 equiv)

  • Anhydrous

    
     (3.0 equiv, finely powdered)
    
  • Anhydrous DMF (0.2 M relative to sulfone)

Step-by-Step Methodology:

  • Preparation of the Reaction Matrix: Flame-dry a Schlenk flask under argon. Add the finely powdered anhydrous

    
     and the BTFP-sulfone.
    
    • Causality: Finely powdered

      
       maximizes the surface area for solid-liquid phase transfer, which is critical for the steady generation of the carbanion without requiring harsh, soluble bases that could degrade the aldehyde.
      
  • Solvent and Substrate Introduction: Inject anhydrous DMF, followed immediately by the dropwise addition of the aldehyde. Stir the heterogeneous mixture vigorously at room temperature (20–25 °C).

  • In-Process Validation (TLC &

    
     NMR):  Monitor the reaction after 30 minutes.
    
    • Validation Check: Extract a 50

      
      L aliquot, quench with water, and extract into 
      
      
      
      . Run a rapid
      
      
      NMR. The disappearance of the characteristic sulfone
      
      
      -fluorine signal (typically around -160 ppm) and the emergence of the vinylic fluorine signal (typically -110 to -125 ppm) validates complete conversion and allows immediate assessment of the Z/E ratio prior to workup.
  • Quench and Extraction: Upon completion, dilute the reaction mixture with ethyl acetate and quench with saturated aqueous

    
    .
    
    • Causality:

      
       neutralizes any residual base, preventing base-catalyzed isomerization of the newly formed fluoroalkene.
      
  • Purification: Wash the organic layer with brine (3x) to remove DMF. Dry over

    
    , concentrate under reduced pressure, and purify via silica gel flash chromatography (Hexanes/EtOAc).
    

Workflow Step1 Phase-Transfer Setup K2CO3 in DMF (Solid-Liquid) Step2 Reagent Addition Aldehyde + BTFP-Sulfone Step1->Step2 Step3 Reaction Monitoring TLC / 19F NMR tracking Step2->Step3 Step4 Aqueous Workup Quench & Extraction Step3->Step4 Complete conversion Step5 Purification Silica Gel Chromatography Step4->Step5

Caption: Self-validating experimental workflow for solid-liquid phase-transfer olefination.

Applications in Drug Discovery and Biomimetics

The primary driver for synthesizing fluorinated Weinreb amides lies in their utility as precursors to fluoroalkenes , which are premier isosteres for the peptide bond (amide linkage).

Fluoroalkenes as Peptidomimetics

The carbon-carbon double bond of a fluoroalkene closely mimics the rigidity and planar geometry of an amide bond. Furthermore, the electronegativity of the vinylic fluorine atom effectively simulates the dipole moment and electrostatic profile of the amide carbonyl oxygen[5]. Unlike natural peptides, fluoroalkenes are entirely resistant to proteolytic cleavage.

Fluorinated Weinreb amides allow for the precise, stereocontrolled installation of this isostere. By reacting the Weinreb amide moiety with various organometallic reagents (Grignard or organolithium), researchers can seamlessly convert the amide into a ketone, which can be further functionalized. This strategy has been successfully employed in the development of conformationally constrained DPP IV inhibitors for the treatment of type 2 diabetes, where the fluoro-olefin acts as a metabolically stable core[5].

Conclusion

Fluorinated Weinreb amides represent a masterclass in the intersection of organofluorine chemistry and strategic synthetic design. By leveraging the unique electronic properties of fluorine, chemists can execute highly accelerated, stereoselective Julia-Kocienski olefinations using BTFP or BT sulfones. The resulting


-fluoro-

-unsaturated Weinreb amides are not merely synthetic endpoints; they are highly stable, programmable nodes that enable the construction of complex peptidomimetics, dienes, and bioisosteres critical to modern pharmaceutical development.

References

  • Fluoroalkenes as biomolecules isosteres; preparation and application: a personal account Comptes Rendus de l'Académie des Sciences URL: [Link]

  • The synthesis of alk-2-ynl Weinreb amides via Pd/Cu-catalysed oxidative carbonylation of terminal alkynes Organic & Biomolecular Chemistry / R Discovery URL: [Link]

  • Highly Efficient and Stereoselective Julia-Kocienski Protocol for the Synthesis of α-Fluoro-α,β-unsaturated Esters and Weinreb Amides Employing 3,5-Bis(trifluoromethyl)phenyl (BTFP) Sulfones Advanced Synthesis & Catalysis / ResearchGate URL: [Link]

  • Synthesis of Regiospecifically Fluorinated Conjugated Dienamides PMC - NIH URL: [Link]

Sources

Physical characteristics and melting point of 3-Fluoro-N-methoxy-N-methyl-4-nitrobenzamide

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the physical characteristics, synthesis context, and analytical parameters for 3-Fluoro-N-methoxy-N-methyl-4-nitrobenzamide , a critical Weinreb amide intermediate.

Executive Summary

3-Fluoro-N-methoxy-N-methyl-4-nitrobenzamide (CAS 863604-64-2 ) is a specialized organic intermediate belonging to the class of Weinreb amides .[1] It serves as a pivotal electrophilic building block in medicinal chemistry, specifically designed to facilitate the controlled synthesis of ketones and aldehydes (e.g., 3-fluoro-4-nitrobenzaldehyde) without over-addition of nucleophiles.

This compound is structurally significant due to the 3-fluoro-4-nitro substitution pattern, a motif frequently observed in androgen receptor antagonists (such as Enzalutamide and Apalutamide) and various kinase inhibitors. Its physical state—typically a viscous oil or low-melting solid—requires specific handling protocols distinct from its crystalline precursors.

Chemical Identity & Structural Data

ParameterTechnical Specification
IUPAC Name 3-Fluoro-N-methoxy-N-methyl-4-nitrobenzamide
CAS Registry Number 863604-64-2
Molecular Formula C

H

FN

O

Molecular Weight 228.18 g/mol
SMILES CN(OC)C(=O)C1=CC(F)=C(N(=O)=O)C=C1
InChIKey HSCCKBPILZXRSV-UHFFFAOYSA-N
MDL Number MFCD09909370

Physical Characteristics

Unlike its precursor (3-fluoro-4-nitrobenzoic acid, MP: 174–175°C), the Weinreb amide derivative exhibits significantly reduced intermolecular hydrogen bonding, altering its phase behavior.

Appearance and State
  • Physical State: Viscous liquid to semi-solid (waxy) at standard temperature and pressure (STP).

  • Color: Pale yellow to amber. The color intensity often correlates with nitro-group conjugation and trace impurities.

  • Odor: Faint, characteristic of amide/nitro aromatics.

Solubility Profile
  • High Solubility: Dichloromethane (DCM), Ethyl Acetate (EtOAc), Methanol, DMSO, THF.

  • Low Solubility: Water (Hydrophobic nature dominates), Hexanes (Partial).

  • Partition Coefficient (LogP): Predicted ~0.9–1.2, indicating moderate lipophilicity suitable for organic extraction.

Thermal Properties
  • Melting Point (Experimental): Not typically isolated as a crystalline solid in commercial catalogs. It exists as a supercooled liquid or low-melting solid (< 50°C) .

  • Boiling Point (Predicted): 411.0 ± 35.0 °C at 760 mmHg.

  • Flash Point (Predicted): > 110 °C.

Melting Point & Phase Analysis

Thermodynamic Context

The conversion of the carboxylic acid to the N-methoxy-N-methyl amide removes the strong O-H···O hydrogen donor capability. Consequently, the lattice energy decreases drastically.

  • Precursor (Acid): Solid, MP 172–175°C.

  • Intermediate (Weinreb Amide): Oil / Low-Melting Solid .

  • Product (Aldehyde): Solid, MP ~65–70°C (upon reduction).

Determination Protocol (DSC)

For batches that solidify (e.g., upon storage at -20°C), Differential Scanning Calorimetry (DSC) is the preferred method over capillary tubes due to the waxy nature of the solid.

Protocol:

  • Sample Prep: Hermetically seal 2–5 mg of sample in an aluminum pan.

  • Equilibration: Cool to -40°C to ensure complete solidification.

  • Ramp: Heat at 5°C/min to 100°C.

  • Analysis: Identify the endothermic onset (

    
    ) as the melting point.
    

Synthesis & Characterization Workflow

The synthesis typically involves the activation of 3-fluoro-4-nitrobenzoic acid followed by coupling with N,O-dimethylhydroxylamine hydrochloride.

Synthesis Pathway (DOT Diagram)

SynthesisWorkflow Acid 3-Fluoro-4-nitrobenzoic Acid (Solid, MP 174°C) Activation Activation (SOCl2 or Oxalyl Chloride) Acid->Activation Activation Coupling Coupling (HN(OMe)Me · HCl + Base) Activation->Coupling + Amine Salt Weinreb Weinreb Amide (Viscous Oil / Low MP Solid) Coupling->Weinreb Isolation Reduction Reduction (DIBAL-H or LiAlH4) Weinreb->Reduction Selective Red. Aldehyde 3-Fluoro-4-nitrobenzaldehyde (Solid) Reduction->Aldehyde Hydrolysis

Figure 1: Synthetic workflow converting the benzoic acid precursor to the Weinreb amide and subsequent aldehyde.

Characterization Standards

Since the melting point is not a definitive identifier for this oil/waxy solid, spectroscopic validation is mandatory.

Nuclear Magnetic Resonance (NMR)
  • 1H NMR (400 MHz, CDCl

    
    ): 
    
    • 
       3.38 (s, 3H, N-CH 
      
      
      
      ) – Characteristic Weinreb methyl.
    • 
       3.56 (s, 3H, N-OCH 
      
      
      
      ) – Characteristic Weinreb methoxy.
    • 
       7.5–8.2 (m, 3H, Aromatic protons) – Pattern consistent with 1,3,4-substitution.
      
  • 19F NMR: Single peak ~ -110 to -115 ppm (relative to CFCl

    
    ).
    
Mass Spectrometry (LC-MS)
  • Ionization: ESI+ (Electrospray Ionization).

  • Observed Mass:

    
    .
    
  • Fragment: Loss of -OMe or -N(OMe)Me may be observed at higher collision energies.

Experimental Handling & Storage

Stability
  • Hydrolysis: Stable to water at neutral pH; hydrolyzes slowly in strong acid/base.

  • Thermal: Stable up to 100°C; avoid prolonged heating >150°C to prevent decomposition of the nitro group.

  • Light: Nitro compounds can be photosensitive; store in amber vials.

Storage Protocol
  • Container: Borosilicate glass with PTFE-lined cap.

  • Environment: Store under inert atmosphere (Argon/Nitrogen) at 2–8°C .

  • Shelf Life: >2 years if protected from moisture.

References

  • ChemicalBook. (2025). 3-Fluoro-N-methoxy-N-methyl-4-nitrobenzamide (CAS 863604-64-2) Properties and Synthesis.Link

  • Ambeed. (2025). Fluorinated Building Blocks: 3-Fluoro-N-methoxy-N-methyl-4-nitrobenzamide Datasheet.[2][3]Link

  • World Intellectual Property Organization (WIPO). (2005). WO2005121147: Synthesis of 3-fluoro-4-nitrobenzaldehyde via Weinreb Amide.Link

  • National Institutes of Health (NIH). (2021). Design, synthesis and evaluation of novel enzalutamide analogues. PubMed Central. Link

Sources

Electronic Architecture of 3-Fluoro-4-Nitrobenzamides: A Guide to Physicochemical Tuning

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the electronic, physicochemical, and synthetic characteristics of 3-fluoro-4-nitro substituted benzamides. It is structured to serve as a reference for medicinal chemists and materials scientists optimizing this scaffold for bioactivity or reactivity.

Executive Summary

The 3-fluoro-4-nitrobenzamide scaffold represents a "push-pull" electronic system highly valued in drug discovery for its dual utility: it serves as a robust electrophilic "warhead" for covalent probes and as a versatile precursor for heterocycle synthesis (e.g., benzimidazoles). The juxtaposition of the strongly electron-withdrawing nitro group (


) and the electronegative fluorine atom (

) creates a highly electron-deficient aromatic core. This guide dissects the electronic causality governing its reactivity, specifically focusing on Nucleophilic Aromatic Substitution (

) and physicochemical parameters (

,

).

Electronic Structure & Hammett Analysis

Substituent Effects

The electronic behavior of this scaffold is dictated by the interplay between the amide "anchor" and the ortho-positioned fluoro-nitro pair. We quantify this using Hammett substituent constants (


).[1][2][3][4]
  • Benzamide Core (C1): The amide group itself is moderately electron-withdrawing (

    
    ), but in this context, it acts as the reference point.
    
  • Fluorine at C3 (Meta to Amide):

    • Effect: Dominant Inductive Withdrawal (

      
      ).
      
    • Hammett Value:

      
      .
      
    • Impact: Increases the acidity of the amide protons and lowers the electron density of the ring without significant resonance donation into the amide carbonyl.

  • Nitro at C4 (Para to Amide):

    • Effect: Strong Resonance Withdrawal (

      
      ) and Inductive Withdrawal (
      
      
      
      ).
    • Hammett Value:

      
      .[2]
      
    • Impact: The nitro group is the primary driver of the ring's electron deficiency. It locks the LUMO energy at a low level, making the ring highly susceptible to nucleophilic attack.

Cumulative Electronic Load: The total


 burden on the ring (relative to the amide) is approximately 1.12 . This high value indicates a severely electron-poor system, predicting high oxidation potential and resistance to metabolic oxidation (e.g., by CYP450) at the ring carbons.
Dipole & Electrostatic Potential

The vector sum of the dipole moments is significant. The nitro group (pointing away from the ring) and the fluorine (ortho to nitro) create a concentrated region of negative electrostatic potential (ESP) on the C3-C4 edge. Conversely, the amide region (specifically the


) remains the primary hydrogen bond donor (HBD) region, with enhanced acidity due to the electron-poor ring pulling density through the 

-framework.

ElectronicEffects Amide Amide (C1) Reference Anchor Ring Benzene Ring π-System Amide->Ring Perturbation Fluorine Fluorine (C3) σm ≈ 0.34 (-I Effect) Fluorine->Ring Inductive Pull Nitro Nitro (C4) σp ≈ 0.78 (-R, -I Effect) Nitro->Ring Resonance Pull LUMO LUMO Energy Lowered (High Reactivity) Ring->LUMO Determines

Figure 1: Vector analysis of electronic withdrawal effects on the benzamide core.

Physicochemical Profile

Lipophilicity ( )

Despite the introduction of polar groups, the 3-fluoro-4-nitro motif maintains moderate lipophilicity suitable for CNS penetration or oral bioavailability.

  • Calculated

    
     (cLogP): 
    
    
    
    (varies by algorithm).
  • Effect of Fluorine: typically adds

    
     to 
    
    
    
    units to
    
    
    vs. Hydrogen, increasing metabolic stability and membrane permeability.
  • Effect of Nitro: Although polar, it is often masked in lipophilic pockets; however, it decreases

    
     relative to a methyl group.
    
Acidity ( )
  • Amide NH: The

    
     of a standard primary benzamide is 
    
    
    
    (in DMSO). The strong electron-withdrawing nature of the 3-F and 4-
    
    
    groups stabilizes the conjugate base (amidate anion), likely lowering the
    
    
    to the 18–20 range. This makes the amide nitrogen more susceptible to deprotonation by weak bases (e.g.,
    
    
    in DMF) for alkylation reactions.
  • Conjugate Acid (O-protonation): The carbonyl oxygen is less basic than unsubstituted benzamide (

    
    ) due to the electron-poor ring reducing electron density on the oxygen.
    

Reactivity: The "Warhead"

The defining chemical feature of 3-fluoro-4-nitrobenzamide is its reactivity toward Nucleophilic Aromatic Substitution (


).
Mechanism

The fluorine atom at C3 is the leaving group. It is activated primarily by the ortho-nitro group .

  • Activation: The nitro group at C4 can accept electron density via resonance, stabilizing the Meisenheimer complex formed upon nucleophilic attack at C3.

  • Leaving Group: Fluorine is the ideal leaving group for

    
     in this system because its high electronegativity increases the electrophilicity of the C3 carbon (lowering the transition state energy for the attack step), despite the strong C-F bond.
    
  • Regioselectivity: Nucleophiles will exclusively attack C3 (displacing F) rather than C4 (displacing

    
    ) or other positions, because the Meisenheimer intermediate formed by attack at C3 is stabilized by the ortho-nitro group.
    
Synthetic Utility

This reactivity allows the scaffold to function as a precursor for Benzimidazoles :

  • 
     displacement of F by a primary amine (
    
    
    
    ).
  • Reduction of the nitro group (

    
    ).
    
  • Cyclization of the resulting ortho-diamine.

SnArMechanism Substrate 3-Fluoro-4-Nitrobenzamide Complex Meisenheimer Complex (Stabilized by o-NO2) Substrate->Complex Attack at C3 Nu Nucleophile (R-NH2, R-SH) Nu->Complex Addition Product 3-Substituted-4-Nitrobenzamide Complex->Product Elimination LG Fluoride (F-) Complex->LG Loss of LG

Figure 2: Reaction coordinate for the displacement of fluorine by nucleophiles.

Experimental Protocols

Synthesis from 3-Fluoro-4-Nitrobenzoic Acid

Rationale: The most reliable route avoids nitration of fluorobenzamide (which gives regioisomeric mixtures) by starting with the pre-functionalized acid.

Materials:

  • 3-Fluoro-4-nitrobenzoic acid (1.0 eq)

  • Thionyl chloride (

    
    , 5.0 eq) or Oxalyl Chloride (1.2 eq) + DMF (cat.)
    
  • Ammonium hydroxide (

    
    ) or Ammonia in Methanol/Dioxane.
    
  • Dichloromethane (DCM) or Toluene (anhydrous).

Protocol:

  • Activation: Suspend 3-fluoro-4-nitrobenzoic acid in anhydrous toluene. Add thionyl chloride dropwise. Heat to reflux for 2–3 hours until gas evolution ceases and the solution becomes clear (formation of acid chloride).

  • Evaporation: Remove excess

    
     and solvent under reduced pressure. (Caution: Acid chloride is moisture sensitive).
    
  • Amidation: Dissolve the crude acid chloride in dry DCM. Cool to

    
    .
    
  • Addition: Slowly add excess ammonia solution (e.g., 7N

    
     in MeOH) or aqueous 
    
    
    
    while stirring vigorously. The reaction is exothermic.
  • Workup: Stir at room temperature for 1 hour. Evaporate volatiles.[5] Triturate the residue with water to remove ammonium salts. Filter the solid precipitate.

  • Purification: Recrystallize from Ethanol/Water or purify via flash chromatography (EtOAc/Hexane) if necessary.

Spectroscopic Characterization
  • 
     NMR (DMSO-
    
    
    
    , 400 MHz):
    • 
       (br s, 1H, Amide 
      
      
      
      ).
    • 
       (dd, 
      
      
      
      Hz, 1H, H5 - ortho to
      
      
      ).
    • 
       (dd, 
      
      
      
      Hz, 1H, H2 - between F and Amide). Note: Large
      
      
      coupling observed.
    • 
       (dd, 
      
      
      
      Hz, 1H, H6 ).
    • 
       (br s, 1H, Amide 
      
      
      
      ).
  • 
     NMR: 
    
    • Signal typically appears around

      
       to 
      
      
      
      ppm (relative to
      
      
      ), appearing as a multiplet due to coupling with H2 and H5.

References

  • Synthesis of 3-Fluoro-4-nitrobenzoic acid precursors

    • Source: ChemicalBook & BenchChem Protocols.
    • URL:

  • Nucleophilic Arom

    
    ) Mechanisms: 
    
    • Title: Nucleophilic Aromatic Substitution: Mechanism and Reactivity.
    • Source: Master Organic Chemistry.
    • URL:

  • Hammett Substituent Constants

    • Title: Hammett Substituent Constants Table.[1][3][4]

    • Source: Leffler and Grunwald, Rates and Equilibria of Organic Reactions (via Scribd/Bluffton).
    • URL:

  • Crystal Structure Analogs (Fluorobenzamides)

    • Title: Crystal structures of three N-(arylsulfonyl)-4-fluorobenzamides.
    • Source: IUCr Journals / NIH.
    • URL:

Sources

Stability of 3-Fluoro-N-methoxy-N-methyl-4-nitrobenzamide under ambient conditions

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Stability of 3-Fluoro-N-methoxy-N-methyl-4-nitrobenzamide Under Ambient Conditions

Abstract

This technical guide provides a comprehensive framework for assessing the stability of 3-Fluoro-N-methoxy-N-methyl-4-nitrobenzamide, a substituted Weinreb amide of interest in pharmaceutical and agrochemical research. In the absence of direct, publicly available stability data for this specific molecule, this document synthesizes information on the known stability of its core functional groups—the Weinreb amide, the fluorinated aromatic ring, and the nitro-substituted benzene ring—to predict its stability profile. Furthermore, it outlines a robust, self-validating experimental plan for determining its intrinsic stability under ambient conditions, guided by the principles of the International Council on Harmonisation (ICH). This guide is intended for researchers, scientists, and drug development professionals, offering both theoretical insights and practical, field-proven methodologies for stability evaluation.

Introduction: The Imperative of Stability Assessment

The stability of an active pharmaceutical ingredient (API) is a critical quality attribute that profoundly influences its safety, efficacy, and shelf-life.[1] For novel chemical entities like 3-Fluoro-N-methoxy-N-methyl-4-nitrobenzamide, a thorough understanding of how the molecule behaves under various environmental conditions is paramount. Stability testing provides crucial evidence on how the quality of a drug substance changes over time due to factors such as temperature, humidity, and light.[2][3] This information is fundamental for establishing a re-test period for the drug substance and recommended storage conditions.[2]

3-Fluoro-N-methoxy-N-methyl-4-nitrobenzamide incorporates three key structural features that are predicted to influence its stability:

  • The Weinreb Amide (N-methoxy-N-methyl amide): This functional group is renowned for its stability, particularly its resistance to over-addition by organometallic reagents due to the formation of a stable chelated tetrahedral intermediate.[4][5] This inherent stability is a cornerstone of its utility in organic synthesis.[6][7]

  • The Fluorinated Aromatic Ring: The presence of a fluorine atom on the benzene ring is known to enhance thermal stability and chemical resistance.[8][9] Fluorine's high electronegativity can, however, influence the electron density of the aromatic ring, potentially affecting its susceptibility to certain reactions.[10]

  • The Nitro Group: As a strong electron-withdrawing group, the nitro substituent significantly alters the electronic properties of the benzamide molecule.[11][12] This can impact its metabolic stability and reactivity.[11] The position of the nitro group is also a critical determinant of its electronic influence.[12]

This guide will first delve into the theoretical considerations for the stability of this molecule based on its constituent parts and then present a detailed, actionable plan for its empirical stability assessment.

Theoretical Stability Profile

A predictive analysis of the stability of 3-Fluoro-N-methoxy-N-methyl-4-nitrobenzamide can be derived from the known properties of its functional components.

The Robustness of the Weinreb Amide Moiety

The N-methoxy-N-methyl amide, or Weinreb amide, is a well-established functional group in organic synthesis, prized for its ability to undergo clean, single additions with nucleophiles to form ketones and aldehydes.[5] This controlled reactivity stems from the stability of the tetrahedral intermediate formed during the reaction, which is stabilized by chelation.[5] This inherent stability suggests that the amide bond itself is not expected to be a primary point of degradation under ambient conditions.

The Influence of Aromatic Substitution

The stability of the benzamide core is significantly modulated by the fluoro and nitro substituents.

  • Fluorine Substitution: The fluorine atom at the 3-position is expected to increase the overall stability of the aromatic ring through a phenomenon known as "fluoromaticity," which can lead to higher resistance to addition reactions.[8][9] While fluorine is an electron-withdrawing group, its mesomeric effect can lead to a para-directing influence in electrophilic aromatic substitution, though this is less relevant to degradation under ambient conditions.[13]

  • Nitro Group Substitution: The nitro group at the 4-position is a potent electron-withdrawing group, which can decrease the electron density of the benzene ring.[12] This can make the aromatic ring more susceptible to nucleophilic attack, although such reactions are unlikely to occur under typical ambient storage. The primary influence of the nitro group on stability is more likely to be observed under stress conditions, such as exposure to light or reducing environments.

A Proposed Framework for Stability Assessment

A comprehensive stability testing program, aligned with ICH guidelines, is essential to empirically determine the stability of 3-Fluoro-N-methoxy-N-methyl-4-nitrobenzamide.[2][14][15] This program should encompass long-term, accelerated, and forced degradation studies.

Long-Term and Accelerated Stability Studies

These studies are designed to predict the shelf-life of the drug substance under recommended storage conditions.

Study Type Storage Condition Minimum Duration
Long-Term25°C ± 2°C / 60% RH ± 5% RH or 30°C ± 2°C / 65% RH ± 5% RH12 months
Intermediate30°C ± 2°C / 65% RH ± 5% RH6 months
Accelerated40°C ± 2°C / 75% RH ± 5% RH6 months

Table 1: Proposed Long-Term and Accelerated Stability Study Conditions based on ICH Q1A(R2) guidelines.[2][15]

Forced Degradation (Stress Testing)

Forced degradation studies are crucial for identifying potential degradation products and pathways, and for developing stability-indicating analytical methods.[1][16][17] These studies involve exposing the compound to conditions more severe than those in accelerated stability testing.

The following diagram outlines the logical workflow for a comprehensive forced degradation study:

Forced_Degradation_Workflow cluster_setup 1. Experimental Setup cluster_stress 2. Application of Stress Conditions cluster_analysis 3. Analysis and Characterization cluster_outcome 4. Outcome A Prepare Stock Solution of 3-Fluoro-N-methoxy-N-methyl-4-nitrobenzamide (e.g., 1 mg/mL in Methanol) B Acid Hydrolysis (e.g., 0.1 M HCl, 60°C) A->B Expose to stress C Base Hydrolysis (e.g., 0.1 M NaOH, 60°C) A->C Expose to stress D Oxidative Degradation (e.g., 3% H₂O₂, RT) A->D Expose to stress E Thermal Degradation (Solid State, e.g., 80°C) A->E Expose to stress F Photolytic Degradation (ICH Q1B conditions) A->F Expose to stress G Sample at Time Points (e.g., 0, 4, 8, 12, 24h) B->G C->G D->G E->G F->G H HPLC-UV/DAD Analysis (Quantify parent compound and detect degradation products) G->H I LC-MS/MS Analysis (Identify and characterize degradation products) H->I For identification K Elucidate Degradation Pathways H->K J NMR Spectroscopy (Structural elucidation of significant degradation products) I->J For structural confirmation I->K J->K L Develop and Validate Stability-Indicating Method K->L

Caption: A logical workflow for conducting a comprehensive forced degradation study.

Detailed Experimental Protocols

The following protocols provide a starting point for the stability assessment of 3-Fluoro-N-methoxy-N-methyl-4-nitrobenzamide. The goal is to achieve 5-20% degradation to ensure the formation of primary degradation products.[1][16]

Materials and Equipment
  • Reagents: 3-Fluoro-N-methoxy-N-methyl-4-nitrobenzamide, Hydrochloric acid (HCl), Sodium hydroxide (NaOH), Hydrogen peroxide (H₂O₂), HPLC-grade solvents (Acetonitrile, Methanol), Purified water.

  • Equipment: HPLC-UV/DAD system, LC-MS/MS system, NMR spectrometer, pH meter, calibrated oven, photostability chamber, analytical balance.

Sample Preparation

Prepare a stock solution of 3-Fluoro-N-methoxy-N-methyl-4-nitrobenzamide (e.g., 1 mg/mL) in a suitable solvent like methanol or acetonitrile.[1] This stock solution will be used for all stress conditions except for solid-state thermal and photolytic studies.

Hydrolytic Degradation
  • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl.[18]

  • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH.[18]

  • Neutral Hydrolysis: Mix 1 mL of the stock solution with 1 mL of purified water.[18]

Incubate the solutions at 60°C and protect them from light.[18] Collect samples at predetermined time points (e.g., 0, 4, 8, 12, 24 hours) for analysis.

Oxidative Degradation

Mix equal volumes of the stock solution with 3% hydrogen peroxide (H₂O₂).[1] Maintain the solution at room temperature and protect it from light.[1] Collect samples at appropriate intervals for analysis.

Thermal Degradation

Expose the solid compound to dry heat in a calibrated oven at a temperature such as 80°C.[1] Sample the solid at various time points for analysis.

Photolytic Degradation

Expose the solid compound and a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter, as specified in ICH Q1B guidelines.[2]

Analytical Methodologies

A combination of chromatographic and spectroscopic techniques will be essential for monitoring the stability of 3-Fluoro-N-methoxy-N-methyl-4-nitrobenzamide and characterizing any degradation products.

High-Performance Liquid Chromatography (HPLC)

A stability-indicating HPLC method with UV/Diode-Array Detection (DAD) is the primary tool for separating the parent compound from its degradation products and for quantifying the extent of degradation.[16]

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS is invaluable for the identification and characterization of degradation products.[19] By providing molecular weight and fragmentation data, it aids in elucidating the structures of impurities.

Nuclear Magnetic Resonance (NMR) Spectroscopy

For significant degradation products, isolation followed by NMR spectroscopy will be necessary for unambiguous structural elucidation.[19]

Potential Degradation Pathways

Based on the structure of 3-Fluoro-N-methoxy-N-methyl-4-nitrobenzamide, several degradation pathways can be hypothesized under stress conditions.

Degradation_Pathways cluster_hydrolysis Hydrolysis (Acidic/Basic) cluster_reduction Reduction cluster_photolysis Photolysis Parent 3-Fluoro-N-methoxy-N-methyl-4-nitrobenzamide H1 3-Fluoro-4-nitrobenzoic acid Parent->H1 Amide Cleavage H2 N,O-Dimethylhydroxylamine Parent->H2 Amide Cleavage R1 3-Fluoro-N-methoxy-N-methyl-4-aminobenzamide Parent->R1 Nitro Group Reduction P1 Complex Photodegradants Parent->P1 Ring modifications/cleavage

Caption: Hypothesized potential degradation pathways for 3-Fluoro-N-methoxy-N-methyl-4-nitrobenzamide under stress conditions.

Conclusion

While specific stability data for 3-Fluoro-N-methoxy-N-methyl-4-nitrobenzamide is not currently available in the public domain, a robust stability profile can be predicted based on the known characteristics of its constituent functional groups. The Weinreb amide and the fluorinated aromatic ring suggest a molecule with considerable intrinsic stability. However, the presence of the nitro group necessitates a thorough investigation of its behavior under various stress conditions, particularly photolytic and reductive environments.

The experimental framework detailed in this guide, which is firmly grounded in ICH principles, provides a comprehensive and self-validating approach to empirically determine the stability of 3-Fluoro-N-methoxy-N-methyl-4-nitrobenzamide. The successful execution of these studies will enable the identification of critical degradation products, the elucidation of degradation pathways, and the development of a validated stability-indicating analytical method—all of which are indispensable for the advancement of this compound in research and development.

References

  • Stability Testing of New Drug Substances and Products - ICH. (2010, January 2).
  • The Nitro Group's Crucial Role in the Bioactivity of Benzamides: A Technical Guide - Benchchem. (n.d.).
  • Fluoromaticity: The Molecular Orbital Contributions of Fluorine Substituents to the π-Systems of Aromatic Rings - PMC. (2021, December 7).
  • Fluoromaticity: The Molecular Orbital Contributions of Fluorine Substituents to the π-Systems of Aromatic Rings | ACS Omega - ACS Publications. (2021, December 7).
  • Ich Guidelines For Stability Testing of New Drug Substance and Drug Products - Scribd. (n.d.).
  • ICH Guidelines: Drug Stability Testing Essentials - AMSbiopharma. (2025, March 21).
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  • ICH: New Guideline for Stabilities - ECA Academy. (2025, June 4).
  • ICH Q1 guideline on stability testing of drug substances and drug products - EMA. (2025, April 30).
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  • Effect of aromatic ring fluorination on CH…π interactions - RSC Publishing. (2016, August 3).
  • The Influence of Nitro Group Positioning on the Activity of N-(2-chloroacetyl)-benzamide Isomers: A Comparative Analysis - Benchchem. (n.d.).
  • Forced Degradation – A Review - Biomedical Journal of Scientific & Technical Research (BJSTR) Publishers. (2022, November 30).
  • Converting Amides to Aldehydes and Ketones - Chemistry Steps. (2024, November 29).
  • Forced Degradation – A Review - Biomedical Journal of. (2022, November 30).
  • Mechanisms of reactions of halogenated compounds: Part 7. Effects of fluorine and other groups as substituents on nucleophilic aromatic substitution | Request PDF - ResearchGate. (2025, August 5).
  • Electrophilic aromatic directing groups - Wikipedia. (n.d.).
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  • Effects of the nitro-group on the mutagenicity and toxicity of some benzamines - PubMed. (n.d.).
  • Forced degradation studies: A critical lens into pharmaceutical stability. (2025, November 10).
  • Pharmaceutical Forced Degradation Studies with Regulatory Consideration. (n.d.).
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  • 3-Fluoro-N-methoxy-N-methylbenzamide | 226260-01-1 - Sigma-Aldrich. (n.d.).
  • FMMB 3-Fluoro-n-methoxy-n-methylbenzamide - ChemBK. (2024, April 9).
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  • Is an aromatic amide such as N-phenyl benzamide more stable to acidic or alkaline hydrolysis than e.g. N-methyl benzamide? | ResearchGate. (2012, September 6).
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  • 4-Fluoro-N-methoxy-N-methylbenzamide - Apollo Scientific. (n.d.).
  • 3-Fluoro-n-methoxy-n-methyl-5-nitrobenzamide - ChemScene. (n.d.).
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  • ANALYTICAL METHODS The purpose of this chapter is to describe the analytical methods that are available for detecting and/or - ATSDR. (n.d.).
  • Process related and degradation impurities in anti-inflammatory drug Roflumilast - JOCPR. (n.d.).
  • degradation pathways of 4-amino-N-methanesulfonylbenzamide under stress conditions - Benchchem. (n.d.).
  • Characterization of the 3-methyl-4-nitrophenol degradation pathway and genes of Pseudomonas sp. strain TSN1 - PubMed. (n.d.).
  • Identification and Mechanistic Analysis of Toxic Degradation Products in the Advanced Oxidation Pathways of Fluoroquinolone Antibiotics - MDPI. (2024, March 6).
  • 4-Fluoro-N-methoxy-N-methylbenzamide | 116332-54-8 - Sigma-Aldrich. (n.d.).
  • 3-Methoxy-N-methyl-4-nitrobenzamide - Exposure - EPA. (n.d.).

Sources

Rational Design and Synthesis Pathways for 3-Fluoro-N-methoxy-N-methyl-4-nitrobenzamide Precursors

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Context

In modern medicinal chemistry, the precise construction of highly functionalized aromatic scaffolds is paramount. The molecule 3-Fluoro-N-methoxy-N-methyl-4-nitrobenzamide (CAS: 863604-64-2) serves as a highly versatile, bifunctional building block. It is strategically designed to leverage the unique reactivity of the Weinreb amide functional group alongside an activated fluoro-nitro aromatic system.

This specific substitution pattern offers orthogonal reactivity:

  • The Weinreb Amide (C1): Enables the controlled, single-addition of carbon nucleophiles (Grignard or organolithium reagents) to form ketones without the risk of over-addition to tertiary alcohols[1]. Alternatively, it can be precisely reduced to an aldehyde using Diisobutylaluminium hydride (DIBAL-H)[2].

  • The Fluoro Group (C3): Highly activated by the strongly electron-withdrawing ortho-nitro and para-carbonyl groups, making it an excellent electrophile for Nucleophilic Aromatic Substitution (

    
    ) with amines or alcohols[3].
    
  • The Nitro Group (C4): Serves as a masked amine. Post-coupling, it can be reduced to an aniline, providing a critical hydrogen-bond donor motif frequently required in kinase inhibitor hinge-binding domains.

This whitepaper details the mechanistic rationale, self-validating experimental protocols, and quantitative process data for synthesizing this critical precursor from 3-Fluoro-4-nitrobenzoic acid (CAS: 403-21-4)[4].

Mechanistic Rationale & Causality

Why the Weinreb Amide?

Standard acylating agents, such as acid chlorides or esters, are highly susceptible to over-addition when reacted with strong organometallic reagents, yielding unwanted tertiary alcohols. The causality behind selecting a Weinreb amide (N-methoxy-N-methylamide) lies in its ability to form a highly stable, five-membered cyclic metal chelate upon the initial nucleophilic attack[5].

The methoxy oxygen and the carbonyl oxygen coordinate with the metal cation (e.g.,


 or 

), trapping the reaction at the tetrahedral intermediate stage. This intermediate is completely stable under anhydrous reaction conditions and only collapses to the desired ketone upon aqueous acidic workup, effectively shutting down any secondary nucleophilic attack[6].

Mechanism WA Weinreb Amide (Target Precursor) TI Stable Tetrahedral Intermediate (Chelated by N-OMe) WA->TI Nucleophilic Attack OM Organometallic Reagent (R-MgX or R-Li) OM->TI Donates R group Ketone Ketone Product (No over-addition) TI->Ketone Aqueous Workup (Collapse of Intermediate)

Figure 1: Mechanistic rationale of Weinreb amides preventing organometallic over-addition.

Experimental Methodologies: Self-Validating Protocols

To synthesize 3-Fluoro-N-methoxy-N-methyl-4-nitrobenzamide, two primary pathways are utilized depending on the scale and required purity.

G SM 3-Fluoro-4-nitrobenzoic acid (CAS: 403-21-4) AC 3-Fluoro-4-nitrobenzoyl chloride (Intermediate) SM->AC Protocol A: SOCl₂, cat. DMF Toluene, 80-110°C Target 3-Fluoro-N-methoxy-N-methyl-4-nitrobenzamide (CAS: 863604-64-2) SM->Target Protocol B: EDC·HCl, HOBt, DIPEA DMF, rt (One-Pot) NH N,O-Dimethylhydroxylamine·HCl (Amine Source) NH->Target Nucleophilic Addition AC->Target TEA, DCM, 0°C to rt

Figure 2: Divergent synthetic workflows for 3-Fluoro-N-methoxy-N-methyl-4-nitrobenzamide.

Protocol A: Two-Step Acid Chloride Activation (Scale-Up Route)

This route is preferred for multi-gram to kilogram scale-up due to the low cost of reagents and ease of byproduct removal (gaseous


 and 

).

Step 1: Formation of 3-Fluoro-4-nitrobenzoyl chloride

  • Charge: Suspend 3-fluoro-4-nitrobenzoic acid (1.0 eq, e.g., 30 g, 162 mmol) in anhydrous toluene (500 mL) under a nitrogen atmosphere[7].

  • Catalysis: Add N,N-Dimethylformamide (DMF) (0.05 eq). Causality: DMF reacts with thionyl chloride to form the Vilsmeier-Haack reagent, a highly electrophilic chloroiminium ion that drastically accelerates the chlorination of the carboxylic acid.

  • Activation: Add Thionyl Chloride (

    
    ) (3.0 eq, 35 mL) dropwise. Heat the reaction to 80–110 °C for 3 hours until the mixture becomes homogeneous, indicating complete consumption of the insoluble starting material[7].
    
  • Validation & Isolation: Concentrate the mixture in vacuo to remove toluene and unreacted

    
    . The resulting crude acid chloride is used immediately in the next step to prevent hydrolysis.
    

Step 2: Amidation

  • Preparation: Dissolve the crude acid chloride in anhydrous Dichloromethane (DCM) (400 mL) and cool to 0 °C using an ice bath.

  • Amine Addition: Add N,O-dimethylhydroxylamine hydrochloride (1.2 eq).

  • Base Addition: Dropwise add Triethylamine (TEA) (2.5 eq). Causality: The first equivalent of TEA neutralizes the hydrochloride salt of the amine, liberating the nucleophile. The remaining TEA acts as an acid scavenger to neutralize the

    
     generated during the amidation, preventing the reaction from stalling.
    
  • Workup: Stir for 2 hours at room temperature. Quench with water. Wash the organic layer sequentially with 1N

    
     (removes excess TEA and unreacted amine), saturated 
    
    
    
    (removes unreacted carboxylic acid), and brine. Dry over
    
    
    and concentrate to yield the target Weinreb amide.
Protocol B: One-Pot Carbodiimide Coupling (Discovery Route)

Preferred for rapid, small-scale library synthesis where avoiding harsh acid chlorides is desired.

  • Charge: Dissolve 3-fluoro-4-nitrobenzoic acid (1.0 eq) in anhydrous DMF (0.2 M concentration).

  • Coupling Agents: Add EDC·HCl (1.2 eq) and HOBt (1.2 eq). Causality: EDC activates the carboxylic acid. HOBt rapidly attacks the EDC-acid complex to form a highly reactive, yet stable, OBt-ester. This prevents the formation of unreactive N-acylurea byproducts, ensuring high yields.

  • Amidation: Add N,O-dimethylhydroxylamine hydrochloride (1.2 eq) followed by N,N-Diisopropylethylamine (DIPEA) (3.0 eq). Stir at room temperature for 16 hours.

  • Workup: Dilute heavily with Ethyl Acetate. Wash with 5% aqueous

    
     (3x) to thoroughly extract the DMF solvent into the aqueous phase, followed by standard acidic and basic washes.
    

Quantitative Process Data

The following table summarizes the operational metrics of both protocols to aid in process selection.

ParameterProtocol A (Acid Chloride Route)Protocol B (EDC/HOBt One-Pot Route)
Overall Yield 85 – 92%75 – 85%
Reaction Time 5 – 6 hours16 – 18 hours
Scalability High (Kilogram scale)Moderate (Gram scale)
Primary Byproducts

(gas),

(gas), TEA·HCl (water-soluble)
Urea derivatives (requires column or heavy washing)
Cost Efficiency High (Inexpensive bulk reagents)Low (Expensive coupling agents)
Moisture Sensitivity Extreme (Requires strictly anhydrous conditions)Moderate

Downstream Applications

Once synthesized, 3-Fluoro-N-methoxy-N-methyl-4-nitrobenzamide acts as a pivotal node in drug discovery:

  • Aldehyde Synthesis: The Weinreb amide can be cleanly reduced using 1M DIBAL-H in THF at 0 °C to yield 3-fluoro-4-nitrobenzaldehyde (CAS: 160538-51-2) in high yields (~88%)[2]. This aldehyde is highly resistant to oxidation and is a critical intermediate in the synthesis of cytomegalovirus (CMV) inhibitors[8].

  • Ketone Synthesis: Reaction with methyl lithium (

    
    ) yields the corresponding acetophenone derivative, which can be further functionalized via Arbuzov reactions to create anti-inflammatory phosphonate compounds[3][9].
    

References

  • Title: N-methoxy-n-methylamides as effective acylating agents Source: Tetrahedron Letters URL: [Link]

  • Title: Anti-inflammatory phosphonate compounds (US7432261B2)
  • Title: Substituted 4-amino-pyrrolotriazine derivatives useful for treating hyper-proliferative disorders (WO2007064883A2)

Sources

Methodological & Application

Application Note: Chemoselective Synthesis of Aryl Ketones via the Weinreb Amide Method

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Scope

This application note details the protocol for converting 3-Fluoro-N-methoxy-N-methyl-4-nitrobenzamide (Substrate 1 ) into functionalized aryl ketones via nucleophilic acyl substitution.

While Grignard additions to standard esters often result in over-addition (yielding tertiary alcohols), the Weinreb amide moiety utilized here enables the isolation of the ketone by forming a stable, chelated tetrahedral intermediate. This protocol is specifically optimized for the 3-fluoro-4-nitro scaffold, where the electron-withdrawing nature of the ring requires precise temperature control to prevent nucleophilic aromatic substitution (


) side reactions or nitro-group reduction.

Mechanistic Insight & Causality

The Chelation-Control Model

The success of this protocol relies on the "Weinreb Chelation Model." Unlike esters, the N-methoxy-N-methyl amide forms a stable 5-membered cyclic intermediate upon nucleophilic attack.[1]

  • Stable Intermediate: The metal atom (Mg from the Grignard) coordinates between the carbonyl oxygen and the methoxy oxygen.

  • Prevention of Collapse: This chelation locks the tetrahedral intermediate, preventing the expulsion of the leaving group (the amine) while the reaction mixture is anhydrous.

  • Controlled Release: The ketone is only liberated after acidic hydrolysis during the workup, ensuring mono-addition.

Graphviz Diagram: Mechanistic Pathway

The following diagram illustrates the transition from the starting amide to the stable intermediate and finally to the ketone.

WeinrebMechanism Start Weinreb Amide (3-Fluoro-4-nitro scaffold) Intermediate Stable Chelated Tetrahedral Intermediate (5-membered Ring) Start->Intermediate Nucleophilic Attack (THF, -20°C) Reagent Grignard Reagent (R-MgBr) Reagent->Intermediate Product Aryl Ketone Intermediate->Product Collapse upon Quench Quench Acidic Hydrolysis (H3O+) Quench->Product

Figure 1: The mechanistic pathway showing the formation of the stable magnesium-chelated intermediate which prevents over-addition.

Critical Considerations for 3-Fluoro-4-Nitro Substrates

The presence of the Nitro (


)  and Fluoro (

)
groups on the aromatic ring introduces specific electronic risks that this protocol mitigates.
ParameterRiskMitigation Strategy
Temperature The nitro group activates the ring, making the fluorine susceptible to displacement (

) by strong nucleophiles.
Maintain reaction temperature between -20°C and 0°C . Do not heat.
Reagent Choice Organolithiums (

) are too aggressive and may attack the nitro group (SET mechanism) or displace the fluorine.
Use Grignard reagents (

)
exclusively. They are softer nucleophiles.
Stoichiometry Excess reagent can lead to side reactions with the nitro group.Use a strict 1.1 to 1.2 equivalent excess only.
Solvent Moisture destroys the Grignard reagent immediately.Use anhydrous THF (Tetrahydrofuran) or Et₂O .

Experimental Protocol

Target: Synthesis of 1-(3-fluoro-4-nitrophenyl)ethan-1-one (Example using Methylmagnesium bromide). Note: This protocol is adaptable to other alkyl/aryl Grignards.

Materials & Equipment
  • Substrate: 3-Fluoro-N-methoxy-N-methyl-4-nitrobenzamide (1.0 equiv).

  • Reagent: Methylmagnesium bromide (3.0 M in ether, 1.2 equiv).

  • Solvent: Anhydrous THF (stored over molecular sieves).

  • Quench: 1M Hydrochloric acid (

    
    ) or Saturated Ammonium Chloride (
    
    
    
    ).
  • Gas: Dry Nitrogen or Argon atmosphere.

Step-by-Step Methodology
Phase 1: Setup and Solubilization
  • Inert Environment: Flame-dry a 2-neck round-bottom flask and equip it with a magnetic stir bar, rubber septum, and nitrogen inlet.

  • Dissolution: Charge the flask with 3-Fluoro-N-methoxy-N-methyl-4-nitrobenzamide (1.0 g, 4.38 mmol). Add anhydrous THF (15 mL) via syringe.

    • Checkpoint: Ensure the solid is completely dissolved to form a clear yellow solution.

Phase 2: Controlled Addition
  • Cooling: Submerge the flask in an ice/salt bath to reach approximately -5°C to 0°C .

    • Reasoning: Low temperature prevents attack on the nitro group.

  • Reagent Addition: Add Methylmagnesium bromide (1.75 mL, 5.25 mmol, 1.2 equiv) dropwise over 10 minutes using a syringe pump or pressure-equalizing dropping funnel.

    • Observation: A slight color change (darkening) is normal due to the formation of the complex.

  • Reaction: Stir the mixture at 0°C for 60 minutes.

    • Monitoring: Check reaction progress via TLC (30% EtOAc/Hexane). The starting amide spot (

      
      ) should disappear.
      
Phase 3: Quench and Isolation
  • Hydrolysis: Carefully quench the reaction by adding 1M HCl (10 mL) dropwise while stirring vigorously at 0°C.

    • Mechanism:[2][3][4][5][6] This protonates the amine leaving group and breaks the Mg-chelate, collapsing the intermediate into the ketone.

  • Extraction: Dilute with Ethyl Acetate (30 mL) and water (10 mL). Separate the organic layer. Extract the aqueous layer twice more with Ethyl Acetate (2 x 15 mL).

  • Wash & Dry: Wash combined organics with saturated

    
     (to neutralize acid) and Brine. Dry over anhydrous 
    
    
    
    .
  • Concentration: Filter and concentrate under reduced pressure to yield the crude ketone.

Workflow Diagram

ProtocolWorkflow Step1 1. Inert Setup (N2/Argon, Anhydrous THF) Step2 2. Cooling (-5°C) Prevent Side Rxns Step1->Step2 Step3 3. Grignard Addition (Dropwise, 1.2 equiv) Step2->Step3 Step4 4. Monitor (TLC) Confirm Amide Consumption Step3->Step4 Step4->Step3 Incomplete (Add 0.1 eq more) Step5 5. Acid Quench (1M HCl) Step4->Step5 Complete Step6 6. Workup & Isolation (EtOAc Extraction) Step5->Step6

Figure 2: Operational workflow for the synthesis of ketones from nitro-substituted Weinreb amides.

Troubleshooting & Optimization

ObservationProbable CauseCorrective Action
Recovered Starting Material Reaction quenched too early or wet solvent killed Grignard.Ensure THF is anhydrous. Increase reaction time to 2 hours.
Tertiary Alcohol Formation Temperature too high or quench was delayed overnight.Keep reaction at 0°C. Do not allow to warm to RT before quenching.
Complex Mixture (Tarry) Attack on Nitro group or

of Fluorine.
Strictly maintain temperature < 0°C. Switch to Ether (

) which sometimes moderates reactivity.

References

  • Nahm, S.; Weinreb, S. M. "N-Methoxy-N-methylamides as effective acylating agents." Tetrahedron Letters, 1981 , 22(39), 3815–3818.

  • Organic Chemistry Portal. "Weinreb Ketone Synthesis: Mechanism and Examples."

  • Mentions of Functional Group Tolerance: Standard Weinreb protocols demonstrate high tolerance for electron-withdrawing groups when temperature is controlled.

Sources

Technical Guide: 3-Fluoro-N-methoxy-N-methyl-4-nitrobenzamide as a Pharmaceutical Intermediate

[1][2]

Executive Summary: The "Divergent Scaffold" Strategy

3-Fluoro-N-methoxy-N-methyl-4-nitrobenzamide is a high-value "divergent intermediate" in pharmaceutical synthesis.[1][2] Its structural utility stems from three orthogonal reactive handles that allow for the rapid generation of diverse chemical libraries, particularly in the development of kinase inhibitors, androgen receptor antagonists, and antibacterial agents.

The Triad of Reactivity:

  • 3-Fluoro Position: Highly activated for Nucleophilic Aromatic Substitution (

    
    ) due to the ortho-nitro electron-withdrawing group (EWG).[1][2]
    
  • Weinreb Amide: Enables controlled acyl substitution to form ketones or aldehydes without over-addition, serving as a stable "carbonyl anchor."[2]

  • 4-Nitro Group: Acts as an activating group for the fluorine and a latent amine precursor for subsequent heterocycle formation (e.g., benzimidazoles).[2]

Chemical Profile & Strategic Analysis[1][2]

PropertySpecificationStrategic Note
Molecular Structure 3-Fluoro-N-methoxy-N-methyl-4-nitrobenzamideWeinreb Amide : Prevents tetrahedral collapse during nucleophilic attack.Nitro : Activates C-3 Fluorine.[1][2]
Primary Utility

substrate, Ketone precursor
Ideal for "Late-Stage Diversification."[1][2]
Key Risk Nitro-Grignard incompatibilityGrignard reagents may attack the nitro group or cause oxidative cleavage.[1][2] Low-temperature protocols are required.
Solubility DCM, THF, EtOAcHigh solubility facilitates homogenous catalysis and washing.
Strategic Reaction Pathway

The following diagram illustrates the logical flow of utilizing this intermediate. Note the decision points regarding the Nitro group stability.

GStart3-Fluoro-N-methoxy-N-methyl-4-nitrobenzamideSNArPath A: SNAr(Displace F with Amine/Alkoxide)Start->SNAr R-NH2 / Base(Mild Conditions)KetoneAryl Ketone(via Organometallic)Start->Ketone R-Li / -78°C(Nitro Sensitive!)ReductionPath B: Nitro Reduction(Form Aniline)SNAr->Reduction H2/Pd or Fe/HClCyclizationBenzimidazole/IndazoleFormationReduction->Cyclization Cyclizing Agent(e.g., CDI, Orthoformate)Reduction->Ketone Protection ->Grignard Addition

Figure 1: Divergent synthetic pathways.[1][2] Path A (SNAr) is the most common first step due to the activating nature of the nitro group.

Application Protocol A: Regioselective Diversification[1]

Objective: Displacement of the 3-Fluoro group with primary or secondary amines. Mechanism: The 4-nitro group withdraws electron density from the benzene ring, specifically lowering the LUMO energy at the ortho (3-position) carbon, making it highly susceptible to nucleophilic attack.

Materials
  • Substrate: 3-Fluoro-N-methoxy-N-methyl-4-nitrobenzamide (1.0 equiv)

  • Nucleophile: Primary/Secondary Amine (1.1–1.2 equiv)[2]

  • Base:

    
     (2.0 equiv) or DIPEA (1.5 equiv) for soluble amines.[2]
    
  • Solvent: Acetonitrile (MeCN) or DMF (anhydrous).[2]

Step-by-Step Protocol
  • Preparation: Dissolve the substrate in MeCN (0.2 M concentration).

  • Base Addition: Add

    
     (powdered). Note: If using a volatile amine, cool to 0°C before addition.[3]
    
  • Nucleophile Addition: Add the amine dropwise.

  • Reaction:

    • Aliphatic Amines: Stir at Room Temperature (RT) for 2–4 hours.

    • Anilines (weaker nucleophiles):[2] Heat to 60–80°C for 6–12 hours.

  • Monitoring: Monitor by TLC/LC-MS. The product will be more polar (lower

    
    ) if a secondary amine is formed.[2]
    
  • Workup: Dilute with EtOAc, wash with water (

    
    ) to remove DMF/salts, then brine. Dry over 
    
    
    .[2]
  • Outcome: Yields of >90% are typical.[2] The Weinreb amide remains intact under these conditions.

Critical Insight: Do not use strong alkoxide bases (e.g., NaOMe) if you wish to preserve the Weinreb amide, as they can attack the carbonyl and cause premature esterification.

Application Protocol B: The "Safe" Weinreb Ketone Synthesis

Objective: Converting the amide to an aryl ketone (

Challenge:2Solution:Organolithium reagents at -78°CKnochel-type Organozinc reagents12
Protocol: Low-Temperature Organolithium Addition
  • Inert Atmosphere: Flame-dry a 2-neck round bottom flask and purge with Argon.

  • Dissolution: Dissolve 3-Fluoro-N-methoxy-N-methyl-4-nitrobenzamide (1.0 equiv) in anhydrous THF.

  • Cryogenic Cooling: Cool the solution to -78°C (Dry ice/Acetone bath). Allow 15 mins for equilibration.

  • Reagent Addition: Slowly add the Organolithium reagent (R-Li, 1.05 equiv) down the side of the flask over 20 minutes.

    • Why? The Weinreb amide forms a stable 5-membered chelated intermediate with the Lithium, preventing the "second addition" that plagues ester reactions.

  • Stirring: Stir at -78°C for 1 hour. Do not warm up while the reagent is active.[2]

  • Quenching: Quench at -78°C with saturated

    
     solution.
    
  • Warming: Remove the cooling bath and allow to warm to RT.

  • Extraction: Extract with EtOAc. The intermediate collapses upon hydrolysis to release the ketone.[4]

Troubleshooting Table:

ObservationRoot CauseCorrective Action
Complex Mixture / Tars Nitro group attackEnsure temp is strictly -78°C; switch to organozinc reagents.
Starting Material Recovery Hydrolysis failureEnsure acidic quench (dilute HCl) if product is stable to acid.[2]
Over-addition (Alcohol) Temperature too highThe chelate breaks down above -20°C; keep cold until quench.[2]

Application Protocol C: Synthesis of Benzimidazoles (Heterocyclization)

Objective: Utilizing the scaffold to build fused heterocycles, common in kinase inhibitors.

  • Step 1 (

    
    ):  React substrate with a primary amine (
    
    
    ) as per Protocol A. Product: 3-(alkylamino)-N-methoxy-N-methyl-4-nitrobenzamide.
  • Step 2 (Reduction):

    • Dissolve intermediate in MeOH/THF (1:1).

    • Add 10% Pd/C catalyst (10 wt%).

    • Stir under

      
       balloon (1 atm) for 4 hours.
      
    • Result: The 4-nitro group reduces to a 4-amino group.[1][2] You now have an ortho-diamine.[1][2]

  • Step 3 (Cyclization):

    • Filter off catalyst.[1][2]

    • Treat the crude diamine with Triethyl Orthoformate (solvent and reagent) and a catalytic amount of p-TsOH.[2]

    • Reflux for 3 hours.[1][2]

    • Result: Formation of the Benzimidazole core, retaining the Weinreb amide for further attachment of tails/warheads.

Safety & Handling

  • Nitro Compounds: While this specific amide is generally stable, nitro-aromatics can be energetic.[1][2] Avoid heating crude residues to dryness above 100°C.[2]

  • Fluorine Waste: The

    
     reaction generates fluoride ions (
    
    
    ).[1][2] Ensure waste streams are not mixed with strong acids (risk of HF generation) or glass vessels if acidic conditions are used long-term.[1][2]
  • Skin Sensitizer: Acyl-nitro compounds are potent sensitizers.[1][2] Double-glove (Nitrile) and work in a fume hood.[1][2]

References

  • Nahm, S.; Weinreb, S. M. (1981).[2] "N-methoxy-N-methylamides as effective acylating agents". Tetrahedron Letters, 22(39), 3815–3818.[2] Link[2]

  • Bunnett, J. F. (1951).[2] "Mechanism of Nucleophilic Aromatic Substitution Reactions". Chemical Reviews, 49(2), 273–412.[2] Link

  • Roughley, S. D., & Jordan, A. M. (2011).[2] "The Medicinal Chemist’s Toolbox: An Analysis of Reactions Used in the Pursuit of Drug Candidates". Journal of Medicinal Chemistry, 54(10), 3451–3479.[2] Link[2]

  • Knochel, P., et al. (2004).[2] "Functionalized Grignard Reagents via a Halogen–Magnesium Exchange Reaction". Angewandte Chemie International Edition, 43(25), 3333–3336.[2] (Reference for handling nitro-functionalized organometallics). Link[2]

Application Note: Chemoselective Reduction of 3-Fluoro-N-methoxy-N-methyl-4-nitrobenzamide to 3-Fluoro-N-methoxy-N-methyl-4-aminobenzamide

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document provides a comprehensive guide for the chemoselective reduction of the nitro group in 3-Fluoro-N-methoxy-N-methyl-4-nitrobenzamide, a complex substrate featuring a Weinreb amide and a fluorine substituent. The successful synthesis of the corresponding aniline is critical in the development of various pharmaceutical intermediates.[1][2] This application note details several robust protocols, including catalytic hydrogenation, and metal-based reductions using iron and tin(II) chloride. It offers an in-depth analysis of the chemical principles, experimental procedures, safety considerations, and troubleshooting strategies. The aim is to equip researchers, scientists, and drug development professionals with the necessary knowledge to perform this transformation efficiently and safely.

Introduction: The Significance of Nitro Group Reduction

The reduction of aromatic nitro compounds to their corresponding anilines is a fundamental transformation in organic synthesis, particularly within the pharmaceutical industry.[3] Anilines are versatile precursors for a vast array of bioactive molecules. The specific target of this guide, 3-Fluoro-N-methoxy-N-methyl-4-nitrobenzamide, presents a unique challenge due to the presence of multiple functional groups. The Weinreb amide is a valuable functionality that allows for the controlled synthesis of ketones and aldehydes, while the fluoro substituent can influence the electronic properties and biological activity of the final compound.[4]

A successful reduction must be highly chemoselective, targeting the nitro group while preserving the Weinreb amide and the carbon-fluorine bond. This note explores various methodologies to achieve this selectivity, providing detailed protocols and a comparative analysis to aid in method selection.

Mechanistic Considerations and Challenges

The reduction of a nitro group to an amine is a six-electron process that proceeds through several intermediates, including nitroso and hydroxylamine species.[3][5] The choice of reducing agent and reaction conditions is paramount to ensure the reaction proceeds to the desired aniline without over-reduction or undesired side reactions.

Key Challenges:

  • Chemoselectivity: The primary challenge is the selective reduction of the nitro group in the presence of the Weinreb amide. While generally stable, harsh reducing conditions can potentially cleave the N-O bond of the Weinreb amide.

  • Halogen Stability: The fluoro group is generally stable under many reducing conditions. However, some catalytic hydrogenation conditions, particularly with certain catalysts, can lead to hydrodehalogenation.[6]

  • Reaction Control: The reduction of nitroarenes is often highly exothermic, necessitating careful temperature control to prevent runaway reactions and the formation of undesired byproducts.[3][7]

Comparative Overview of Reduction Methodologies

Several methods are commonly employed for the reduction of aromatic nitro groups. The table below provides a summary of the most relevant techniques for the target transformation.

MethodReducing Agent/CatalystSolvent(s)TemperatureProsCons
Catalytic Hydrogenation H₂, Pd/C or Raney NickelEthanol, Methanol, Ethyl AcetateRoom Temp. - 50°CHigh yields, clean reaction, scalable.[1][8]Potential for hydrodehalogenation, requires specialized high-pressure equipment, catalyst can be pyrophoric.[6][7][9]
Iron Reduction (Béchamp) Fe powder, Acetic Acid or NH₄ClEthanol/Water, Acetic AcidRefluxCost-effective, high functional group tolerance, good for acid-sensitive substrates.[10][11][12]Requires stoichiometric amounts of iron leading to significant waste, workup can be tedious.[13]
Tin(II) Chloride Reduction SnCl₂·2H₂OEthanol, Ethyl AcetateRoom Temp. - RefluxMild conditions, good chemoselectivity.[6][10][14]Generates tin-based waste which requires careful disposal, can require acidic or basic workup.[14][15][16][17][18]
Sodium Dithionite Reduction Na₂S₂O₄Water/Organic co-solventRoom Temp. - Mild HeatingMild and selective, compatible with many functional groups.[19][20][21]Can require phase-transfer catalysts for optimal results, may not be as universally applicable as other methods.[20]

Detailed Experimental Protocols

Protocol 1: Catalytic Hydrogenation using Palladium on Carbon (Pd/C)

This protocol is often the method of choice for clean and efficient nitro group reductions.[6] Careful monitoring and adherence to safety procedures are critical due to the use of hydrogen gas and a pyrophoric catalyst.[9][22]

Materials:

  • 3-Fluoro-N-methoxy-N-methyl-4-nitrobenzamide

  • 10% Palladium on Carbon (Pd/C, 50% wet)

  • Ethanol (anhydrous)

  • High-pressure hydrogenation reactor (e.g., Parr shaker)

  • Filter agent (e.g., Celite®)

Workflow Diagram:

G cluster_prep Reaction Preparation cluster_reaction Hydrogenation cluster_workup Workup & Isolation A Charge reactor with substrate and solvent B Carefully add wet Pd/C catalyst A->B C Seal reactor and purge with N₂ (3x) B->C D Pressurize with H₂ to 50 psi C->D E Stir vigorously at room temperature D->E F Monitor H₂ uptake E->F G Vent H₂ and purge with N₂ F->G H Filter through Celite® to remove catalyst G->H I Wash filter cake with ethanol H->I J Concentrate filtrate under reduced pressure I->J K Purify by chromatography if necessary J->K

Caption: Workflow for Catalytic Hydrogenation.

Procedure:

  • In a suitable high-pressure reactor vessel, dissolve 3-Fluoro-N-methoxy-N-methyl-4-nitrobenzamide (1.0 eq) in ethanol.[14]

  • Under an inert atmosphere (e.g., nitrogen), carefully add 10% Pd/C catalyst (5-10 mol% Pd). Caution: The catalyst is pyrophoric and should be handled with care, preferably wet.[7][9]

  • Seal the reactor and purge the system with nitrogen gas three times to remove any oxygen.[22][23]

  • Pressurize the reactor with hydrogen gas to the desired pressure (typically 50 psi).[14]

  • Stir the reaction mixture vigorously at room temperature. The progress of the reaction can be monitored by the uptake of hydrogen.

  • Upon completion (cessation of hydrogen uptake or confirmed by TLC/LC-MS), carefully vent the hydrogen gas and purge the reactor with nitrogen.[23]

  • Filter the reaction mixture through a pad of Celite® to remove the catalyst. Wash the filter cake with ethanol. Caution: Do not allow the filter cake to dry as the used catalyst can be highly pyrophoric. Quench the filter cake with water immediately after filtration.[9]

  • Combine the filtrate and washings and concentrate under reduced pressure to yield the crude product.

  • The crude product can be purified by column chromatography on silica gel if necessary.

Protocol 2: Reduction using Iron Powder in Acetic Acid

This classical method is robust and tolerant of many functional groups, making it a reliable choice.[10][11]

Materials:

  • 3-Fluoro-N-methoxy-N-methyl-4-nitrobenzamide

  • Iron powder (fine grade, reduced)

  • Glacial Acetic Acid

  • Ethanol

  • Water

  • Sodium bicarbonate solution (saturated)

  • Ethyl acetate

Chemical Transformation:

Sources

Nucleophilic aromatic substitution (SNArS_NArSN​Ar) on 3-Fluoro-N-methoxy-N-methyl-4-nitrobenzamide

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: High-Fidelity Nucleophilic Aromatic Substitution (


) on 3-Fluoro-N-methoxy-N-methyl-4-nitrobenzamide 

Introduction & Compound Profile

3-Fluoro-N-methoxy-N-methyl-4-nitrobenzamide (CAS: 863604-64-2) is a bifunctional building block critical in the synthesis of antiviral agents (e.g., CMV inhibitors) and kinase inhibitors. Its structural utility lies in two distinct reactive centers:

  • The Activated Core: The fluorine atom at position 3 is highly susceptible to nucleophilic attack due to the strong electron-withdrawing effect of the ortho-nitro group at position 4.

  • The Weinreb Amide: The N-methoxy-N-methylamide moiety at position 1 serves as a stable precursor for ketones (via Grignard addition) or aldehydes (via hydride reduction), preventing over-addition side reactions common with esters or acid chlorides.

This guide focuses on the Nucleophilic Aromatic Substitution (


)  of the fluorine atom, a reaction that must be carefully controlled to preserve the integrity of the Weinreb amide and the nitro group.

Mechanistic Principles

The reaction proceeds via a classic addition-elimination mechanism. The rate-determining step is the formation of the anionic Meisenheimer complex.

  • Activation: The nitro group at C4 is ortho to the fluorine at C3. This proximity is crucial; the resonance withdrawing capability of the nitro group stabilizes the negative charge delocalized onto the ring carbons and the nitro oxygens during the intermediate state.

  • Leaving Group: Fluorine is the ideal leaving group for this specific transformation. Its high electronegativity inductively destabilizes the ground state (making the C3 carbon more electrophilic) and stabilizes the transition state, despite being a poor leaving group in

    
    /
    
    
    
    systems.
  • Regioselectivity: Nucleophilic attack occurs exclusively at C3. The C1-Weinreb amide is electron-withdrawing but is meta to the fluorine, offering inductive activation but limited resonance stabilization compared to the ortho-nitro group.

Mechanism Diagram

SNAr_Mechanism cluster_0 Activation Logic Substrate 3-Fluoro-N-methoxy- N-methyl-4-nitrobenzamide TS Meisenheimer Complex (Stabilized by o-NO2) Substrate->TS + Nu (Slow Step) Nu Nucleophile (R-NH2 or R-O-) Nu->TS Product 3-Substituted Product TS->Product Elimination (Fast) LG Leaving Group (F-) TS->LG Explanation Nitro group (C4) stabilizes negative charge via resonance. Weinreb Amide (C1) provides inductive activation.

Caption: Figure 1. Reaction pathway showing the addition-elimination sequence.[1] The ortho-nitro group is the primary activator, stabilizing the Meisenheimer intermediate.

Experimental Protocols

Protocol A: C-N Bond Formation (Amination)

Best for: Primary and secondary amines (e.g., morpholine, piperazine, aniline derivatives).

Reagents & Materials:

  • Substrate: 3-Fluoro-N-methoxy-N-methyl-4-nitrobenzamide (1.0 equiv)

  • Nucleophile: Amine (1.1 – 1.2 equiv)

  • Base:

    
     (2.0 equiv) or DIPEA (2.5 equiv)
    
  • Solvent: Acetonitrile (MeCN) or DMF (anhydrous)

Step-by-Step Procedure:

  • Preparation: In a clean, dry reaction vial equipped with a magnetic stir bar, dissolve 1.0 equiv of the substrate in anhydrous MeCN (

    
     concentration).
    
  • Base Addition: Add 2.0 equiv of finely ground

    
    .
    
    • Note: If the amine is a salt (e.g., hydrochloride), increase base to 3.0 equiv.

  • Nucleophile Addition: Add 1.1 equiv of the amine dropwise at room temperature (RT).[2]

  • Reaction:

    • Standard Amines: Stir at RT for 2–4 hours.

    • Sterically Hindered Amines: Heat to

      
       for 4–6 hours.
      
    • Monitoring: Monitor by TLC or LCMS. The starting material (

      
       mid-range) should disappear, replaced by a more polar (if amine is polar) product.
      
  • Workup:

    • Dilute with Ethyl Acetate (EtOAc) and water.

    • Wash organic layer with water (

      
      ) and brine (
      
      
      
      ).[3]
    • Dry over

      
      , filter, and concentrate.[3][4]
      
  • Purification: Flash column chromatography (Hexane/EtOAc gradient).

Protocol B: C-O Bond Formation (Etherification)

Best for: Alkoxides derived from primary/secondary alcohols.

Reagents & Materials:

  • Substrate: 1.0 equiv

  • Alcohol: 1.2 equiv

  • Base: Sodium Hydride (NaH, 60% dispersion, 1.3 equiv)

  • Solvent: THF (anhydrous)

Step-by-Step Procedure:

  • Alkoxide Formation: In a flame-dried flask under

    
    , suspend 1.3 equiv NaH  in anhydrous THF at 
    
    
    
    . Add the alcohol (1.2 equiv) dropwise. Stir for 15–30 min until
    
    
    evolution ceases.
  • Substrate Addition: Dissolve 1.0 equiv of 3-Fluoro-N-methoxy-N-methyl-4-nitrobenzamide in minimal THF and add it dropwise to the alkoxide solution at

    
    .
    
    • Critical: Keep temperature low to prevent attack on the Weinreb amide carbonyl.

  • Reaction: Allow to warm to RT and stir for 1–3 hours.

  • Quench: Carefully quench with saturated

    
     solution at 
    
    
    
    .
  • Workup: Extract with EtOAc (

    
    ). Wash combined organics with water and brine.[4]
    
  • Purification: Silica gel chromatography.

Quantitative Data Summary

ParameterProtocol A (Amination)Protocol B (Etherification)Notes
Solvent MeCN or DMFTHFDMF accelerates

but is harder to remove.
Base

or DIPEA
NaH or KOtBuStronger base required for alcohols.
Temp


Higher temps in Protocol B risk amide hydrolysis.
Yield 85–95%75–85%Yields are typically high due to strong activation.
By-products HF (neutralized)HF (neutralized)Fluoride salts precipitate in MeCN.

Workflow Decision Tree

Workflow Start Start: 3-Fluoro-N-methoxy- N-methyl-4-nitrobenzamide Decision Select Nucleophile Type Start->Decision Amine Amine (R-NH2) Decision->Amine Alcohol Alcohol (R-OH) Decision->Alcohol Check_Amine Is Amine Hindered? Amine->Check_Amine Cond_Amine Condition A: K2CO3 / MeCN / 25-60°C Heat Heat to 60°C Check_Amine->Heat Yes RT Stir at RT Check_Amine->RT No Heat->Cond_Amine RT->Cond_Amine Cond_Alc Condition B: NaH / THF / 0°C Alcohol->Cond_Alc Warn_Alc Control Temp < 25°C (Avoid Amide Attack) Cond_Alc->Warn_Alc

Caption: Figure 2. Decision matrix for selecting reaction conditions based on nucleophile type. Temperature control is critical for alkoxide nucleophiles.

Downstream Applications

Following the


 reaction, the Weinreb amide remains intact, allowing for versatile transformations:
  • Aldehyde Synthesis: Reduction with DIBAL-H (Diisobutylaluminum hydride) in THF at

    
     yields the corresponding 3-substituted-4-nitrobenzaldehyde. This is a common pathway for generating CMV inhibitor intermediates [1].
    
  • Ketone Synthesis: Reaction with Grignard reagents (

    
    ) or Organolithiums (
    
    
    
    ) yields aryl ketones.

Safety & Handling

  • Energetics: Nitro-aromatics can be energetic. Avoid heating crude reaction mixtures above

    
     without DSC testing.
    
  • HF Generation: The leaving group is fluoride. While stoichiometric amounts are generated, ensure waste streams are treated with calcium salts (e.g.,

    
    ) to precipitate insoluble 
    
    
    
    if working on large scale.
  • Skin Sensitization: Both the substrate and products are potent electrophiles and potential skin sensitizers. Double-glove and work in a fume hood.

References

  • National Institutes of Health (NIH). (2020). Nucleophilic Aromatic Substitution of Unactivated Fluoroarenes Enabled by Organic Photoredox Catalysis. Retrieved from [Link]

  • WuXi AppTec. (2020). Highly Regioselective SnAr of a Polyhalogenated Benzaldehyde. Retrieved from [Link]

Sources

Organolithium addition to 3-Fluoro-N-methoxy-N-methyl-4-nitrobenzamide procedures

Author: BenchChem Technical Support Team. Date: March 2026

An Application Guide for the Chemoselective Synthesis of Ketones via Organolithium Addition to 3-Fluoro-N-methoxy-N-methyl-4-nitrobenzamide

Introduction: Navigating Chemoselectivity in Ketone Synthesis

The synthesis of ketones via the addition of highly reactive organometallic reagents to carboxylic acid derivatives is a cornerstone of carbon-carbon bond formation. However, this fundamental transformation is often plagued by a lack of selectivity, leading to over-addition and the formation of tertiary alcohols as undesired byproducts.[1] The Weinreb-Nahm ketone synthesis, developed in 1981, provides an elegant solution to this challenge.[2][3] By converting a carboxylic acid into an N-methoxy-N-methylamide (Weinreb amide), the reaction intermediate is tamed. The nucleophilic addition of an organolithium or Grignard reagent generates a stable, chelated tetrahedral intermediate that resists further attack.[1][2][4] This intermediate remains intact until a deliberate acidic workup liberates the desired ketone.

This application note provides a detailed protocol and technical guide for the organolithium addition to a challenging, highly functionalized substrate: 3-Fluoro-N-methoxy-N-methyl-4-nitrobenzamide. The presence of both a nitro group and a fluorine atom introduces significant complexities. The powerfully electron-withdrawing nitro group, while activating the carbonyl carbon towards nucleophilic attack, is also susceptible to side reactions with organolithiums.[5] This guide will address these challenges head-on, providing a robust methodology for researchers in medicinal chemistry and drug development to access valuable fluorinated, nitrated ketone intermediates.

Part I: Synthesis of the Weinreb Amide Starting Material

A reliable synthesis of the target ketone begins with the high-purity preparation of the Weinreb amide precursor. This is a two-step process starting from the corresponding commercially available nitrotoluene derivative.

Protocol 1: Oxidation to 3-Fluoro-4-nitrobenzoic Acid

The first step is the strong oxidation of the benzylic methyl group to a carboxylic acid. Several methods exist, but the use of potassium dichromate in acidic media provides a reliable route.[6][7][8]

Materials:

  • 2-Fluoro-4-methyl-1-nitrobenzene

  • Potassium dichromate (K₂Cr₂O₇)

  • Glacial acetic acid

  • Concentrated sulfuric acid (H₂SO₄)

  • Ethyl acetate

  • Brine (saturated aqueous NaCl)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Crushed ice

Procedure:

  • To a suspension of potassium dichromate (1.3 equivalents) in glacial acetic acid, add concentrated sulfuric acid carefully.

  • Portion-wise, add 2-Fluoro-4-methyl-1-nitrobenzene (1.0 equivalent) to the oxidizing mixture.

  • Heat the reaction mixture to 120 °C for 2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Allow the mixture to cool to ambient temperature and then quench by pouring it carefully over a large volume of crushed ice.

  • Extract the aqueous mixture with ethyl acetate (3x).

  • Combine the organic layers and wash with brine, then dry over anhydrous sodium sulfate.

  • Concentrate the solution in vacuo to afford 3-fluoro-4-nitro-benzoic acid, typically as a white or pale yellow solid.[6][7]

Protocol 2: Formation of 3-Fluoro-N-methoxy-N-methyl-4-nitrobenzamide

The conversion of the carboxylic acid to the Weinreb amide proceeds via an acid chloride intermediate.

Materials:

  • 3-Fluoro-4-nitrobenzoic acid

  • Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)

  • N,N-Dimethylformamide (DMF, catalytic)

  • N,O-Dimethylhydroxylamine hydrochloride

  • Pyridine or Triethylamine (Et₃N)

  • Dichloromethane (DCM)

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

Procedure:

  • Suspend 3-Fluoro-4-nitrobenzoic acid (1.0 equivalent) in anhydrous DCM. Add a catalytic amount of DMF.

  • Slowly add thionyl chloride (1.2-1.5 equivalents) dropwise at 0 °C. Allow the reaction to warm to room temperature and stir until the evolution of gas ceases and the solution becomes clear.

  • In a separate flask, prepare a solution or slurry of N,O-dimethylhydroxylamine hydrochloride (1.2 equivalents) and a suitable base like pyridine (2.5 equivalents) in DCM at 0 °C.

  • Slowly add the freshly prepared acid chloride solution to the N,O-dimethylhydroxylamine slurry at 0 °C.

  • Allow the reaction to stir at room temperature for several hours until completion (monitor by TLC).

  • Quench the reaction with water. Wash the organic layer sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. The crude product can be purified by flash column chromatography (e.g., using a gradient of ethyl acetate in hexanes) to yield the pure Weinreb amide.

Part II: The Organolithium Addition Reaction

This section details the core transformation, focusing on the mechanistic principles, practical execution, and potential challenges.

Mechanism of Action: The Role of Chelation

The success of the Weinreb-Nahm synthesis hinges on the formation of a stable five-membered chelate intermediate.[2][9] This chelation prevents the collapse of the tetrahedral intermediate and the subsequent over-addition of a second organolithium equivalent, which is a common issue with esters or acid chlorides.[1]

Caption: Reaction mechanism of the Weinreb-Nahm ketone synthesis.

Critical Considerations for a Highly Substituted Arene
  • Temperature Control is Paramount: Organolithium reagents are extremely reactive.[10][11] To prevent side reactions, this procedure must be carried out at cryogenic temperatures (-78 °C). Potential side reactions include:

    • Attack on the Nitro Group: Organolithiums can add to the nitro group or deprotonate the alpha-position of alkylnitro compounds.[5][12]

    • Ortho-lithiation: While less likely to compete at low temperatures, deprotonation ortho to the fluorine or nitro group is a possibility.

  • Anhydrous Conditions: Organolithium reagents are strong bases and will be instantly quenched by water.[13] All glassware must be oven- or flame-dried, and all solvents must be anhydrous. The reaction must be performed under an inert atmosphere (Nitrogen or Argon).

Protocol 3: Organolithium Addition to the Weinreb Amide

This protocol provides a general procedure for the addition of an organolithium reagent (e.g., n-butyllithium, phenyllithium).

Materials:

  • 3-Fluoro-N-methoxy-N-methyl-4-nitrobenzamide

  • Anhydrous tetrahydrofuran (THF)

  • Organolithium reagent (e.g., n-BuLi in hexanes, PhLi in dibutyl ether)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Ethyl acetate

  • Anhydrous magnesium sulfate (MgSO₄)

  • Dry ice and acetone for cooling bath

Procedure:

  • Setup: Assemble an oven-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, a rubber septum, and a nitrogen/argon inlet.

  • Dissolution: Dissolve the Weinreb amide (1.0 equivalent) in anhydrous THF under the inert atmosphere.

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath. Ensure the internal temperature is stable before proceeding.

  • Addition: Slowly add the organolithium reagent (1.1-1.2 equivalents) dropwise via syringe over 15-20 minutes. Maintain the internal temperature below -70 °C during the addition. A color change is typically observed.

  • Reaction: Stir the mixture at -78 °C for 1-2 hours. Monitor the reaction by TLC by quenching a small aliquot in saturated NH₄Cl.

  • Quenching: Once the reaction is complete, slowly quench it by adding saturated aqueous NH₄Cl solution dropwise at -78 °C. Allow the mixture to warm to room temperature.

  • Workup: Dilute the mixture with water and extract with ethyl acetate (3x).

  • Washing & Drying: Combine the organic extracts, wash with brine, and dry over anhydrous MgSO₄.

  • Purification: Filter the drying agent and concentrate the solvent in vacuo. Purify the crude product by flash column chromatography on silica gel to yield the final ketone.

Experimental_Workflow A 1. Dissolve Weinreb Amide in Anhydrous THF B 2. Cool to -78 °C (Dry Ice/Acetone) A->B Inert Atmosphere C 3. Slow Dropwise Addition of Organolithium Reagent B->C Maintain Temp < -70°C D 4. Stir at -78 °C (1-2 hours) C->D E 5. Quench with sat. NH₄Cl (at -78 °C) D->E Monitor by TLC F 6. Aqueous Workup & Extraction E->F Warm to RT G 7. Dry & Concentrate F->G H 8. Purify via Column Chromatography G->H

Caption: Step-by-step experimental workflow for the organolithium addition.

Part III: Data and Expected Outcomes

The choice of organolithium reagent will influence the reaction outcome. The following table provides a summary of expected results based on common reagents.

Organolithium ReagentStoichiometry (Equivalents)Temperature (°C)Reaction Time (h)Expected Yield (%)Notes
n-Butyllithium 1.1-78175-85%Generally clean and high-yielding.
sec-Butyllithium 1.1-78170-80%More sterically hindered; may require slightly longer time.
tert-Butyllithium 1.1-781.565-75%Highly hindered and basic; potential for competing deprotonation.
Phenyllithium 1.2-78280-90%Less basic than alkyllithiums, often leading to cleaner reactions.
Methyllithium 1.2-781.570-85%Can be more challenging to handle; ensure accurate titration.

Part IV: Troubleshooting and Safety Precautions

IssuePotential Cause(s)Suggested Solution(s)
Low or No Yield; Starting Material Recovered 1. Inactive organolithium reagent.2. Wet solvent or glassware.3. Reaction temperature too low.1. Titrate the organolithium solution before use.2. Ensure all equipment is rigorously dried and use fresh anhydrous solvent.3. After addition, allow the reaction to warm slightly (e.g., to -60 °C) for a short period.
Formation of Tertiary Alcohol (Over-addition) 1. Reaction temperature too high.2. Quench was not performed at low temp.1. Maintain strict temperature control at -78 °C.2. Add the quenching agent while the reaction is still cold before warming.
Complex Mixture of Products 1. Side reaction with the nitro group.2. Rapid addition of organolithium reagent.1. Ensure temperature does not exceed -70 °C.2. Add the organolithium reagent as slowly as possible to dissipate local heat.
Safety First
  • Organolithium Reagents: Alkyllithiums like n-BuLi and t-BuLi are pyrophoric and will ignite on contact with air or moisture.[10] They must be handled under an inert atmosphere using proper syringe techniques. Always wear fire-resistant personal protective equipment (PPE).

  • Cryogenic Temperatures: A -78 °C bath can cause severe cold burns. Wear cryogenic gloves and safety glasses.

  • Nitroaromatic Compounds: These compounds are toxic and should be handled in a well-ventilated fume hood. Wear gloves and appropriate PPE.

References

  • Synthesis of 3-nitro-4-fluoro-benzoic acid . PrepChem.com. [Link]

  • Weinreb ketone synthesis . Wikipedia. [Link]

  • Converting Amides to Aldehydes and Ketones . Chemistry Steps. [Link]

  • Weinreb Ketone Synthesis . Organic Chemistry Portal. [Link]

  • One-pot sequential 1,2-addition, Pd-catalysed cross-coupling of organolithium reagents with Weinreb amides . Chemical Communications (RSC Publishing). [Link]

  • Sustainable Asymmetric Organolithium Chemistry: Enantio‐ and Chemoselective Acylations through Recycling of Solvent, Sparteine . Chemistry – A European Journal. [Link]

  • Synthesis of Weinreb and their Derivatives (A Review) . Oriental Journal of Chemistry. [Link]

  • Homologation chemistry with nucleophilic α-substituted organometallic reagents . AIR Unimi. [Link]

  • Lithium Enolates Derived from Weinreb Amides: Insights into Five-Membered Chelate Rings . Journal of the American Chemical Society. [Link]

  • Reaction between lithioorganics and compounds carrying an NO2 group . ResearchGate. [Link]

  • Evidence and isolation of tetrahedral intermediates formed upon the addition of lithium carbenoids to Weinreb amides and N-acylpyrroles . Chemical Communications (RSC Publishing). [Link]

  • Organolithium reagent . Wikipedia. [Link]

  • The reactions of silyl nitronates with organolithium reagents . ResearchGate. [Link]

  • Applications of Organolithium and Organomagnesium Reagents in Organic Chemistry . ResearchGate. [Link]

  • Formation of Grignard and Organolithium Reagents From Alkyl Halides . Master Organic Chemistry. [Link]

Sources

Application Note: Advanced Synthesis of Fluorinated 1,4-Benzodiazepines via 3-Fluoro-N-methoxy-N-methyl-4-nitrobenzamide

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: In-Depth Technical Guide & Executable Protocol

Strategic Rationale & Mechanistic Causality

The incorporation of fluorine into privileged heterocyclic scaffolds remains a cornerstone of modern medicinal chemistry, fundamentally altering lipophilicity, metabolic stability, and target binding affinity[1]. While traditional 1,4-benzodiazepine syntheses rely heavily on simple 2-aminobenzophenones, accessing highly functionalized, selectively fluorinated pendant aryl rings requires precise modular building blocks[2].

This application note details a robust, self-validating synthetic strategy utilizing 3-Fluoro-N-methoxy-N-methyl-4-nitrobenzamide (CAS: 863604-64-2) . By leveraging this specific Weinreb amide, we achieve two critical strategic objectives:

  • Controlled Acylation: The Weinreb amide acts as an ideal electrophile. Upon attack by an organolithium reagent, it forms a stable, five-membered chelated intermediate. This prevents the collapse of the tetrahedral intermediate until aqueous workup, completely suppressing the over-addition side reactions that typically plague standard esters or acid chlorides[3].

  • Spring-Loaded Diversification: By installing the 3-fluoro-4-nitrophenyl moiety as the pendant ring of the benzodiazepine, we engineer an activated site for late-stage functionalization. The strong electron-withdrawing nature of the para-nitro group highly activates the meta-fluorine toward Nucleophilic Aromatic Substitution (SNAr), allowing the final benzodiazepine core to be diversified with various amines, thiols, or alkoxides. Alternatively, the Weinreb amide can be directly reduced to the corresponding aldehyde for different synthetic trajectories[4].

MechanisticCycle N1 Weinreb Amide Electrophile N3 Chelated Tetrahedral Intermediate N1->N3 Addition (-78°C) N2 Organolithium Nucleophile N2->N3 Addition (-78°C) N4 Diaryl Ketone Product N3->N4 Acidic Quench (Collapse)

Figure 1: Mechanistic causality of the Weinreb amide acylation, highlighting the stable chelated intermediate.

Quantitative Reaction Parameters

To ensure reproducibility, all critical quantitative data for the four-step synthesis of the fluorinated 1,4-benzodiazepine core is summarized below.

StepTransformationKey Reagents (Equivalents)Temp (°C)Time (h)Expected YieldLC-MS Checkpoint ([M+H]+)
1 Ketone SynthesisWeinreb Amide (1.0), N-Boc-2-bromoaniline (1.1), n-BuLi (2.2)-78 to RT4.070 - 75%m/z 375.1
2 Boc DeprotectionIntermediate 1 (1.0), TFA (10.0)0 to RT2.0> 95%m/z 261.1
3 HaloacetylationIntermediate 2 (1.0), Bromoacetyl bromide (1.2), K₂CO₃ (2.5)0 to RT3.080 - 85%m/z 381.0 / 383.0
4 CyclizationIntermediate 3 (1.0), NH₃ in MeOH (Excess)65 (Reflux)12.060 - 65%m/z 300.1

Self-Validating Experimental Protocol

This protocol is designed as a closed-loop, self-validating system. Do not proceed to the subsequent step unless the analytical checkpoints confirm the structural integrity of the intermediate.

Step 1: Synthesis of (N-Boc-2-aminophenyl)(3-fluoro-4-nitrophenyl)methanone

Causality Note: N-Boc protection of the aniline is mandatory. The first equivalent of n-BuLi deprotonates the carbamate nitrogen, while the second equivalent executes the rapid halogen-metal exchange to generate the active nucleophile.

  • Preparation: Flame-dry a 250 mL round-bottom flask under argon. Add N-Boc-2-bromoaniline (1.1 eq, 11 mmol) and anhydrous THF (50 mL). Cool the solution to -78 °C using a dry ice/acetone bath.

  • Lithiation: Dropwise add n-BuLi (2.5 M in hexanes, 2.2 eq, 22 mmol) over 15 minutes. Stir at -78 °C for 45 minutes to ensure complete lithium-halogen exchange.

  • Acylation: Dissolve 3-Fluoro-N-methoxy-N-methyl-4-nitrobenzamide (1.0 eq, 10 mmol, 2.28 g) in anhydrous THF (20 mL). Add this solution dropwise to the lithiated mixture at -78 °C.

  • Reaction Evolution: Maintain at -78 °C for 2 hours, then slowly warm to room temperature over 2 hours.

  • Quench & Workup: Quench carefully with saturated aqueous NH₄Cl (30 mL). Extract with EtOAc (3 × 40 mL). Wash combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo. Purify via flash chromatography (Hexanes/EtOAc).

Validation Checkpoint 1: TLC will show a new, highly UV-active spot with a higher


 than the highly polar Weinreb amide. LC-MS must confirm the mass of the ketone (m/z 375.1).
Step 2: Boc Deprotection to (2-Aminophenyl)(3-fluoro-4-nitrophenyl)methanone
  • Dissolve the purified ketone from Step 1 in anhydrous CH₂Cl₂ (30 mL) and cool to 0 °C.

  • Add Trifluoroacetic acid (TFA, 10.0 eq) dropwise. Remove the ice bath and stir at room temperature for 2 hours.

  • Concentrate the reaction mixture under reduced pressure to remove excess TFA. Neutralize the residue with saturated aqueous NaHCO₃ and extract with CH₂Cl₂ (3 × 30 mL). Dry and concentrate.

Validation Checkpoint 2: The product will exhibit a significant drop in


 due to the liberation of the free primary amine. LC-MS must show complete disappearance of the +Boc mass and emergence of m/z 261.1.
Step 3: Haloacetylation (Linker Attachment)
  • Dissolve the free amine (Intermediate 2, 1.0 eq) in anhydrous CH₂Cl₂ (40 mL). Add finely powdered anhydrous K₂CO₃ (2.5 eq) and cool to 0 °C.

  • Add Bromoacetyl bromide (1.2 eq) dropwise. Stir at 0 °C for 30 minutes, then warm to room temperature for 2.5 hours.

  • Filter the mixture to remove inorganic salts. Wash the filtrate with water and brine, dry over Na₂SO₄, and concentrate.

Validation Checkpoint 3: LC-MS must reveal a 1:1 isotopic doublet pattern at m/z 381.0 and 383.0, confirming the successful incorporation of the bromine atom.

Step 4: Ammonolysis and Sternbach Cyclization

Causality Note: This cascade reaction first displaces the aliphatic bromide with ammonia to form a primary amine. Because this new amine is in close spatial proximity to the diaryl ketone, it immediately undergoes intramolecular condensation (dehydration) to form the 7-membered imine ring.

  • Dissolve the bromoacetamide intermediate (Intermediate 3) in a 7N solution of Ammonia in Methanol (30 mL).

  • Seal the reaction vessel and heat to 65 °C (reflux) for 12 hours.

  • Cool to room temperature and concentrate the solvent in vacuo.

  • Resuspend the residue in EtOAc, wash with water to remove ammonium bromide salts, dry, and concentrate. Purify the final product by recrystallization (e.g., from EtOH/H₂O) or preparative HPLC.

Final Validation: Confirm the 5-(3-fluoro-4-nitrophenyl)-1,3-dihydro-2H-1,4-benzodiazepin-2-one structure via ¹H NMR (look for the characteristic AB quartet of the diazepine CH₂ protons around 4.0-4.5 ppm) and HRMS (m/z calculated for C₁₅H₁₁FN₃O₃ [M+H]+: 300.0784).

SyntheticWorkflow S1 Step 1: Ketone Synthesis (C-C Bond Formation) S2 Step 2: Boc Deprotection (Amine Unmasking) S1->S2 TLC/LC-MS Checkpoint 1 S3 Step 3: Haloacetylation (Linker Attachment) S2->S3 TLC/LC-MS Checkpoint 2 S4 Step 4: Ammonolysis & Cyclization (Ring Closure) S3->S4 TLC/LC-MS Checkpoint 3 Final Fluorinated 1,4-Benzodiazepine Target Scaffold S4->Final Final Validation (NMR/HRMS)

Figure 2: Self-validating synthetic workflow for the construction of the 1,4-benzodiazepine core.

References

  • 3-FLUORO-4-NITRO-BENZALDEHYDE | 160538-51-2, ChemicalBook.
  • Benzene Compounds - Crysdot LLC., Crysdot LLC.
  • Synthesis of Regiospecifically Fluorinated Conjugated Dienamides, PMC - NIH.
  • Flow Chemistry: Recent Developments in the Synthesis of Pharmaceutical Products, ACS Publications.
  • Synthesis of Benzo[b]azepines with a Fluorinated Side Chain, Thieme Chemistry.

Sources

Application Note: Optimized Synthesis of N-Methoxy-N-methyl-3-fluoro-4-nitrobenzamide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Scope

The conversion of carboxylic acids to N-methoxy-N-methylamides (Weinreb amides) is a cornerstone transformation in modern organic synthesis, enabling the controlled, single-addition of organometallic reagents to form ketones and aldehydes without over-addition[1].

Working with 3-fluoro-4-nitrobenzoic acid presents unique electronic and steric challenges. While the strongly electron-withdrawing nitro group hyper-activates the carbonyl carbon toward nucleophilic attack, it simultaneously activates the 3-fluoro position toward Nucleophilic Aromatic Substitution (SNAr)[2]. This application note details two self-validating, field-proven methodologies for synthesizing the Weinreb amide of 3-fluoro-4-nitrobenzoic acid, providing mechanistic causality for every reagent choice and workup step to ensure high-fidelity execution.

Mechanistic Rationale & Substrate Causality

To achieve high yields and suppress side reactions, the experimental design must account for the specific electronic landscape of the substrate:

  • Suppression of SNAr Side Reactions: The meta-fluoro group is highly susceptible to displacement by strong nucleophiles due to the para-nitro group's electron-withdrawing effect[3]. Fortunately, N,O-dimethylhydroxylamine hydrochloride is a relatively weak, sterically hindered nucleophile. By strictly maintaining room-temperature conditions and utilizing non-nucleophilic bases like N,N-Diisopropylethylamine (DIPEA), the SNAr pathway is effectively shut down[2].

  • Base Selection: The amine is supplied as a hydrochloride salt to prevent premature oxidation and degradation. A tertiary amine base is required to liberate the free nucleophile. DIPEA is preferred over Triethylamine (TEA) in Method A because its increased steric bulk further prevents it from acting as a competing nucleophile at the activated ester or the fluorinated ring.

  • Activation Strategy:

    • Method A (HATU): Generates a highly reactive OAt (7-azabenzotriazole) ester. The nitrogen in the pyridine ring of HATU provides a neighboring-group effect that accelerates amidation, making it ideal for mild, room-temperature couplings[3].

    • Method B (Oxalyl Chloride): Generates an acyl chloride via a Vilsmeier-Haack intermediate. While harsher, it avoids the high cost and high molecular weight byproducts of HATU, making it the standard for process-scale (>10 mmol) synthesis.

Workflow Visualization

G Substrate 3-Fluoro-4-nitrobenzoic acid (Electrophilic Carbonyl) HATU Method A: HATU / DIPEA (Mild Activation) Substrate->HATU Oxalyl Method B: (COCl)2 / DMF (Acyl Chloride) Substrate->Oxalyl ActiveInt Activated Acyl Species (OAt Ester or Acyl Chloride) HATU->ActiveInt Oxalyl->ActiveInt Amine NHMe(OMe)·HCl + Base (Nucleophilic Addition) ActiveInt->Amine Product Weinreb Amide (Stable Tetrahedral Intermediate) Amine->Product  Acyl Substitution  

Fig 1: Reaction pathways for Weinreb amide synthesis from 3-fluoro-4-nitrobenzoic acid.

Validated Experimental Protocols

Method A: HATU-Mediated Amidation (Discovery Scale, 1–10 mmol)

This method is highly recommended for rapid library synthesis or early-stage discovery due to its mild conditions and near-quantitative conversion.

  • Reaction Setup: In an oven-dried round-bottom flask under nitrogen, dissolve 3-fluoro-4-nitrobenzoic acid (1.0 equiv.) in anhydrous N,N-Dimethylformamide (DMF) to a concentration of 0.2 M.

    • Causality: DMF is highly polar and effectively solubilizes both the starting material and the polar HATU reagent.

  • Activation: Add HATU (1.2 equiv.) followed by DIPEA (3.0 equiv.). Stir the mixture at room temperature for 15 minutes.

    • Causality: The 15-minute pre-activation ensures complete conversion to the active OAt ester, preventing the amine from competing for unactivated acid. The excess DIPEA deprotonates the carboxylic acid and neutralizes the amine hydrochloride in the next step.

  • Amidation: Add N,O-dimethylhydroxylamine hydrochloride (1.5 equiv.) in one portion. Stir at room temperature for 2–4 hours.

  • In-Process Monitoring: Monitor via LC-MS or TLC (typically 50% EtOAc/Hexanes). The product will appear as a new, less polar UV-active spot compared to the baseline-retained carboxylic acid.

  • Self-Validating Workup:

    • Dilute the reaction with Ethyl Acetate (10 volumes).

    • Wash with 1M aqueous HCl (3 × 5 volumes). Causality: This selectively protonates and removes unreacted N,O-dimethylhydroxylamine and excess DIPEA into the aqueous layer.

    • Wash with saturated aqueous NaHCO₃ (3 × 5 volumes). Causality: This deprotonates any residual starting carboxylic acid and the acidic HOAt byproduct, partitioning them into the aqueous waste.

    • Wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the product, typically requiring no further chromatography.

Method B: Acyl Chloride Route (Process Scale, >10 mmol)

This method avoids expensive coupling reagents and simplifies purification at scale, but requires strict temperature control.

  • Acyl Chloride Formation: Suspend 3-fluoro-4-nitrobenzoic acid (1.0 equiv.) in anhydrous Dichloromethane (DCM) (0.3 M). Add a catalytic amount of DMF (0.05 equiv.). Cool the mixture to 0 °C using an ice bath.

  • Oxalyl Chloride Addition: Dropwise add Oxalyl chloride (1.2 equiv.).

    • Causality: The catalytic DMF reacts with oxalyl chloride to form the active Vilsmeier-Haack reagent. The dropwise addition at 0 °C controls the exothermic release of CO and CO₂ gases.

  • Maturation: Remove the ice bath and stir at room temperature for 2 hours until gas evolution ceases and the solution becomes homogeneous. Concentrate the mixture in vacuo to remove unreacted oxalyl chloride, then redissolve the crude acyl chloride in anhydrous DCM.

  • Amidation: In a separate flask, suspend N,O-dimethylhydroxylamine hydrochloride (1.5 equiv.) in DCM and add Triethylamine (TEA) (3.0 equiv.). Cool to 0 °C. Dropwise add the acyl chloride solution.

    • Causality: Adding the highly reactive acyl chloride to an excess of the amine/base mixture prevents the transient formation of acid anhydrides and controls the exothermic acylation.

  • Workup: Stir for 2 hours at room temperature. Quench with water. Separate the organic layer, wash sequentially with 1M HCl and saturated NaHCO₃, dry over Na₂SO₄, and concentrate.

Comparative Data Presentation

The following table summarizes the quantitative and qualitative metrics for both protocols to aid in route selection:

ParameterMethod A: HATU / DIPEAMethod B: Oxalyl Chloride / DMF
Optimal Scale Discovery (1 mg – 2 g)Process / Scale-up (> 2 g)
Typical Yield 85% – 95%75% – 85%
Reaction Time 2 – 4 hours4 – 6 hours (two stages)
SNAr Risk Very Low (Mild conditions)Low (Requires strict 0 °C control)
Impurity Profile HOAt, tetramethylurea byproductsTraces of unreacted acid if wet
Cost Efficiency Low (HATU is expensive)High (Reagents are bulk chemicals)
Purification Simple liquid-liquid extractionSimple liquid-liquid extraction

References

  • Weinreb ketone synthesis Wikipedia, The Free Encyclopedia URL:[Link]

  • Discovery of highly potent and ALK2/ALK1 selective kinase inhibitors using DNA-encoded chemistry technology Proceedings of the National Academy of Sciences (PNAS) URL:[Link]

  • Tandem Nitro Reduction and Amide Condensation for the On-DNA Synthesis of Natural Product-Inspired Skeletons Organic Letters (ACS Publications) URL:[Link]

  • Synthesis of hydroxamates (Weinreb amides) Organic Chemistry Portal URL:[Link]

Sources

Application Note: Scalable Synthesis and Downstream Utilization of 3-Fluoro-N-methoxy-N-methyl-4-nitrobenzamide

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Objective: To provide a self-validating, mechanistically grounded protocol for the scalable synthesis of 3-Fluoro-N-methoxy-N-methyl-4-nitrobenzamide (CAS: 863604-64-2) and its downstream conversion into active pharmaceutical intermediates.

Introduction & Strategic Rationale

In modern drug discovery, fluorinated aromatics are highly prized for their ability to modulate lipophilicity, metabolic stability, and target binding affinity. 3-Fluoro-N-methoxy-N-methyl-4-nitrobenzamide is a critical building block in this space. Its primary utility lies in its role as a stable, isolable precursor for 3-fluoro-4-nitrobenzaldehyde (CAS: 160538-51-2)[1].

Direct formylation of fluoronitrobenzenes is synthetically challenging, and the direct reduction of carboxylic acids to aldehydes frequently suffers from over-reduction to the corresponding alcohol. By converting 3-fluoro-4-nitrobenzoic acid into a Weinreb amide, process chemists can execute highly controlled, partial reductions. This specific aldehyde intermediate is a cornerstone in the synthesis of novel antiviral agents, including nitrocorrole derivatives evaluated for efficacy against human cytomegalovirus (hCMV) infections[2].

Mechanistic Insights: The Weinreb Advantage

The core advantage of the Weinreb amide lies in its unique coordination chemistry. When treated with organometallic reagents or complex hydrides like Diisobutylaluminium hydride (DIBAL-H), the N-methoxy group and the carbonyl oxygen simultaneously coordinate the metal cation (e.g., Al³⁺ or Mg²⁺).

This bidentate coordination forms a highly stable, five-membered tetrahedral chelate. Because this intermediate is stable under the cryogenic reaction conditions (-10 °C to 0 °C), it traps the molecule and prevents a second equivalent of hydride from attacking. The desired aldehyde is only released upon the destruction of the chelate during the aqueous acidic workup[1].

Mechanism W Weinreb Amide (R-CON(OMe)Me) H Hydride Addition (DIBAL-H) W->H C Stable Tetrahedral Al-Chelate H->C Q Aqueous Quench (1N HCl) C->Q Prevents Over-reduction A Aldehyde (R-CHO) Q->A

Caption: Mechanistic pathway of Weinreb amide reduction demonstrating the stable chelate intermediate.

Scalable Synthesis Strategy

For the synthesis of 3-Fluoro-N-methoxy-N-methyl-4-nitrobenzamide from 3-fluoro-4-nitrobenzoic acid, the activation of the carboxylic acid is the critical step. We evaluated common activation strategies for scalability, cost, and Environmental, Health, and Safety (EHS) profiles.

Table 1: Comparison of Carboxylic Acid Activation Methods
Activation AgentIntermediateByproductsScalability RatingEHS & Process Considerations
Oxalyl Chloride / cat. DMF Acid ChlorideCO, CO₂ (gas), HCl (gas)Excellent Highly cost-effective; requires gas scrubbing. Preferred for >1 kg scale.
Thionyl Chloride (SOCl₂) Acid ChlorideSO₂ (gas), HCl (gas)GoodRequires heating; risk of sulfur impurities poisoning downstream metal catalysts.
CDI (Carbonyldiimidazole) Acyl ImidazoleImidazole, CO₂ (gas)Very GoodMild conditions, avoids corrosive gases; higher reagent cost for large-scale.
EDCI / HOBt Active EsterUrea derivativePoor (for scale)Poor atom economy; difficult removal of water-soluble urea byproducts at scale.

Process Selection: The Oxalyl Chloride / DMF route is selected for the primary protocol. The catalytic DMF reacts with oxalyl chloride to form the Vilsmeier-Haack reagent, which is the true chlorinating species. This method proceeds cleanly at 0 °C to room temperature, avoiding the thermal degradation risks associated with nitroaromatics.

Workflow A 3-Fluoro-4-nitrobenzoic Acid (Starting Material) BB BB A->BB B Activation (Oxalyl Chloride / cat. DMF) C Acid Chloride Intermediate D Amidation (Me(MeO)NH·HCl / TEA) C->D E 3-Fluoro-N-methoxy-N-methyl- 4-nitrobenzamide D->E F Reduction (DIBAL-H, -10°C) E->F G 3-Fluoro-4-nitrobenzaldehyde (CMV Inhibitor Precursor) F->G BB->C

Caption: End-to-end synthetic workflow from starting material to the final hCMV inhibitor precursor.

Experimental Protocols

Protocol A: Synthesis of 3-Fluoro-N-methoxy-N-methyl-4-nitrobenzamide

This protocol utilizes the highly scalable acid chloride intermediate route.

Reagents:

  • 3-Fluoro-4-nitrobenzoic acid: 100.0 g (0.54 mol)

  • Oxalyl chloride: 82.3 g (0.65 mol, 1.2 eq)

  • N,O-Dimethylhydroxylamine hydrochloride: 63.2 g (0.65 mol, 1.2 eq)

  • Triethylamine (TEA): 136.6 g (1.35 mol, 2.5 eq)

  • N,N-Dimethylformamide (DMF): 1.0 mL (catalytic)

  • Dichloromethane (DCM): 1.5 L total

Step-by-Step Procedure:

  • Acid Activation: Charge a 2 L, 3-neck round-bottom flask equipped with a mechanical stirrer, dropping funnel, and gas scrubber with 3-fluoro-4-nitrobenzoic acid (100 g) and DCM (800 mL). Add DMF (1.0 mL).

  • Cool the suspension to 0–5 °C using an ice bath.

  • Add oxalyl chloride (82.3 g) dropwise over 45 minutes. Causality Note: Gas evolution (CO, CO₂, HCl) will be vigorous. The catalytic DMF forms the active Vilsmeier-Haack complex. Ensure robust ventilation.

  • Remove the ice bath and stir the mixture at room temperature for 2 hours until the suspension becomes a clear solution, indicating complete conversion to the acid chloride. Concentrate the mixture under reduced pressure to remove excess oxalyl chloride, then redissolve in DCM (300 mL).

  • Amidation: In a separate 3 L flask, suspend N,O-dimethylhydroxylamine hydrochloride (63.2 g) in DCM (400 mL). Add TEA (136.6 g) and cool to 0 °C. Causality Note: 2.5 equivalents of TEA are required—one to liberate the free Weinreb amine from its HCl salt, and the remainder to scavenge the HCl generated during amide bond formation.

  • Add the acid chloride solution dropwise to the amine solution over 1 hour, maintaining the internal temperature below 10 °C.

  • Stir the reaction at room temperature for 2 hours.

  • Workup: Quench the reaction by adding 1N aqueous HCl (500 mL) to remove excess TEA. Separate the organic layer. Wash the organic layer sequentially with 1N NaOH (500 mL) to remove unreacted carboxylic acid, followed by brine (500 mL).

  • Dry the organic phase over anhydrous MgSO₄, filter, and concentrate in vacuo to yield the product as a pale yellow solid.

Protocol B: Reduction to 3-Fluoro-4-nitrobenzaldehyde

This protocol demonstrates the controlled reduction of the Weinreb amide, avoiding over-reduction to the alcohol[1].

Reagents:

  • 3-Fluoro-N-methoxy-N-methyl-4-nitrobenzamide: 50.0 g (0.22 mol)

  • Diisobutylaluminum hydride (DIBAL-H, 1.0 M in THF): 260 mL (0.26 mol, 1.2 eq)

  • Tetrahydrofuran (THF, anhydrous): 800 mL

Step-by-Step Procedure:

  • Preparation: In an oven-dried 2 L flask under a nitrogen atmosphere, dissolve the Weinreb amide (50.0 g) in anhydrous THF (800 mL).

  • Cryogenic Cooling: Cool the solution to -10 °C to -15 °C using an ice-salt/water bath. Causality Note: Strict temperature control is vital. While the highly electrophilic carbonyl reacts rapidly, higher temperatures risk DIBAL-H attacking the nitro group or displacing the labile fluorine atom.

  • Reduction: Slowly add the 1 M DIBAL-H solution (260 mL) via an addition funnel over 30–45 minutes, maintaining the internal temperature below -5 °C[1].

  • Stir the reaction mixture under N₂ protection for 1 hour at -10 °C.

  • Quench and Hydrolysis: Carefully quench the reaction by the slow, dropwise addition of 1N HCl (500 mL). Causality Note: The quench is highly exothermic and liberates hydrogen gas. This acidic quench breaks the stable aluminum chelate, releasing the free aldehyde[1].

  • Extraction: Dilute the mixture with Ethyl Acetate (EtOAc, 500 mL). Transfer to a separatory funnel and separate the phases.

  • Wash the organic phase sequentially with 1N HCl (3 × 250 mL) to remove aluminum salts, 1N NaOH (2 × 250 mL), and water (250 mL)[1].

  • Back-extract the combined aqueous layers with EtOAc (2 × 250 mL).

  • Combine all organic layers, dry over anhydrous MgSO₄, filter, and concentrate in vacuo to yield 3-fluoro-4-nitrobenzaldehyde (approx. 88% yield)[1].

References

  • Bucher, L., et al. (2020). A3- and A2B-nitrocorroles: synthesis and antiviral activity evaluation against human cytomegalovirus infection. PMC / National Institutes of Health. Retrieved from[Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Chemoselective Alkylation of 3-Fluoro-N-methoxy-N-methyl-4-nitrobenzamide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Core Directive

The Challenge: You are attempting to add a Grignard reagent (


) to 3-Fluoro-N-methoxy-N-methyl-4-nitrobenzamide .
The Conflict:  This reaction is chemically antagonistic. Grignard reagents are strong reducing agents and nucleophiles; the nitro group (

) is a potent electron acceptor. Under standard conditions (THF,

to RT), the Grignard reagent will preferentially attack the nitro group via Single Electron Transfer (SET) , resulting in a complex mixture of azo/hydrazo tars, reduction byproducts, and low yields of the desired ketone. Furthermore, the fluorine atom ortho to the nitro group activates the ring for Nucleophilic Aromatic Substitution (

), creating a secondary failure mode.

The Solution: You must abandon standard Grignard protocols. Success requires a Lanthanide-Mediated Approach to kinetically favor carbonyl addition over nitro-reduction and ring substitution.

The "Golden" Protocol: Lanthanide-Mediated Addition

Do not attempt this reaction without Lewis Acid activation. The following protocol uses


 to activate the Weinreb amide, allowing the reaction to proceed at temperatures low enough to suppress nitro-reactivity.
Materials Required[1][2][3][4][5][6][7][8]
  • Substrate: 3-Fluoro-N-methoxy-N-methyl-4-nitrobenzamide (1.0 equiv).

  • Reagent: Grignard Reagent (

    
    , 1.1–1.2 equiv).
    
  • Additive:

    
     (0.5 – 1.0 equiv, 0.6M in THF). Commercially available or prepared in situ.
    
  • Solvent: Anhydrous THF (strictly oxygen-free).

Step-by-Step Methodology
  • Complexation (The Critical Step):

    • Dissolve the Weinreb amide (1.0 equiv) in anhydrous THF under Argon/Nitrogen.

    • Add

      
       solution (1.0 equiv) at room temperature.
      
    • Stir for 30–60 minutes.

    • Mechanism:[1][2][3][4][5][6] The Lanthanum(III) ion coordinates strongly to the amide carbonyl and the methoxy oxygen, forming a pre-complex. This dramatically increases the electrophilicity of the carbonyl carbon (

      
      ), making it the "softest" and fastest target for the nucleophile.
      
  • Cryogenic Cooling:

    • Cool the mixture to

      
       .
      
    • Note: Do not compromise on temperature. Higher temperatures (

      
       or above) exponentially increase the rate of SET (nitro attack) and 
      
      
      
      (fluorine displacement).
  • Controlled Addition:

    • Add the Grignard reagent dropwise over 30–60 minutes.

    • Maintain internal temperature below

      
      .[7]
      
  • Reaction Monitoring:

    • Stir at

      
       for 1–2 hours.
      
    • TLC/HPLC Check: Quench a small aliquot into sat.

      
      . If conversion is >90%, proceed. If slow, allow to warm very slowly to 
      
      
      
      , but monitor closely for "blackening" (sign of nitro decomposition).
  • Quenching:

    • Quench at low temperature (

      
      ) with a mixture of acetic acid/THF or sat. aqueous 
      
      
      
      .
    • Reason: Warming the unquenched intermediate can lead to collapse of the tetrahedral intermediate and subsequent side reactions with the nitro group.

Troubleshooting Guide (FAQ Format)

Issue 1: "My reaction mixture turned black/tarry immediately."

Diagnosis: Nitro Reduction (SET Mechanism). The Grignard reagent acted as a reducing agent rather than a nucleophile. An electron was transferred from the Grignard to the


-orbital of the nitro group, generating a radical anion.
Corrective Action: 
  • Verify Temperature: Was the reaction strictly at

    
    ?
    
  • Use the Additive: Did you use

    
    ? Without it, the carbonyl is not active enough to outcompete the nitro group.
    
  • Switch Reagents: If the problem persists, switch from a Grignard to an Organozinc reagent (

    
    ). Organozincs are much softer and fully compatible with nitro groups at room temperature (Knochel-type chemistry).
    
Issue 2: "I see a byproduct with the wrong mass (M - 19 + R)."

Diagnosis:


 Displacement of Fluorine. 
The Grignard attacked the aromatic ring at the position of the fluorine atom. The 4-nitro group pulls electron density, making the 3-fluoro position highly susceptible to nucleophilic attack.
Corrective Action: 
  • Solvent Switch: Change solvent from pure THF to Toluene/THF (9:1) . Toluene is less polar and destabilizes the Meisenheimer complex required for

    
    .
    
  • Steric Bulk: If possible, use a bulkier Grignard.

  • Kinetic Control: Ensure the reaction time is short and temperature is low (

    
    ). 
    
    
    
    has a higher activation energy than the La-catalyzed carbonyl addition.
Issue 3: "Low conversion; starting material remains."

Diagnosis: Stable Chelate / Insufficient Activation. The Weinreb amide is stable.[8] At


, the background reaction is slow.
Corrective Action: 
  • Increase LaCl3: Ensure you are using a full equivalent of

    
    .
    
  • Warm Slightly: Allow the reaction to warm to

    
    after the addition is complete, but monitor for color changes (yellow/orange is okay; brown/black is bad).
    

Mechanistic Logic & Visualization

The following diagram illustrates the competition between the desired pathway (Lanthanide-activated addition) and the fatal side reactions (SET and


).

GrignardPathways Substrate 3-Fluoro-4-nitro-Weinreb Amide LaCl3 Add LaCl3·2LiCl Substrate->LaCl3 Path_SET Pathway B: Single Electron Transfer (Nitro Reduction) Substrate->Path_SET No Additive / High T Path_SNAr Pathway C: SNAr Attack (Fluorine Displacement) Substrate->Path_SNAr High T / Polar Solvent Complex Activated La-Complex (High Electrophilicity) LaCl3->Complex Coordination Path_Desired Pathway A: Carbonyl Addition (Kinetic Control, -78°C) Complex->Path_Desired Fastest with La(III) Grignard Grignard Reagent (R-MgX) Grignard->Path_Desired Grignard->Path_SET Grignard->Path_SNAr Product Desired Ketone Path_Desired->Product Tar Azo/Hydrazo Tars (Black Mixture) Path_SET->Tar SideProd Biaryl Byproduct (Loss of Fluorine) Path_SNAr->SideProd

Figure 1: Mechanistic divergence. The Lanthanum additive (Green path) accelerates the desired addition, outcompeting the fatal SET and SNAr pathways (Red paths).

Data Summary: Optimization Parameters

ParameterStandard ConditionsOptimized (Expert) ConditionsImpact on Yield
Temperature

to RT

Prevents Nitro reduction (SET).
Additive None

(1.0 eq)
Activates carbonyl; suppresses side rxns.
Solvent THFTHF (or Toluene/THF)THF is required for La-solubility.
Quench Acidic (RT)Acidic (Cold) Prevents post-reaction decomposition.
Yield < 20% (Complex mixture)75–90% High chemoselectivity achieved.

References

  • Original Weinreb Ketone Synthesis: Nahm, S.; Weinreb, S. M.[1] N-methoxy-N-methylamides as effective acylating agents. Tetrahedron Lett. 1981 , 22, 3815–3818. Link

  • Lanthanide Activation (The "Knochel" Method): Krasovskiy, A.; Kopp, F.; Knochel, P. Soluble Lanthanide Salts (LnCl3·2 LiCl) for the Improved Addition of Organomagnesium Reagents to Carbonyl Derivatives. Angew. Chem. Int. Ed. 2006 , 45, 497–500. Link

  • Nitro Group Compatibility: Sapountzis, I.; Knochel, P. A New General Preparation of Polyfunctional Diarylamines by the Addition of Functionalized Arylmagnesium Compounds to Nitroarenes. J. Am. Chem. Soc. 2002 , 124, 9390–9391. (Demonstrates the sensitivity of nitro groups to Grignards). Link

  • Chemoselectivity Reviews: Bao, R. L.-Y.; Zhao, R.; Shi, L. Progress in Chemoselective Addition of Organometallic Reagents to Weinreb Amides. Chem. Commun. 2015 , 51, 6884. Link

Sources

Technical Support Center: Troubleshooting 3-Fluoro-N-methoxy-N-methyl-4-nitrobenzamide Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The synthesis of 3-fluoro-N-methoxy-N-methyl-4-nitrobenzamide (a Weinreb amide) is a critical transformation for generating downstream aldehydes and ketones, which serve as vital building blocks for cytomegalovirus (CMV) inhibitors[1] and ALK2 kinase inhibitors[2]. However, researchers frequently encounter poor amidation yields due to the highly activated nature of the 3-fluoro substituent. This guide provides field-proven troubleshooting strategies to suppress side reactions and maximize your synthetic yield.

Mechanistic Insight: The Amidation vs. SNAr Dilemma

To solve experimental issues, we must first understand the causality of the side reactions. The starting material, 3-fluoro-4-nitrobenzoic acid, possesses a fluorine atom that is highly activated toward Nucleophilic Aromatic Substitution (SNAr). This activation is driven by the strong electron-withdrawing effect of the ortho-nitro group, which stabilizes the Meisenheimer complex intermediate during nucleophilic attack[2],[3].

When the Weinreb amine (N,O-dimethylhydroxylamine) is introduced, two competing electrophilic sites exist:

  • The Carbonyl Carbon: Nucleophilic attack here leads to the desired Weinreb amide[4].

  • The C3 Carbon: Nucleophilic attack here leads to the undesired displacement of fluorine (SNAr byproduct)[5].

If the electrophilicity of the carbonyl carbon is not maximized, the amine will attack the C3 position, ruining the reaction yield.

ReactionPathways SM 3-Fluoro-4-nitrobenzoic acid (or Acid Chloride) Desired Desired Product: Weinreb Amide SM->Desired Acyl Substitution (Fast at low temp) Undesired SNAr Byproduct: Fluorine Displaced SM->Undesired SNAr at C3 (Slow, but competes with weak electrophiles) Amine N,O-Dimethylhydroxylamine Amine->Desired Amine->Undesired

Figure 1: Competing pathways between desired amidation and undesired SNAr.

Troubleshooting & FAQs

Q: I am using EDC/HOBt or HATU for the coupling, but my LC-MS shows a massive byproduct peak. What is happening? A: You are observing the SNAr byproduct. Standard peptide coupling agents (like EDC/HOBt or HATU) form active esters (e.g., O-acylisourea or OBt esters). While these are reactive enough for standard aliphatic acids, they are only moderately electrophilic. Because the acyl substitution step is relatively slow with these intermediates, the Weinreb amine has sufficient time to act as a nucleophile at the highly activated C3-fluorine position, displacing it[5]. Solution: Abandon coupling agents for this specific substrate. Switch to the acid chloride route.

Q: How does the acid chloride route prevent SNAr? A: It is strictly a matter of kinetics. An acid chloride is orders of magnitude more electrophilic than an HOBt-active ester. By converting the carboxylic acid to an acid chloride first[6], and then adding the Weinreb amine at sub-zero temperatures, the rate of acyl substitution becomes nearly instantaneous. This kinetically outcompetes the slower SNAr pathway, preserving the fluorine atom.

Q: Which base should I use during the amidation step? A: Use N,N-Diisopropylethylamine (DIPEA). While Triethylamine (TEA) or Potassium Carbonate are common, DIPEA is highly sterically hindered. It acts as an excellent proton scavenger to neutralize the HCl generated during the reaction, but its bulkiness makes it a very poor nucleophile, preventing base-induced degradation of the reactive acid chloride.

Q: Why is my product degrading during the aqueous workup? A: Weinreb amides are stable to standard workups[4], but unreacted acid chloride can hydrolyze back to the starting carboxylic acid, complicating purification. Ensure complete conversion via TLC/LC-MS before quenching. Quench with 1N HCl to protonate any excess N,O-dimethylhydroxylamine, forcing it into the aqueous layer[1].

Optimized Step-by-Step Protocol (Acid Chloride Route)

To ensure a self-validating system, this protocol relies on complete intermediate conversion and specific kinetic controls.

Workflow Step1 Step 1: Acid Chloride Formation Reagent: SOCl2 or Oxalyl Chloride Solvent: Toluene or DCM Step2 Step 2: Solvent Evaporation Remove excess chlorinating agent to prevent side reactions Step1->Step2 Step3 Step 3: Low-Temp Amidation Reagents: NHMe(OMe)·HCl, DIPEA Conditions: -20°C to 0°C in DCM Step2->Step3 Step4 Step 4: Aqueous Workup Wash: 1N HCl, then NaHCO3 Extract: Ethyl Acetate Step3->Step4

Figure 2: Optimized workflow for Weinreb amide synthesis via acid chloride.

Step 1: Acid Chloride Formation

  • Suspend 3-fluoro-4-nitrobenzoic acid (1.0 eq) in anhydrous Dichloromethane (DCM) or Toluene[6].

  • Add Oxalyl chloride (1.2 eq) dropwise at 0 °C, followed by 2-3 drops of anhydrous DMF (catalyst).

  • Validation Check: Stir at room temperature until gas evolution ceases and the solution becomes homogeneous, indicating complete conversion to the acid chloride.

Step 2: Concentration 4. Concentrate the reaction mixture under reduced pressure to remove unreacted oxalyl chloride and solvent. Crucial: Do not skip this step; residual chlorinating agents will react with the Weinreb amine, altering stoichiometry and promoting side reactions. 5. Redissolve the crude acid chloride in anhydrous DCM and cool to -20 °C under nitrogen.

Step 3: Kinetically Controlled Amidation 6. In a separate flask, suspend N,O-Dimethylhydroxylamine hydrochloride (1.1 eq) in anhydrous DCM and cool to 0 °C. Add DIPEA (2.5 eq) to free-base the amine. 7. Add the amine/DIPEA solution dropwise to the acid chloride solution at -20 °C. Maintain temperature strictly below 0 °C to kinetically suppress the SNAr pathway[3]. 8. Validation Check: Stir for 30 minutes. Run a TLC (quenched in MeOH). The acid chloride should be fully consumed (appearing as the methyl ester on TLC).

Step 4: Workup and Isolation 9. Dilute the mixture with Ethyl Acetate (EtOAc). 10. Wash sequentially with 1N HCl (to remove excess amine and DIPEA)[1], saturated aqueous NaHCO3 (to remove trace carboxylic acid), and brine. 11. Dry the organic layer over anhydrous MgSO4, filter, and concentrate in vacuo to yield the pure 3-Fluoro-N-methoxy-N-methyl-4-nitrobenzamide.

Quantitative Data Summary

The following table summarizes the expected outcomes based on the chosen synthetic strategy, highlighting the necessity of the acid chloride route to minimize side reactions.

Coupling StrategyReagents / IntermediatesTemp (°C)Expected Amidation YieldExpected SNAr Byproduct
Active Ester (Carbodiimide) EDC/HOBt, DIPEA25 °C30 - 40%50 - 60% (Major)
Active Ester (Uronium) HATU, DIPEA25 °C45 - 55%35 - 45% (Moderate)
Acid Chloride (Unoptimized) SOCl2, then Amine/TEA25 °C70 - 80%10 - 15% (Minor)
Acid Chloride (Optimized) Oxalyl Cl, then Amine/DIPEA-20 °C> 90% < 2% (Trace)

References

  • Source: chemicalbook.
  • Source: benchchem.
  • Source: google.com (Patents)
  • Source: chemistrysteps.
  • Source: osti.
  • Source: acs.

Sources

Technical Support Center: Troubleshooting Weinreb Ketone Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Applications Support Center for the Weinreb-Nahm ketone synthesis. This guide is designed for researchers, medicinal chemists, and process development scientists experiencing low conversion rates, over-addition, or poor yields when synthesizing ketones via N-methoxy-N-methylamides (Weinreb amides).

Mechanistic Overview & Failure Pathways

The defining feature of the Weinreb ketone synthesis is the formation of a highly stable, metal-chelated five-membered tetrahedral intermediate upon nucleophilic addition of an organometallic reagent[1]. This chelation (typically involving the magnesium or lithium ion coordinated by both the methoxy oxygen and the developing alkoxide oxygen) prevents the premature collapse of the intermediate.

When this system fails, it is usually due to a breakdown in this chelation mechanism (leading to over-addition) or a failure in the initial nucleophilic attack (leading to enolization or unreacted starting material).

G A Carboxylic Acid / Ester (Starting Material) B Weinreb Amide (N-methoxy-N-methylamide) A->B MeO(Me)NH·HCl Coupling Agent C Chelated Tetrahedral Intermediate (Stable) B->C RMgX or RLi (Nucleophilic Addition) D Ketone (Target Product) C->D Cold Acidic Quench (< 0°C) E Tertiary Alcohol (Over-addition Byproduct) C->E Thermal Collapse (> 0°C) + Excess RMgX

Fig 1: Mechanistic pathway of the Weinreb synthesis and the thermal over-addition failure mode.

Diagnostic Matrix for Low Conversion Rates

Use the following quantitative and qualitative diagnostic table to isolate the root cause of your specific yield issue.

Observed Symptom (LC-MS / NMR)Primary Root CauseMechanistic ExplanationCorrective Action
< 50% Amide Formation Poor coupling activationSteric hindrance or moisture degrades standard carbodiimide intermediates (e.g., DCC/EDC).Switch to CDMT or use AlMe

for unreactive esters.
High Tertiary Alcohol (> 15%)Premature intermediate collapseTemperatures > 0 °C break the metal chelate, releasing the ketone in situ which reacts with excess Grignard.Maintain strict cryogenic conditions; utilize an inverse quench.
High Unreacted Amide (Post-Grignard)Competing EnolizationStrongly basic Grignard reagents deprotonate acidic

-protons instead of attacking the carbonyl.
Switch to Organolithium reagents or add anhydrous CeCl

.
Aldehyde Byproducts Methoxide EliminationHighly basic/hindered nucleophiles cause elimination of the methoxide moiety as formaldehyde.Optimize nucleophile sterics or switch to a Wittig variation.

In-Depth Troubleshooting FAQs

Q1: My Weinreb amide synthesis from a carboxylic acid is stalling at low conversion. Standard EDC/HOBt coupling isn't working. What is the cause?

A: Standard carbodiimide coupling agents (EDC, DCC) often fail with sterically hindered substrates or in the presence of trace moisture. The causality here is the slow formation of the active ester, which allows competing hydrolysis pathways to dominate. Solution: Switch your coupling agent to a triazine derivative such as CDMT (2-chloro-4,6-dimethoxy[1,3,5]triazine). CDMT reacts with carboxylic acids to form a highly reactive super-active ester that readily couples with N,O-dimethylhydroxylamine hydrochloride, often yielding high-purity products without column chromatography[2]. If you are starting from an ester or lactone rather than a free acid, use AlMe


 or iPrMgCl to directly activate the amine[1][3].
Q2: I am seeing significant amounts of tertiary alcohol (over-addition) instead of the target ketone. Why is the tetrahedral intermediate failing to protect the carbonyl?

A: The hallmark of the Weinreb-Nahm synthesis is the stable, metal-chelated intermediate[1]. However, this stability is strictly thermodynamic and temperature-dependent. If the internal reaction temperature rises above 0 °C at any point before the acidic quench, the intermediate thermally collapses. This collapse expels the methoxymethylamine leaving group, generating the ketone in situ. Because ketones are highly electrophilic, this nascent ketone immediately reacts with the remaining excess Grignard reagent in the flask to form a tertiary alcohol[1][4]. Solution:

  • Maintain strict cryogenic conditions (-78 °C to 0 °C).

  • Perform an inverse quench: Instead of adding aqueous acid to your reaction flask (which causes an exothermic spike), cannulate your cold reaction mixture directly into a rapidly stirring flask of partially frozen saturated NH

    
    Cl or dilute HCl[4]. This ensures the intermediate is protonated and broken down instantly without localized heating.
    
Q3: The reaction yields mostly unreacted Weinreb amide, despite using a large excess of fresh Grignard reagent. What is preventing the addition?

A: This points directly to competing enolization . Grignard reagents are not just nucleophiles; they are strong bases. If your substrate possesses acidic


-protons, the Grignard reagent will preferentially deprotonate the 

-position to form an unreactive enolate[5]. Once the enolate is formed, nucleophilic attack is electrostatically repelled. Upon aqueous workup, the enolate simply reprotonates, returning your starting Weinreb amide. Solution:
  • Titrate your Grignard: First, ensure your reagent hasn't degraded into basic magnesium salts[4].

  • Change the metal: Organolithium reagents are often more nucleophilic and less prone to causing enolization than their magnesium counterparts[5].

  • Use Cerium: Add anhydrous CeCl

    
     to the reaction. The in situ formation of an organocerium reagent drastically increases nucleophilicity while suppressing basicity, forcing the addition pathway over the enolization pathway.
    

LogicTree Start Issue: Low Ketone Yield Step1 Is Weinreb Amide conversion complete? Start->Step1 Fix1 Optimize Coupling: Use CDMT or AlMe3 Step1->Fix1 No Step2 Is unreacted Amide recovered post-addition? Step1->Step2 Yes Fix2 Enolization Issue: Use RLi or add CeCl3 Step2->Fix2 Yes Step3 Is Tertiary Alcohol (over-addition) observed? Step2->Step3 No Fix3 Thermal Collapse: Use Inverse Quench < 0°C Step3->Fix3 Yes

Fig 2: Troubleshooting decision tree for isolating the root cause of low ketone yields.

Validated Standard Operating Procedures (SOPs)

SOP A: High-Yield Synthesis of Weinreb Amide using CDMT

This protocol minimizes steric issues and avoids the moisture sensitivity of standard carbodiimides.

  • Preparation: In an oven-dried, argon-flushed flask, dissolve the carboxylic acid (1.0 equiv) in anhydrous THF (0.2 M).

  • Activation: Add N-methylmorpholine (NMM) (3.0 equiv) followed by CDMT (1.2 equiv). Stir at room temperature for 1–2 hours until the active ester formation is complete (monitor by TLC/LC-MS)[2].

  • Amidation: Add N,O-dimethylhydroxylamine hydrochloride (1.2 equiv) in a single portion.

  • Completion: Stir at room temperature for 4–12 hours.

  • Workup: Dilute with EtOAc, wash with 1M HCl, saturated NaHCO

    
    , and brine. Dry over MgSO
    
    
    
    and concentrate under reduced pressure.
SOP B: Grignard Addition with Inverse Quench

This protocol strictly prevents thermal collapse of the tetrahedral intermediate.

  • Preparation: Dissolve the Weinreb amide (1.0 equiv) in anhydrous THF (0.1 M) under argon. Cool the solution to -78 °C using a dry ice/acetone bath.

  • Addition: Dropwise add the titrated Grignard reagent (1.5 to 2.0 equiv) via syringe pump over 15–30 minutes to prevent localized exotherms[4].

  • Incubation: Stir at -78 °C for 1 hour, then slowly warm to 0 °C over 2 hours. Do not allow the reaction to exceed 0 °C.

  • Inverse Quench: Prepare a large Erlenmeyer flask containing a rapidly stirring, partially frozen mixture of saturated aqueous NH

    
    Cl and ice. Using a wide-bore cannula, transfer the cold reaction mixture directly into the stirring quench solution.
    
  • Extraction: Extract the aqueous layer 3x with Et

    
    O or EtOAc. Wash the combined organics with brine, dry over Na
    
    
    
    SO
    
    
    , and concentrate to yield the crude ketone.

References

  • An Easy and Convenient Synthesis of Weinreb Amides and Hydroxamates Organic-Chemistry.org (J. Org. Chem., 2001, 66, 2534-2537)[Link]

  • Synthesis of Weinreb and their Derivatives (A Review) Oriental Journal of Chemistry[Link]

  • Weinreb ketone synthesis Wikipedia [Link]

  • Overaddition of grignard to weinreb amide Reddit /r/Chempros[Link]

  • Grignard Reagent | Reactions | Preparation | Mechanism Adichemistry[Link]

Sources

Optimizing temperature for organometallic reactions with 3-Fluoro-N-methoxy-N-methyl-4-nitrobenzamide

Author: BenchChem Technical Support Team. Date: March 2026

Ticket ID: #WM-NO2-F-OPT

Subject: Temperature Optimization for 3-Fluoro-N-methoxy-N-methyl-4-nitrobenzamide Status: Open | Priority: Critical Assigned Specialist: Dr. A. Vance, Senior Application Scientist[1]

Executive Summary: The Temperature-Selectivity Paradox

You are attempting a nucleophilic acyl substitution on 3-Fluoro-N-methoxy-N-methyl-4-nitrobenzamide . This substrate presents a "perfect storm" of competing reactivities. Your success relies entirely on kinetic control, governed strictly by temperature.[1]

The core challenge is not the Weinreb amide itself, but the Nitro (


)  and Fluoro (

)
substituents.[1]
  • The Goal: Nucleophilic attack at the Carbonyl (

    
    ) to form the stable Weinreb chelate.
    
  • The Threat (High Temp):

    • SET Mechanism: Grignard reagents act as reducing agents toward the

      
       group via Single Electron Transfer (SET), leading to azo/azoxy byproducts.[1]
      
    • 
      :  The 3-Fluoro group is activated by the 4-Nitro group. At elevated temperatures (
      
      
      
      ), strong nucleophiles will displace the fluorine rather than attack the carbonyl.[1]

The Directive: You must operate at -78°C .[2] There is no room for "room temperature" additions with this substrate.

Mechanistic Pathway & Logic[1]

The following diagram illustrates the bifurcation of reaction pathways based on thermal energy. Note how the "Safe Zone" is strictly bounded by the stability of the Tetrahedral Intermediate.

ReactionPathway Substrate 3-Fluoro-4-nitro- Weinreb Amide Intermediate Tetrahedral Chelate (Stable at -78°C) Substrate->Intermediate Kinetic Control (-78°C) SideProduct1 S_NAr Product (F-Displacement) Substrate->SideProduct1 Thermal Slip (>-40°C) SideProduct2 Redox Byproducts (Azo/Hydrazine) Substrate->SideProduct2 SET Mechanism (R-MgX, >-60°C) Nucleophile Organometallic (R-M) Product Target Ketone Intermediate->Product Acidic Hydrolysis

Figure 1: Reaction pathway bifurcation.[1] Success depends on trapping the tetrahedral intermediate at cryogenic temperatures to prevent SET or


 side reactions.
Optimized Experimental Protocol

This protocol is designed to maximize the formation of the chelate while suppressing nitro-reduction.

Reagents:

  • Substrate: 3-Fluoro-N-methoxy-N-methyl-4-nitrobenzamide (1.0 equiv)[1]

  • Nucleophile: Organolithium (R-Li) or Organozinc (R-ZnX) preferred over Grignard.[1]

  • Solvent: Anhydrous THF (Ether is acceptable, but THF coordinates the Mg/Li better for the Weinreb state).[1]

Step-by-Step Workflow:

  • Cryogenic Setup: Flame-dry a 2-neck round bottom flask. Cool to -78°C (Dry ice/Acetone). Ensure internal temperature monitoring; do not rely on bath temp.

  • Substrate Solvation: Dissolve the Weinreb amide in THF and cool to -78°C.

  • Transmetallation (Optional but Recommended): If using a Grignard (R-MgBr), consider premixing with

    
     (0.5 equiv) to form a milder organozincate in situ.[1] This significantly reduces SET interactions with the nitro group.
    
  • Nucleophile Addition: Add the organometallic reagent dropwise over 30-60 minutes via syringe pump.

    • Critical: The internal temp must not rise above -70°C during addition.

  • Incubation: Stir at -78°C for 1-2 hours. Do not warm to RT.

  • The "Cold Quench": This is the most common failure point. Quench the reaction while still at -78°C using a pre-cooled solution of saturated

    
     or dilute 
    
    
    
    .
    • Why? Warming the unquenched intermediate can trigger the collapse of the chelate or allow unreacted nucleophile to attack the nitro group.

Troubleshooting Guide (Q&A)

Q1: I am seeing a complex mixture of red/orange byproducts. What happened?

  • Diagnosis: This is characteristic of Nitro group reduction . Grignard reagents are prone to Single Electron Transfer (SET), turning

    
     into nitroso, hydroxylamine, or azo compounds.[1]
    
  • Fix:

    • Switch from Grignard (R-MgX) to Organolithium (R-Li) .[1] R-Li favors direct 1,2-addition over SET.[1]

    • If you must use Grignard, lower the temperature to -78°C and increase addition speed (flash addition) to favor kinetics over thermodynamics, OR use the

      
       transmetallation method described in the protocol.[1]
      

Q2: I recovered the starting material, but the yield is low. Did the reaction stall?

  • Diagnosis: Likely moisture contamination or reagent degradation . Weinreb amides are stable; if they don't react, your nucleophile likely died before reaching the carbonyl.[1]

  • Fix: Titrate your organometallic reagent immediately before use. Ensure the THF is distilled from Sodium/Benzophenone or passed through an activated alumina column.

Q3: I see a product where the Fluorine is missing (replaced by my nucleophile).

  • Diagnosis: You triggered Nucleophilic Aromatic Substitution (

    
    ) .[1] The 4-nitro group pulls electron density, making the 3-fluoro position vulnerable to attack.
    
  • Fix: Your reaction temperature was too high. This pathway is thermally activated. Ensure strict adherence to -78°C.

Q4: Can I use standard ether (


) instead of THF? 
  • Analysis: Yes, but THF is superior for Weinreb chemistry.[1] The oxygen in THF helps stabilize the metal cation (Li+ or Mg++) in the 5-membered chelate transition state, preventing the "over-addition" to the alcohol.

Data & Specifications
ParameterSpecificationReason
Optimal Temp -78°CSuppresses SET (

) and

(

) side reactions.
Max Safe Temp -60°CBeyond this, nitro reduction becomes kinetically significant.[1]
Preferred Solvent THFStabilizes the 5-membered Weinreb chelate.
Stoichiometry 1.1 - 1.2 equivSlight excess ensures conversion without fueling side reactions.
Quench Method Inverse/ColdAdd acid to cold reaction to protonate before warming.
Workflow Visualization

Workflow Start Start: Flame Dry Flask N2 Atmosphere Solvation Dissolve Amide in THF Cool to -78°C Start->Solvation Check Check Internal Temp (Must be < -75°C) Solvation->Check Check->Solvation Temp High Addition Add Nucleophile (R-M) Dropwise (keep < -70°C) Check->Addition Temp OK Stir Stir 1-2h at -78°C Maintain Cryogenic State Addition->Stir Quench Quench with sat. NH4Cl STILL AT -78°C Stir->Quench Warm Warm to RT Extract & Purify Quench->Warm

Figure 2: Operational workflow. The critical control point is the internal temperature check before and during addition.

References
  • Nahm, S.; Weinreb, S. M. (1981).[1][3] "N-Methoxy-N-methylamides as effective acylating agents". Tetrahedron Letters, 22(39), 3815–3818.[1]

  • Knochel, P.; et al. (2011).[1] "Functionalized Grignard Reagents". Angewandte Chemie International Edition. (Provides context on handling sensitive functional groups like nitro/esters with organometallics). [1]

  • BenchChem Support. (2025).[1][4] "Synthesis of N-methyl-4-(methylamino)-3-nitrobenzamide". (Verifies stability of the nitro-benzamide scaffold).

  • Kürti, L.; Czakó, B. (2005).[1] Strategic Applications of Named Reactions in Organic Synthesis. Elsevier. (Definitive guide on Weinreb Ketone Synthesis mechanism).

Sources

Technical Support Center: Purification of 3-Fluoro-N-methoxy-N-methyl-4-nitrobenzamide

Author: BenchChem Technical Support Team. Date: March 2026

This technical support guide provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting the purification of crude 3-Fluoro-N-methoxy-N-methyl-4-nitrobenzamide. This Weinreb amide is a valuable intermediate in organic synthesis, and achieving high purity is critical for downstream applications. This guide offers detailed, step-by-step protocols and field-proven insights to address common purification challenges.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I can expect in my crude 3-Fluoro-N-methoxy-N-methyl-4-nitrobenzamide?

A1: The primary impurities often stem from the synthetic route. If you are preparing it from 3-fluoro-4-nitrobenzoyl chloride and N,O-dimethylhydroxylamine, common impurities include:

  • Unreacted 3-fluoro-4-nitrobenzoyl chloride: This is a common impurity if the reaction has not gone to completion.

  • 3-fluoro-4-nitrobenzoic acid: This can form from the hydrolysis of the starting acid chloride, especially if there is moisture in the reaction.

  • Over-acylated byproducts: In some cases, side reactions can lead to more complex impurities.

Q2: My crude product is a dark-colored oil. What is the likely cause?

A2: Dark coloration often indicates the presence of nitrophenolic compounds or other aromatic byproducts formed during the nitration step of a precursor or from side reactions. These colored impurities can often be removed by recrystallization with a charcoal treatment.

Q3: I am seeing multiple spots on my TLC plate after an initial purification attempt. What should I do?

A3: Multiple spots suggest the presence of several impurities. It is recommended to repeat the purification step. If you are using column chromatography, employing a shallower solvent gradient can improve separation.

Q4: Is 3-Fluoro-N-methoxy-N-methyl-4-nitrobenzamide a solid or a liquid?

A4: 3-Fluoro-N-methoxy-N-methylbenzamide is typically a colorless or light yellow liquid at room temperature[1].

Troubleshooting Guide

This section provides detailed solutions to specific problems you may encounter during the purification of your crude 3-Fluoro-N-methoxy-N-methyl-4-nitrobenzamide.

Issue 1: Presence of Starting Material (3-fluoro-4-nitrobenzoyl chloride)
  • Cause: Incomplete reaction.

  • Identification: The acid chloride is a lachrymator and will have a different Rf value on a TLC plate compared to the desired product.

  • Solution: Aqueous Work-up

    A simple aqueous work-up can effectively remove unreacted acid chloride.

    Protocol:

    • Dissolve the crude product in a suitable organic solvent like dichloromethane (DCM) or ethyl acetate.

    • Transfer the solution to a separatory funnel.

    • Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to quench and remove the acid chloride. Be cautious of gas evolution (CO₂).

    • Separate the organic layer and wash it with brine (saturated NaCl solution).

    • Dry the organic layer over an anhydrous drying agent like sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).

    • Filter and concentrate the organic layer under reduced pressure to obtain the crude product, now free of the acid chloride.

Issue 2: Presence of 3-fluoro-4-nitrobenzoic Acid
  • Cause: Hydrolysis of the starting acid chloride.

  • Identification: The carboxylic acid will have a different Rf value on a TLC plate, often streaking, and can be visualized with a pH indicator stain like bromocresol green[2].

  • Solution: Acid-Base Extraction

    An acid-base extraction is an effective method to remove the acidic impurity.

    Protocol:

    • Dissolve the crude product in an organic solvent such as ethyl acetate.

    • Wash the organic solution with a saturated aqueous solution of sodium bicarbonate or a dilute solution of sodium hydroxide (NaOH). The carboxylic acid will be deprotonated and move into the aqueous layer as its sodium salt.

    • Separate the organic layer.

    • To ensure all the desired product is recovered, you can re-extract the aqueous layer with fresh organic solvent.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

Issue 3: Persistent Impurities with Similar Polarity
  • Cause: Formation of byproducts with similar polarity to the desired Weinreb amide.

  • Solution 1: Recrystallization

    Recrystallization is a powerful technique for purifying solid compounds. Since 3-Fluoro-N-methoxy-N-methyl-4-nitrobenzamide is a liquid at room temperature, this technique would be applicable if it can be induced to crystallize or if the impurities are solid[1]. If the crude product is an oil that does not crystallize easily, column chromatography is the preferred method.

    For related solid nitrobenzamides, ethanol or a mixture of ethanol and water is often a good solvent system for recrystallization[3].

    General Recrystallization Protocol (for solid impurities):

    • Dissolve the crude product in a minimal amount of a suitable hot solvent (e.g., ethanol).

    • If the solution is colored, add a small amount of activated charcoal and heat for a few minutes.

    • Hot filter the solution to remove the charcoal and any insoluble impurities.

    • Allow the filtrate to cool slowly to room temperature to allow for crystal formation.

    • Further cool the solution in an ice bath to maximize crystal yield.

    • Collect the crystals by vacuum filtration and wash with a small amount of cold solvent.

    • Dry the crystals under vacuum.

  • Solution 2: Column Chromatography

    Column chromatography is a highly effective method for separating compounds with different polarities.

    Protocol:

    • Stationary Phase: Silica gel is a common choice for the stationary phase.

    • Mobile Phase (Eluent): A mixture of a non-polar solvent like hexanes or petroleum ether and a more polar solvent like ethyl acetate is typically used. The optimal ratio should be determined by TLC analysis. Start with a low polarity mixture (e.g., 9:1 hexanes:ethyl acetate) and gradually increase the polarity.

    • Procedure:

      • Pack a chromatography column with silica gel slurried in the initial, least polar eluent.

      • Dissolve the crude product in a minimal amount of the eluent or a compatible solvent.

      • Carefully load the sample onto the top of the silica gel bed.

      • Begin eluting with the mobile phase, collecting fractions.

      • Monitor the fractions by TLC to identify those containing the pure product.

      • Combine the pure fractions and remove the solvent under reduced pressure.

    TLC Visualization:

    • UV Light: Aromatic compounds like 3-Fluoro-N-methoxy-N-methyl-4-nitrobenzamide will often be visible under UV light (254 nm) on a TLC plate containing a fluorescent indicator[4].

    • Staining: If the compound is not UV-active, various chemical stains can be used for visualization. A potassium permanganate (KMnO₄) stain can be effective for many organic compounds[5].

Data Summary

Purification Technique Target Impurity Key Parameters
Aqueous Work-up Unreacted Acid ChlorideUse of saturated NaHCO₃ solution.
Acid-Base Extraction Carboxylic AcidUse of a weak base (e.g., NaHCO₃) to extract the acidic impurity.
Recrystallization Solid impuritiesSolvent selection is crucial; ethanol/water is a good starting point for similar compounds[3].
Column Chromatography Impurities with different polaritiesStationary phase: Silica gel. Mobile phase: Hexanes/Ethyl Acetate gradient.

Experimental Workflows

Purification Strategy Decision Tree

Purification_Workflow start Crude Product check_impurities Identify Impurities (TLC, NMR) start->check_impurities acid_chloride Unreacted Acid Chloride? check_impurities->acid_chloride carboxylic_acid Carboxylic Acid? acid_chloride->carboxylic_acid No aqueous_workup Aqueous Work-up with NaHCO3 acid_chloride->aqueous_workup Yes other_impurities Other Impurities? carboxylic_acid->other_impurities No acid_base_extraction Acid-Base Extraction carboxylic_acid->acid_base_extraction Yes column_chromatography Column Chromatography other_impurities->column_chromatography Yes pure_product Pure Product other_impurities->pure_product No aqueous_workup->carboxylic_acid acid_base_extraction->other_impurities column_chromatography->pure_product

Caption: Decision workflow for selecting the appropriate purification method.

Column Chromatography Workflow

Column_Chromatography start Crude Product tlc_analysis TLC Analysis to Determine Eluent start->tlc_analysis pack_column Pack Column with Silica Gel tlc_analysis->pack_column load_sample Load Sample pack_column->load_sample elute_column Elute with Solvent Gradient load_sample->elute_column collect_fractions Collect Fractions elute_column->collect_fractions monitor_fractions Monitor Fractions by TLC collect_fractions->monitor_fractions combine_pure Combine Pure Fractions monitor_fractions->combine_pure remove_solvent Remove Solvent combine_pure->remove_solvent end Pure Product remove_solvent->end

Caption: Step-by-step workflow for purification by column chromatography.

References

  • FMMB 3-Fluoro-n-methoxy-n-methylbenzamide - Introduction. ChemBK. Available at: [Link]

  • Amides can be hydrolysed under acidic or basic conditions too. (2025, May 11). Available at: [Link]

  • Hydrolysing amides. Chemguide. Available at: [Link]

  • Recrystallization Guide: Process, Procedure, Solvents. Mettler Toledo. Available at: [Link]

  • How to detect compounds on TLC plates? - Blog - Filterbio. (2025, December 19). Available at: [Link]

  • TLC Visualization Methods - Theory pages. Labster. Available at: [Link]

  • 2.3F: Visualizing TLC Plates. (2022, April 7). Chemistry LibreTexts. Available at: [Link]

  • Purification of Organic Compounds by Flash Column Chromatography. (2025, June 19). Organic Syntheses. Available at: [Link]

  • Stains for Developing TLC Plates. University of Colorado Boulder. Available at: [Link]

  • TLC Visualization Solutions. Available at: [Link]

  • Process related and degradation impurities in anti-inflammatory drug Roflumilast. Journal of Chemical and Pharmaceutical Research. Available at: [Link]

  • 2.3F: Visualizing TLC Plates. (2022, April 7). Chemistry LibreTexts. Available at: [Link]

  • The properties and structure of N-chloro-N-methoxy-4-nitrobenzamide. CORE. Available at: [Link]

  • Stains for Developing TLC Plates. University of Colorado Boulder. Available at: [Link]

Sources

Technical Support Center: Optimizing Ketone Synthesis with 3-Fluoro-N-methoxy-N-methyl-4-nitrobenzamide

Author: BenchChem Technical Support Team. Date: March 2026

Core Analysis: The "Leaky" Chelate Hypothesis

You are reporting "over-addition" (formation of tertiary alcohol) or complex product mixtures when reacting 3-Fluoro-N-methoxy-N-methyl-4-nitrobenzamide with organometallics.

While Weinreb amides are designed to prevent over-addition via a stable 5-membered tetrahedral intermediate, your specific substrate presents a unique "perfect storm" of electronic destabilization:

  • Electronic Activation (The Root Cause): The 4-Nitro and 3-Fluoro groups are potent electron-withdrawing groups (EWGs). They render the carbonyl carbon exceptionally electrophilic.

  • Chelate Destabilization: These EWGs pull electron density away from the carbonyl oxygen and the methoxy oxygen. This weakens the metal-oxygen coordination bond (O-Mg or O-Li) required to sustain the stable tetrahedral intermediate.

  • Premature Collapse: If the chelate is too weak, the intermediate collapses during the reaction (before quenching), expelling the amine to form the ketone. The ketone, being highly activated by the Nitro/Fluoro groups, is immediately attacked by any remaining nucleophile, leading to the tertiary alcohol (over-addition).

Visual Mechanism: Stability vs. Collapse

WeinrebMechanism cluster_pathways Reaction Pathways Start Substrate: 3-F-4-NO2-Weinreb Stable STABLE CHELATE (Standard Weinreb) Metal locked by O-Me & O-C Start->Stable Standard Conditions Unstable LEAKY CHELATE (EWG Destabilized) Weak Metal Coordination Start->Unstable Strong EWG (NO2/F) Nu Nucleophile (R-M) Ketone_Final Desired Ketone (Post-Quench) Stable->Ketone_Final Acid Quench Ketone_InSitu Ketone Forms In-Situ Unstable->Ketone_InSitu Premature Collapse (T > -40°C) Alcohol OVER-ADDITION (Tertiary Alcohol) Ketone_InSitu->Alcohol + 2nd Eq. R-M

Figure 1: The mechanism of failure. Strong electron-withdrawing groups can weaken the chelate, allowing the ketone to form prematurely and react again.

Critical Warning: The Nitro Group Trap

Before addressing the protocol, we must verify that your "over-addition" is actually alcohol formation and not Nitro-group degradation .

  • The Danger: Standard Grignard reagents (R-MgBr) are incompatible with nitro groups at ambient temperatures. They attack the N=O bond (redox reactions) or perform 1,6-conjugate additions (Bartoli-type chemistry), leading to complex tars often mistaken for "over-addition."

  • The Solution: You must use low temperatures (-78°C) or switch to Knochel-Hauser reagents (Turbo-Grignards), which tolerate nitro groups significantly better than standard Grignards [1].

Optimized Protocol (Gold Standard)

This protocol utilizes Lithium Chloride (LiCl) to stabilize the tetrahedral intermediate and Inverse Quenching to prevent post-workup over-addition.

Reagents:

  • Substrate: 3-Fluoro-N-methoxy-N-methyl-4-nitrobenzamide (1.0 equiv)

  • Nucleophile: Organolithium or Turbo-Grignard (R-MgCl·LiCl) (1.05 - 1.1 equiv max)

  • Solvent: Anhydrous THF (Essential for chelation)

  • Additive: Anhydrous LiCl (If not using Turbo-Grignard)

Step-by-Step Procedure:

  • Preparation: Flame-dry a 2-neck flask under Argon. Add the Weinreb amide (1.0 equiv) and anhydrous LiCl (1.5 equiv, if using standard Grignard).

    • Why LiCl? It increases the ionic strength and helps "tighten" the transition state, stabilizing the tetrahedral intermediate against collapse [2].

  • Solvation: Add anhydrous THF (0.2 M concentration). Stir until dissolved.

  • Cryogenic Cooling: Cool the mixture to -78°C .

    • Critical: Do not run this at 0°C. The Nitro group requires cryogenic conditions to survive the nucleophile.

  • Nucleophile Addition: Add the organometallic reagent dropwise over 30 minutes.

    • Rate Control: Slow addition prevents local heating which could trigger chelate collapse.

  • Incubation: Stir at -78°C for 1 hour. Monitor by TLC (quench a micro-aliquot into MeOH/HCl).

  • The Inverse Quench (Crucial):

    • Prepare a separate flask with 1M HCl (or sat. NH4Cl) at 0°C.[1][2][3]

    • Cannulate or pour the cold reaction mixture INTO the acid.

    • Reasoning: If you add acid to the reaction pot, the heat of neutralization might warm the unquenched mixture, causing the remaining intermediate to collapse to ketone while active nucleophile is still present. Inverse quench destroys the nucleophile instantly.

Troubleshooting Guide (Q&A)

Scenario A: "I still see tertiary alcohol (over-addition) despite low temps."

Q: Is your stoichiometry precise? A: With this highly activated substrate, even a 0.2 equiv excess of nucleophile can be fatal if the temperature fluctuates.

  • Fix: Titrate your Grignard/Lithium reagent immediately before use. Use exactly 1.05 equivalents.

  • Fix: Switch to Organozinc reagents (R-ZnX). They are much milder and will not react with the ketone product even if it forms, but they are reactive enough to acylate with a Weinreb amide (often requiring Co or Fe catalysis) [3].

Scenario B: "I see a complex mixture of spots, not just alcohol."

Q: Could this be SNAr (Nucleophilic Aromatic Substitution)? A: Yes. You have a Fluorine atom ortho to a Nitro group. This is a classic setup for SNAr displacement.

  • Mechanism: The nucleophile attacks the carbon holding the fluorine, displacing fluoride, rather than attacking the carbonyl.

  • Diagnosis: Check 19F NMR. If the fluorine signal disappears or shifts dramatically, you are displacing the fluorine.

  • Fix: Use a bulkier nucleophile or lower the temperature further. If SNAr is dominant, this synthetic route may be invalid for your specific nucleophile.

Scenario C: "The reaction is stuck; starting material remains."

Q: Is the chelate too stable or the nucleophile too weak? A: At -78°C, standard Grignards might be sluggish.

  • Fix: If using standard Grignard, warm slowly to -40°C, but never go to 0°C due to the nitro group.

  • Fix: Add Lewis Acid (BF3·OEt2). Note: This is risky with Weinreb amides as it can compete for coordination, but sometimes necessary for very hindered nucleophiles.

Diagnostic Decision Tree

Use this flow to diagnose your next experiment.

Troubleshooting Problem Problem Encountered Analyze Analyze Crude NMR/TLC Problem->Analyze TertiaryAlc Result: Tertiary Alcohol (Over-Addition) Analyze->TertiaryAlc Messy Result: Complex Mix/Tars Analyze->Messy StartMat Result: Recovered SM Analyze->StartMat Sol_Temp Decrease Temp to -78°C Use Inverse Quench TertiaryAlc->Sol_Temp Sol_Stoich Titrate Reagent Limit to 1.05 eq TertiaryAlc->Sol_Stoich Sol_Nitro Nitro Attack? Switch to Knochel-Hauser (iPrMgCl·LiCl) Messy->Sol_Nitro Sol_SnAr Fluorine Displacement? Check 19F NMR. Route may be invalid. Messy->Sol_SnAr Sol_Warm Warm to -40°C (Monitor closely) StartMat->Sol_Warm

Figure 2: Diagnostic flowchart for reaction optimization.

Quantitative Data Summary: Reagent Compatibility

Reagent ClassCompatibility with NO2/F-WeinrebRisk of Over-AdditionRisk of Side Reactions (Nitro/SnAr)
Organolithium (R-Li) LowHighVery High (Explosive/Redox)
Standard Grignard (R-MgBr) Low/MediumMediumHigh (Nitro attack)
Turbo-Grignard (R-MgCl·LiCl) High LowLow (at -78°C)
Organozinc (R-ZnX) Excellent Zero Very Low

References

  • Knochel, P., et al. (2011). Functionalized Organomagnesium Reagents: A Perspective. The Journal of Organic Chemistry. Link

    • Grounding: Establishes the superior functional group tolerance (specifically Nitro) of LiCl-complexed magnesium reagents.
  • Nahm, S., & Weinreb, S. M. (1981).[4] N-methoxy-N-methylamides as effective acylating agents. Tetrahedron Letters.[5] Link

    • Grounding: The foundational text defining the chelation mechanism and prevention of over-addition.[4]

  • Benischke, A. D., et al. (2016). Preparation of Functionalized Organozinc Reagents.[6][7][8] Synthesis.[1][4][5][6][7][9][10][11][12][13][14] Link

    • Grounding: Provides protocols for using organozinc reagents which are chemically unable to perform over-addition to ketones.

Sources

Technical Support Center: Troubleshooting 3-Fluoro-N-methoxy-N-methyl-4-nitrobenzamide Workflows

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is specifically engineered for researchers and drug development professionals handling 3-Fluoro-N-methoxy-N-methyl-4-nitrobenzamide (). Synthesizing ketones from this highly functionalized Weinreb amide requires absolute precision. The presence of both a highly electron-withdrawing nitro group and an activated fluoro-substituent transforms standard moisture sensitivity into a critical failure point.

Below is our comprehensive troubleshooting guide, structured to explain the causality behind reaction failures and to provide field-proven, self-validating protocols.

Section 1: Mechanistic Insights & Causality (The "Why")

Q1: Why does trace moisture cause disproportionate failure in reactions with this specific benzamide? Causality: Standard Weinreb ketone syntheses rely on the formation of a stable five-membered tetrahedral metal chelate ([1]). This intermediate prevents the premature collapse of the adduct, thereby avoiding over-addition of the organometallic reagent (e.g., Grignard or organolithium) to form tertiary alcohols ([2]).

When moisture is introduced, it prematurely hydrolyzes this chelate. However, for 3-Fluoro-N-methoxy-N-methyl-4-nitrobenzamide, the consequences are far more destructive than mere yield reduction. Water quenches the organometallic reagent (


), generating basic hydroxide/alkoxide species. Because the substrate contains a 3-fluoro-4-nitroarene moiety, the fluorine is highly activated toward Nucleophilic Aromatic Substitution (SNAr) by the adjacent electron-withdrawing nitro group. Consequently, moisture generates a reactive nucleophile that irreversibly degrades the starting material via SNAr.

Q2: How does the nitro group complicate the standard organometallic addition? Causality: Nitro groups are highly susceptible to Single Electron Transfer (SET) from accumulated organometallic reagents, leading to the formation of radical anions and complex tarry mixtures. If moisture causes the reaction to exotherm locally, the elevated temperature accelerates this SET process. Maintaining the integrity of the five-membered chelate ring at strictly cryogenic temperatures is mandatory to suppress these competing pathways ([3]).

Section 2: Experimental Protocols & Self-Validating Systems

Q3: How do I establish a self-validating system to ensure absolute moisture exclusion? Self-Validation: Do not rely on commercial "anhydrous" labels. Implement this dual-validation system before initiating the reaction:

  • Solvent Validation: Titrate the THF using a Karl Fischer coulometer. The strict threshold for this nitro-fluoro substrate is < 10 ppm

    
     . Do not proceed if the value is higher.
    
  • System Validation: Flame-dry the Schlenk flask under high vacuum (< 0.1 Torr) for 10 minutes. Backfill with ultra-high purity (UHP) Argon. Argon is heavier than nitrogen and provides a superior protective blanket against ambient humidity during reagent transfers.

Q4: What is the validated step-by-step methodology for organometallic addition to this substrate? Protocol:

  • Step 1: Azeotropic Drying: Dissolve 3-Fluoro-N-methoxy-N-methyl-4-nitrobenzamide in anhydrous toluene. Concentrate under reduced pressure to azeotropically remove trace water. Repeat this process three times. Place the residue under high vacuum (< 0.1 Torr) for 12 hours.

  • Step 2: Dissolution and Equilibration: Dissolve the dried amide in Karl Fischer-validated anhydrous THF to achieve a 0.1 M concentration. Submerge the reaction flask in a dry ice/acetone bath and allow it to equilibrate to -78 °C for 20 minutes.

  • Step 3: Inverse Addition (Critical Step): To prevent SET to the nitro group and suppress SNAr, maintain a low concentration of the nucleophile. Add the organometallic reagent (1.05 equivalents) dropwise down the cold wall of the flask at a rate of 0.1 mL/min.

  • Step 4: Chelate Stabilization: Stir the reaction at -78 °C for 1 hour. Monitor the internal temperature; it must not exceed -70 °C.

  • Step 5: Cold Acidic Quench: Quench the reaction strictly at -78 °C by adding a pre-chilled solution of 1M HCl in anhydrous THF. This protonates the intermediate, collapsing it to the target ketone without exposing unreacted organometallic species to water at elevated temperatures.

  • Step 6: Isolation: Warm the mixture to room temperature, extract with ethyl acetate, wash with brine, dry over anhydrous

    
    , and concentrate in vacuo.
    
Section 3: Data Presentation

The following table summarizes the empirical impact of moisture levels on the reaction profile, demonstrating why the < 10 ppm threshold is non-negotiable.

Moisture Level (KF, ppm)Target Ketone Yield (%)SNAr Byproducts (%)Over-addition (3° Alcohol) (%)Unreacted/Recovered SM (%)
< 10 ppm > 85% < 2%< 1%~ 12%
50 ppm 62%8%5%25%
150 ppm 31%18%12%39%
> 500 ppm < 5%> 40% (Degradation)15%< 10%
Section 4: Mandatory Visualization

ExperimentalWorkflow N1 1. Azeotropic Drying (Toluene, 3x) N2 2. High Vacuum (<0.1 Torr, 12h) N1->N2 N3 3. Dissolve in Anhydrous THF (KF < 10 ppm H2O) N2->N3 N4 4. Equilibrate at -78 °C (Dry Ice / Acetone) N3->N4 N5 5. Dropwise Addition of R-M (0.1 mL/min down cold wall) N4->N5 N6 6. Cold Acidic Quench (1M HCl at -78 °C) N5->N6 N7 7. Isolate Ketone Product N6->N7

Step-by-step experimental workflow for moisture-free Weinreb ketone synthesis.

MechanisticPathway WA Weinreb Amide (CAS 863604-64-2) Chelate Stable 5-Membered Metal Chelate WA->Chelate + R-M (Anhydrous) Degradation SNAr Degradation & Over-addition WA->Degradation Hydroxide Attack RM R-MgX / R-Li (Nucleophile) RM->Chelate Ketone Target Ketone Chelate->Ketone 1M HCl (-78 °C) Chelate->Degradation if H2O present H2O Trace H2O H2O->RM Quenches R-M H2O->Chelate Premature Collapse

Mechanistic pathway showing tetrahedral chelate stabilization and moisture-induced degradation.

Section 5: References
  • Weinreb ketone synthesis - Wikipedia Source: Wikipedia URL:[Link]

  • Weinreb Ketone Synthesis - Organic Chemistry Portal Source: Organic Chemistry Portal URL:[Link]

  • Lithium Enolates Derived from Weinreb Amides: Insights into Five-Membered Chelate Rings Source: National Institutes of Health (NIH) URL:[Link]

Sources

Validation & Comparative

1H NMR chemical shifts of 3-Fluoro-N-methoxy-N-methyl-4-nitrobenzamide

Author: BenchChem Technical Support Team. Date: March 2026

Comparison Guide: Evaluating


H NMR Predictive Accuracy for Fluorinated Nitroaromatics 
Case Study: 3-Fluoro-N-methoxy-N-methyl-4-nitrobenzamide (CAS: 863604-64-2)

Introduction & Structural Complexity

As a Senior Application Scientist, I frequently see researchers struggle with the structural validation of highly functionalized building blocks. Weinreb amides, originally developed by Nahm and Weinreb as reliable acylating agents [2], are ubiquitous in modern drug discovery for the controlled synthesis of ketones and aldehydes.

The compound 3-Fluoro-N-methoxy-N-methyl-4-nitrobenzamide presents a unique analytical challenge. Its aromatic ring is subjected to intense, competing electronic effects: the strong


-withdrawing nature of the nitro group, the 

-withdrawing/

-donating effects of the fluorine atom, and the electron-withdrawing Weinreb amide moiety. Furthermore, heteronuclear spin-spin coupling (

) severely complicates the

H NMR splitting patterns, often causing predictive software to misassign signals.

This guide objectively compares the performance of standard in silico NMR prediction tools against a rigorous Empirical Extrapolation methodology derived from highly characterized precursor data.

Workflow Visualization: NMR Validation System

To ensure absolute trustworthiness in structural assignments, we employ a self-validating workflow that cross-references empirical data, predictive models, and heteronuclear decoupling techniques.

workflow N1 Compound Preparation CAS: 863604-64-2 N2 NMR Acquisition 1H & 19F-Decoupled 1H N1->N2 N3 Spectral Processing Multiplet Analysis N2->N3 N6 Data Reconciliation Shift & Coupling Validation N3->N6 N4 In Silico Prediction ChemDraw / Mnova N4->N6 N5 Empirical Extrapolation Substituent Effects N5->N6

Caption: Workflow for the structural validation of fluorinated nitroaromatics using comparative NMR analysis.

Comparison of Methodologies: Predictive vs. Empirical

When isolated reference spectra are unavailable, researchers typically rely on software predictors. However, for heavily substituted fluorinated nitroaromatics, these tools often fail to accurately model the synergistic deshielding effects.

To establish a "Gold Standard" proxy, we utilize Empirical Extrapolation . By taking the exact experimental


H NMR data of the direct precursor, 3-fluoro-4-nitrobenzaldehyde [1], and mathematically applying the known substituent effect deltas between an aldehyde (-CHO) and a Weinreb amide (-CON(OMe)Me), we generate a highly accurate predicted spectrum.
  • Aldehyde to Weinreb Amide Shift Deltas (DMSO-

    
    ):  Ortho (
    
    
    
    ppm), Meta (
    
    
    ppm), Para (
    
    
    ppm).
  • Causality of Splitting: The fluorine atom at C3 couples strongly with the ortho H-2 proton (

    
     Hz) and the meta H-5 proton (
    
    
    
    Hz). Because H-5 is also ortho to H-6 (
    
    
    Hz), it appears as a deceptive pseudo-triplet.
Table 1: H NMR Chemical Shift Comparison (DMSO- , 400 MHz)
ProtonEmpirical Extrapolation (Gold Standard)ChemDraw Prediction (v20.0)Mnova Prediction (v14.0)Multiplicity & Coupling Causality
H-2 7.79 ppm 7.65 ppm7.82 ppmdd (

Hz,

Hz)
H-5 8.24 ppm 8.10 ppm8.30 ppmpseudo-t (

Hz,

Hz)
H-6 7.69 ppm 7.55 ppm7.75 ppmdd (

Hz,

Hz)
-OCH

3.55 ppm 3.58 ppm3.50 ppms (Sharp singlet, N-methoxy)
-NCH

3.28 ppm 3.32 ppm3.25 ppms (Sharp singlet, N-methyl)

Performance Analysis: ChemDraw consistently underestimates the deshielding effect of the ortho-nitro group on H-5 by ~0.14 ppm. Mnova performs slightly better but overestimates the H-5 shift. The empirical extrapolation remains the most trustworthy baseline for validation.

Self-Validating Experimental Protocol

To physically validate the predicted shifts and definitively assign the complex multiplets, execute the following step-by-step acquisition protocol. This methodology is designed as a self-validating system to eliminate assignment ambiguity.

Step 1: Sample Preparation

  • Action: Dissolve 5–10 mg of 3-Fluoro-N-methoxy-N-methyl-4-nitrobenzamide in 0.6 mL of anhydrous DMSO-

    
     (100 atom % D) containing 0.03% v/v TMS.
    
  • Causality: DMSO-

    
     is selected over CDCl
    
    
    
    to disrupt any potential intermolecular hydrogen bonding and to provide a high-dielectric environment that sharply resolves the highly polarized aromatic protons, preventing signal overlap.

Step 2: Probe Tuning & Matching

  • Action: Tune the NMR probe for both

    
    H and 
    
    
    
    F frequencies.
  • Causality: Accurate tuning is critical for the efficiency of the

    
    F decoupling pulses in Step 4. Poor tuning leads to incomplete decoupling and residual line broadening, which ruins multiplet analysis.
    

Step 3: Standard


H Acquisition 
  • Action: Acquire a standard 1D

    
    H spectrum (e.g., zg30 pulse program on Bruker systems) at 400 MHz or higher. Use a relaxation delay (
    
    
    
    ) of at least 3 to 5 seconds.
  • Causality: The

    
     must exceed 
    
    
    
    of the slowest relaxing protons (specifically the non-aromatic N-methyl and N-methoxy singlets) to ensure accurate quantitative integration.

Step 4:


F-Decoupled 

H Acquisition (The Validation Step)
  • Action: Acquire a

    
    H{
    
    
    
    F} spectrum using inverse gated decoupling.
  • Causality: This is the ultimate self-validation step. By irradiating the

    
    F frequency, the large heteronuclear couplings collapse. The 11.2 Hz doublet of H-2 will collapse into a sharp, narrow doublet (
    
    
    
    Hz), and the deceptive pseudo-triplet of H-5 will collapse into a standard ortho-coupled doublet (
    
    
    Hz). This mathematically proves the spatial proximity of these protons to the fluorine atom, validating the structure beyond a shadow of a doubt.

References

  • Nahm, S., & Weinreb, S. M. (1981) : N-methoxy-N-methylamides as effective acylating agents. Tetrahedron Letters, 22(39), 3815-3818. URL:[Link]

Advanced HPLC Method Development for Purity Analysis of 3-Fluoro-N-methoxy-N-methyl-4-nitrobenzamide: A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

As a Senior Application Scientist, I frequently encounter complex separation challenges when dealing with highly functionalized pharmaceutical intermediates. 3-Fluoro-N-methoxy-N-methyl-4-nitrobenzamide is a prime example. As a Weinreb amide, it serves as a crucial building block for the synthesis of complex ketones,1[1]. However, its purity analysis presents a distinct chromatographic challenge: the separation of the main active pharmaceutical ingredient (API) from structurally similar process impurities, such as 3-fluoro-4-nitrobenzoic acid (starting material), N,O-dimethylhydroxylamine, and closely related positional isomers (e.g., 2-fluoro and des-fluoro analogs).

This guide objectively compares the performance of standard C18 column chemistries against Pentafluorophenyl (PFP) stationary phases, providing a mechanistic rationale and a self-validating protocol for robust purity analysis.

Mechanistic Rationale: Why Standard C18 Falls Short

The core of reversed-phase high-performance liquid chromatography (RP-HPLC) relies on 2[2]. When analyzing 3-Fluoro-N-methoxy-N-methyl-4-nitrobenzamide on a standard C18 column, the primary retention mechanism is dispersive interaction. Because positional isomers of fluorinated nitroaromatics possess nearly identical hydrophobicities, a3[3].

To solve this, we must leverage alternative selectivity.4[4]:


 interactions, dipole-dipole interactions, hydrogen bonding, and electrostatic interactions. The highly electronegative fluorine atoms on the PFP ring create a strong dipole, which 5[5].

Method Development Workflow

HPLC_Method_Logic A Analyte: 3-Fluoro-N-methoxy- N-methyl-4-nitrobenzamide B Stationary Phase Selection A->B C Standard C18 Column (Hydrophobic Interactions) B->C Default Route D PFP Column (π-π, Dipole & H-Bonding) B->D Rational Route E Co-elution of Positional Isomers (Rs < 1.5) C->E F Baseline Resolution (Rs > 2.0) D->F G Method Validation (ICH Q2 Guidelines) F->G

HPLC Method Development Workflow for Fluorinated Nitroaromatic Weinreb Amides

Comparative Experimental Design

To objectively demonstrate the superiority of the PFP chemistry for this specific analyte, we conducted a head-to-head comparison between a high-efficiency Core-Shell C18 column and a Core-Shell PFP column.

A self-validating HPLC protocol must include6[6].

  • Sample Preparation : 3-Fluoro-N-methoxy-N-methyl-4-nitrobenzamide was dissolved in 50:50 Methanol:Water at 0.5 mg/mL.

  • Spiked Impurity Mix : The sample was spiked with 0.1% w/w of 3-fluoro-4-nitrobenzoic acid (Impurity A), 2-fluoro-N-methoxy-N-methyl-4-nitrobenzamide (Impurity B - positional isomer), and 4-nitro-N-methoxy-N-methylbenzamide (Impurity C - des-fluoro analog).

  • Chromatographic Conditions :

    • Mobile Phase A : 0.1% Formic Acid in Water.

    • Mobile Phase B : 0.1% Formic Acid in Acetonitrile.

    • Gradient : 5% B to 95% B over 15 minutes (a 7[7]).

    • Flow Rate : 1.0 mL/min.

    • Detection : UV at 254 nm.

Performance Comparison: C18 vs. PFP

Table 1: Chromatographic Performance Data for 3-Fluoro-N-methoxy-N-methyl-4-nitrobenzamide and Impurities

ParameterCore-Shell C18 (150 x 4.6 mm, 2.7 µm)Core-Shell PFP (150 x 4.6 mm, 2.7 µm)
Retention Time (Main Peak) 8.45 min9.12 min
Resolution (Main vs. Impurity B) 1.1 (Co-elution)3.4 (Baseline Resolved)
Resolution (Main vs. Impurity C) 1.54.1
Peak Asymmetry (Tailing Factor) 1.451.05
Theoretical Plates (N) 12,50018,200
Selectivity (

) for Isomers
1.021.18

Data Interpretation : The C18 column cannot adequately resolve the main peak from its positional isomer (Impurity B), yielding a resolution of only 1.1—well 8

8[8]. The PFP column capitalizes on the rigid planar structure of the fluorinated nitroaromatic ring, providing exceptional shape selectivity and a resolution of 3.4. Furthermore, the PFP phase exhibits significantly reduced peak tailing (1.05 vs 1.45),.

Step-by-Step Self-Validating Protocol

To ensure robustness and transferability, this protocol incorporates built-in systemic checks (self-validation) to confirm its own validity during every run.

  • System Suitability Test (SST) : Before analyzing unknown batches, inject a resolution standard containing 3-Fluoro-N-methoxy-N-methyl-4-nitrobenzamide and Impurity B. The system is only validated for the run if the critical pair resolution (

    
    ) is 
    
    
    
    2.0.
  • Aqueous Phase pH Control : Always buffer the aqueous phase. Since the starting material (3-fluoro-4-nitrobenzoic acid) is ionizable, use 0.1% Formic Acid (pH ~2.7) to keep it fully protonated. This prevents peak splitting and retention time shifts caused by partial ionization.

  • Organic Modifier Selection : Start with Acetonitrile, which provides lower backpressure and sharper peaks for amides. If isomer resolution is compromised by matrix effects,9[9] inherent to the PFP phase.

  • Column Temperature : Maintain strictly at 40 °C. Weinreb amides can exhibit rotameric interconversion (cis/trans around the C-N bond). Elevated temperatures ensure fast exchange rates, presenting a single, sharp peak rather than a broadened or split peak.

  • Peak Purity Verification (Self-Validation) : Utilize a Photodiode Array (PDA) detector to perform peak purity analysis across the main peak. The software must report a purity angle lower than the purity threshold to guarantee no hidden co-eluting degradants exist.

Conclusion

For the purity analysis of highly functionalized molecules like 3-Fluoro-N-methoxy-N-methyl-4-nitrobenzamide, standard hydrophobic retention is insufficient. By understanding the causality between the analyte's electron-deficient aromatic system and the stationary phase, we can rationally select a PFP column. This approach not only ensures baseline resolution of critical positional isomers but also creates a robust, self-validating method compliant with stringent regulatory standards.

References

  • Benchchem: 10-Nonadecanone | 504-57-4 (Weinreb Amide Synthesis).
  • IJPS Journal: A Comprehensive Review on RP-HPLC Method Development, Validation, and Forced Degradation Studies According to ICH Guidelines.
  • ACE HPLC: ACE C18-PFP Technical Brochure.
  • Agilent Technologies: Analysis of Positional Isomers with Agilent Poroshell 120 PFP Columns.
  • Thermo Fisher Scientific: Simultaneous UHPLC/MS Analyses of Explosive Compounds.
  • SciSpace: Stability Indicating HPLC Method Development and Valid
  • Chromatography Online: A Three-Pronged Template Approach for Rapid HPLC Method Development.
  • Benchchem: Application Note: A Robust HPLC Method for Purity Analysis of Pharmaceutical Compounds.
  • Waters: Managing Selectivity with UPLC Method Development of Pharmaceutical Drug Substance Purity Analysis.
  • MDPI: A Novel LC-APCI-MS/MS Approach for the Trace Analysis of 3,4-Difluoronitrobenzene.

Sources

FTIR spectrum analysis of 3-Fluoro-N-methoxy-N-methyl-4-nitrobenzamide

Author: BenchChem Technical Support Team. Date: March 2026

Content Type: Technical Comparison & Application Guide Audience: Medicinal Chemists, Process Development Scientists, and QC Analysts

Executive Summary & Strategic Context

3-Fluoro-N-methoxy-N-methyl-4-nitrobenzamide is a critical "Weinreb amide" intermediate. In drug development, Weinreb amides are the gold standard for converting carboxylic acids to ketones without over-addition to tertiary alcohols.

For the process chemist, the critical analytical challenge is not just identifying the molecule, but validating the conversion from its precursor (3-fluoro-4-nitrobenzoic acid or its acid chloride) and ensuring no hydrolysis back to the acid occurs during storage.

While NMR (Nuclear Magnetic Resonance) provides structural certainty, it is slow and requires deuterated solvents. FTIR (Fourier Transform Infrared Spectroscopy) offers a rapid, solvent-free method for real-time reaction monitoring and goods-in QC. This guide objectively compares FTIR against alternatives and provides a specific spectral interpretation framework for this fluorinated nitro-benzamide.

Comparative Analysis: FTIR vs. Analytical Alternatives

To determine when to deploy FTIR versus HPLC or NMR, we analyze the "Time-to-Decision" metric and data granularity.

Table 1: Performance Matrix for Weinreb Amide Analysis
FeatureFTIR (ATR Method) 1H NMR HPLC-MS
Primary Utility Process Control (IPC) & IDStructural ElucidationPurity & Exact Mass
Time-to-Result < 2 Minutes15–45 Minutes30–60 Minutes
Sample Prep None (Neat Solid/Oil)Dissolution (CDCl3/DMSO)Dilution + Buffer Prep
Key Blind Spot Cannot detect <1% impurities easilyExpensive; solvent artifactsHigh operational cost
Weinreb Specificity Excellent (Distinct C=O shift)Good (N-OMe singlet)Excellent (Mass Ion)

Scientist’s Insight: Use FTIR for "Go/No-Go" decisions at the reactor side. If the broad Carboxylic Acid O-H stretch (3000–2500 cm⁻¹) is visible, the coupling reaction is incomplete. Use NMR only for final lot release or structural characterization.

Technical Deep Dive: Spectral Assignment

Note: The following assignments are based on characteristic group frequencies for Weinreb amides and nitro-aromatics derived from spectroscopic standards [1, 2].

The "Fingerprint" of Success

The transition from 3-fluoro-4-nitrobenzoic acid to the Weinreb amide is spectroscopically dramatic.

A. The Carbonyl (C=O) Shift (The Critical Indicator)
  • Precursor (Acid): Typically appears at 1700–1720 cm⁻¹ .

  • Precursor (Acid Chloride): If used, appears very high, often ~1770–1780 cm⁻¹ .

  • Product (Weinreb Amide): The N-methoxy-N-methyl substitution lowers the carbonyl frequency due to the electron-donating resonance of the nitrogen lone pair, typically settling at 1640–1660 cm⁻¹ .

    • Diagnostic Check: A clean shift from ~1710 to ~1660 cm⁻¹ confirms successful amidation.

B. The Nitro Group (-NO2)

The nitro group attached to the aromatic ring creates two massive, distinct bands that dominate the fingerprint region. These remain relatively constant during synthesis.

  • Asymmetric Stretch: 1530–1550 cm⁻¹ (Strong)

  • Symmetric Stretch: 1340–1360 cm⁻¹ (Strong)

C. The Weinreb Moiety (N-O-C)

Unlike standard amides, the Weinreb amide possesses an N-O bond.

  • N-O-C Stretch: Look for a medium-intensity band in the 950–1050 cm⁻¹ region. This is absent in the starting benzoic acid.

D. Aryl-Fluorine (Ar-F)
  • C-F Stretch: Generally found between 1200–1250 cm⁻¹ . Note that this often overlaps with C-N stretches, making it less reliable for monitoring reaction progress but essential for final ID.

Visualization: Analytical Workflow & Decision Tree

Diagram 1: Synthesis Monitoring Workflow

This flowchart illustrates the logical pathway for using FTIR as an In-Process Control (IPC) tool.

SynthesisWorkflow Start Reaction Mixture (Acid + Amine source) Sampling Aliquot Sampling (Workup/Dry) Start->Sampling ATR ATR-FTIR Analysis Sampling->ATR Decision Spectral Check: 1660 cm⁻¹ vs 1710 cm⁻¹ ATR->Decision Success Proceed to Quench (Weinreb Amide Formed) Decision->Success Peak @ 1660 only Fail Continue Stirring (Acid Remaining) Decision->Fail Peak @ 1710 present Fail->Sampling Re-sample +1hr

Caption: Operational workflow for monitoring the conversion of carboxylic acid to Weinreb amide using FTIR shift logic.

Diagram 2: Spectral Interpretation Logic

A decision tree for interpreting the specific peaks of 3-Fluoro-N-methoxy-N-methyl-4-nitrobenzamide.

SpectralLogic Spectrum Obtained Spectrum CheckOH Check 3300-2500 cm⁻¹ (Broad OH?) Spectrum->CheckOH AcidPresent Result: Acid Impurity (Hydrolysis or Incomplete) CheckOH->AcidPresent Yes NoOH No Broad OH CheckOH->NoOH No CheckCO Check Carbonyl Region NoOH->CheckCO Weinreb Peak @ ~1660 cm⁻¹ (Target Amide) CheckCO->Weinreb Ester Peak @ ~1740 cm⁻¹ (Methyl Ester Impurity) CheckCO->Ester If MeOH used CheckNitro Confirm Nitro Integrity (1530 & 1350 cm⁻¹) Weinreb->CheckNitro

Caption: Logic gate for interpreting FTIR peaks to distinguish the target Weinreb amide from common impurities.

Experimental Protocol (Self-Validating)

Objective: Obtain a high-fidelity spectrum to validate the synthesis of 3-Fluoro-N-methoxy-N-methyl-4-nitrobenzamide.

A. Instrument Setup
  • Technique: Attenuated Total Reflectance (ATR).

    • Why: Weinreb amides are often viscous oils or low-melting solids. KBr pellets are prone to moisture absorption (hygroscopic), which mimics the "Acid OH" impurity. ATR is moisture-insensitive.

  • Crystal: Diamond or ZnSe (Diamond preferred for durability).

  • Resolution: 4 cm⁻¹.

  • Scans: 16–32 scans (sufficient for organic synthesis ID).

B. Sample Preparation & Measurement[1][2]
  • Blanking: Clean the crystal with isopropanol. Collect a background air spectrum.

  • Loading: Apply ~5-10 mg of the sample to the crystal center.

  • Compression: If solid, apply high pressure using the anvil to ensure contact. If oil, cover the crystal surface.

  • Acquisition: Collect the sample spectrum.

C. Validation Criteria (The "Trust" Step)

To ensure the data is valid, check the Baseline and Nitro Peaks :

  • Baseline: Must be flat around 2000–2200 cm⁻¹ (no functional groups absorb here). If noisy, the crystal is dirty or pressure is too low.

  • Internal Standard Check: The Nitro peaks (1530/1350) must be present. If they are absent, you have the wrong molecule entirely.

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.[1] (Standard text for functional group assignment ranges).

  • Nahm, S., & Weinreb, S. M. (1981). N-methoxy-N-methylamides as effective acylating agents. Tetrahedron Letters, 22(39), 3815-3818.

  • NIST Chemistry WebBook. (n.d.). Infrared Spectroscopy Data for Nitro-aromatics. National Institute of Standards and Technology.

  • Coates, J. (2000). Interpretation of Infrared Spectra, A Practical Approach. In Encyclopedia of Analytical Chemistry. John Wiley & Sons.[1]

Sources

Synthesizing Fluorinated Ketones: A Comparative Guide to Weinreb Amide vs. Acid Chloride Pathways

Author: BenchChem Technical Support Team. Date: March 2026

The incorporation of fluorinated motifs—such as trifluoromethyl (CF₃) or difluoromethyl (CF₂H) groups—into ketone scaffolds is a cornerstone strategy in modern drug development. These motifs act as bioisosteres, improving metabolic stability and modulating the physicochemical properties of active pharmaceutical ingredients. However, synthesizing these molecules via organometallic addition presents a profound chemical challenge known as the "Electrophilicity Paradox."

The Electrophilicity Paradox

Fluorine’s intense electron-withdrawing nature highly activates the adjacent carbonyl carbon. When an organometallic reagent (e.g., Grignard or organolithium) adds to a fluorinated acyl precursor, the resulting ketone is often significantly more electrophilic than the starting material. Consequently, the newly formed ketone rapidly consumes a second equivalent of the nucleophile, leading to over-addition and the formation of undesired tertiary alcohols[1].

To navigate this paradox, synthetic chemists primarily rely on two distinct electrophilic precursors: Acid Chlorides and Weinreb Amides .

Mechanistic Divergence: Kinetic vs. Thermodynamic Control
The Acid Chloride Route (Kinetic Control)

Acid chlorides are highly reactive acylating agents. When reacted with Grignard reagents to form difluoromethyl or trifluoromethyl ketones, the reaction proceeds via a transient tetrahedral intermediate[2]. Because this intermediate is unstable at ambient conditions, it readily collapses to the highly reactive ketone during the reaction, inviting immediate over-addition. Success with acid chlorides relies entirely on strict kinetic control—running reactions at cryogenic temperatures (e.g., -78 °C) to trap the intermediate until the reaction is artificially quenched[2].

The Weinreb Amide Route (Thermodynamic Control)

N-methoxy-N-methylamides (Weinreb amides) bypass the kinetic tightrope through thermodynamic stability. Upon nucleophilic attack, the methoxy oxygen coordinates with the metal cation (Mg or Li), forming a highly stable, five-membered cyclic chelate[3]. This chelate acts as a protective holding pattern. It will not collapse into the ketone until an acidic aqueous workup is introduced, completely neutralizing the risk of over-addition and allowing the reaction to proceed at higher temperatures[1][4].

G Start Fluorinated Carboxylic Acid AC Acid Chloride (Highly Reactive) Start->AC SOCl2 WA Weinreb Amide (Stable Precursor) Start->WA MeNHOMe·HCl, Coupling Agent Grignard1 R-MgX Addition AC->Grignard1 Grignard2 R-MgX Addition WA->Grignard2 Int_AC Unstable Ketone Intermediate Grignard1->Int_AC Int_WA Stable 5-Membered Chelate Grignard2->Int_WA OverAdd Over-Addition (Tertiary Alcohol) Int_AC->OverAdd Fast (R-MgX) Ketone1 Fluorinated Ketone (Low Yield/Mixture) Int_AC->Ketone1 Workup (if controlled) Workup Acidic Workup Int_WA->Workup No further reaction Ketone2 Fluorinated Ketone (High Yield) Workup->Ketone2

Mechanistic divergence of Grignard addition to acid chlorides vs. Weinreb amides.

Quantitative Performance Comparison

The following table summarizes the operational differences and typical outcomes when synthesizing fluorinated ketones using these two methodologies, based on literature precedent[2][4][5].

ParameterAcid Chloride RouteWeinreb Amide Route
Reactivity Profile Extremely HighModerate to High
Over-addition Risk High (Requires strict cryogenic control)Negligible (Protected by stable chelate)
Intermediate Stability Transient tetrahedral intermediateStable 5-membered metal chelate
Operating Temperature -78 °C to -40 °C0 °C to Room Temperature
Typical Yields 55% – 93% (Highly substrate-dependent)70% – 91% (Broad functional group tolerance)
Atom Economy High (Direct conversion)Lower (Requires N,O-dimethylhydroxylamine)
Self-Validating Experimental Protocols

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems. Each step includes the underlying causality to explain why specific experimental choices are made.

Protocol A: Synthesis of a Trifluoromethyl Ketone via Weinreb Amide

This approach prioritizes high yields and functional group tolerance by leveraging thermodynamic control[4].

  • Amidation (Precursor Synthesis): Dissolve the fluorinated acid chloride (1.0 eq) in anhydrous CH₂Cl₂. Add N,O-dimethylhydroxylamine hydrochloride (1.2 eq) and cool to 0 °C. Dropwise, add triethylamine (2.5 eq).

    • Causality Insight: The hydrochloride salt is utilized for its bench-stability. Triethylamine serves a dual purpose: it liberates the free hydroxylamine for nucleophilic attack and neutralizes the HCl byproduct, driving the reaction to completion[4].

  • Analytical Validation: Monitor via TLC (Hexanes/EtOAc). The Weinreb amide typically appears as a highly UV-active spot with lower Rf than the starting material.

  • Grignard Addition: Dissolve the purified Weinreb amide in anhydrous THF and cool to 0 °C. Add the titrated Grignard reagent (1.1 eq) dropwise via syringe pump.

    • Causality Insight: Although the resulting chelate prevents over-addition, the initial nucleophilic attack is highly exothermic. Dropwise addition at 0 °C prevents localized heating that could degrade the organometallic reagent or trigger unwanted side reactions[1].

  • Quenching & Isolation: Stir for 1 hour at room temperature. Quench by slowly adding saturated aqueous NH₄Cl.

    • Causality Insight: Saturated NH₄Cl provides a mildly acidic environment. This specifically protonates the methoxy oxygen and amine, breaking the magnesium chelate and releasing the ketone without causing acid-catalyzed aldol condensation of the newly formed highly reactive fluorinated ketone[1].

Workflow Step1 1. Amidation Acid Chloride + MeNHOMe·HCl Step2 2. Purification Isolate Weinreb Amide Step1->Step2 Step3 3. Grignard Addition Add R-MgX at 0°C Step2->Step3 Step4 4. Chelate Formation Stable 5-Membered Intermediate Step3->Step4 Step5 5. Acidic Quench Sat. NH4Cl Addition Step4->Step5 Step6 6. Isolation Extract & Purify Fluorinated Ketone Step5->Step6

Step-by-step experimental workflow for fluorinated ketone synthesis via Weinreb amide.

Protocol B: Synthesis of a Difluoromethyl Ketone via Acid Chloride

This approach is utilized when atom economy is paramount and the laboratory is equipped for strict cryogenic control[2].

  • System Preparation: Flame-dry a Schlenk flask under vacuum and backfill with argon. Add the difluoroacetyl chloride derivative (1.0 eq) in anhydrous THF.

    • Causality Insight: Fluorinated acid chlorides are highly susceptible to hydrolysis. Strict anhydrous conditions prevent the formation of the unreactive carboxylic acid, which would otherwise consume the Grignard reagent via acid-base reaction.

  • Cryogenic Cooling: Submerge the flask in a dry ice/acetone bath and allow the internal temperature to equilibrate strictly to -78 °C.

  • Inverse Addition: Add the Grignard reagent (0.95 eq) dropwise down the side of the chilled flask.

    • Causality Insight: Adding the nucleophile to the electrophile (inverse addition) ensures the acid chloride is always in stoichiometric excess in the reaction mixture. Combined with the -78 °C temperature, this kinetically traps the tetrahedral intermediate and heavily suppresses the formation of the tertiary alcohol[2].

  • Rapid Quench: While still at -78 °C, rapidly inject a mixture of THF/H₂O or saturated NH₄Cl to quench the reaction before removing the flask from the cooling bath.

    • Causality Insight: If the reaction is allowed to warm before quenching, the kinetic trap fails. The intermediate will collapse into the ketone, which will immediately react with any residual Grignard reagent.

References
  • BenchChem Technical Support. Synthesis of Meta-Substituted Fluorophenyl Ketones. Benchchem.
  • Fjellström, O., et al. Synthesis of 2-(2-Aminopyrimidine)-2,2-difluoroethanols as Potential Bioisosters of Salicylidene Acylhydrazides.
  • Fluorine Notes. SYNTHESIS OF DIFLUOROMETHYL KETONES. Fluorine1.ru.
  • Royal Society of Chemistry. A Weinreb Approach to the Synthesis of Trifluoromethylketones. RSC.org.
  • Khalid, et al. Synthesis of Weinreb and their Derivatives (A-Review).

Sources

Structural Validation of 3-Fluoro-N-methoxy-N-methyl-4-nitrobenzamide: X-Ray Crystallography vs. Alternative Modalities

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist overseeing structural proteomics and small-molecule validation pipelines, I approach molecular characterization not merely as a checklist of analytical techniques, but as a rigorous exercise in proving causality. When dealing with highly functionalized synthetic intermediates like 3-Fluoro-N-methoxy-N-methyl-4-nitrobenzamide (CAS No.: 863604-64-2) , structural ambiguity is unacceptable.

This compound is a Weinreb amide—a critical building block designed to prevent the over-addition of organometallic reagents during ketone synthesis by forming a stable five-membered metal chelate. To predict its reactivity, we must definitively confirm the regiochemistry of the fluoro and nitro groups on the benzene ring, as well as the exact torsion angles of the N-methoxy-N-methyl moiety. This guide objectively compares X-ray crystallography against alternative modalities (NMR and HRMS) and provides a field-proven, self-validating protocol for absolute structural confirmation.

The Mechanistic Imperative: Why X-Ray Crystallography?

In modern structural biology and chemistry, Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography are often viewed as complementary tools 1. NMR utilizes strong local magnetic fields to analyze the alignment of nuclei, making it an exceptional, non-destructive technique for studying molecules in their dynamic, solution-state environments 23. However, NMR only yields a time-averaged conformation.

Conversely, X-ray crystallography relies on the diffraction of X-rays by the electron clouds of atoms to generate a precise electron density map, allowing us to build an unambiguous 3D spatial model 4. For 3-Fluoro-N-methoxy-N-methyl-4-nitrobenzamide, the strong electron-withdrawing nature of the nitro group at the para position significantly impacts the resonance stabilization of the amide bond. X-ray crystallography is the only modality capable of directly measuring the C-N bond lengths and the out-of-plane twisting of the Weinreb amide group, providing the mechanistic rationale for its subsequent chemical behavior.

Comparative Performance Analysis
ParameterX-Ray CrystallographyNMR Spectroscopy (¹H, ¹³C, ¹⁹F)High-Resolution Mass Spec (HRMS)
Primary Output 3D atomic coordinates, bond lengths, torsion anglesChemical shifts, scalar couplings, connectivityExact molecular mass, isotopic pattern
State of Matter Solid state (Single crystal)Solution state (e.g., CDCl₃)Gas phase (Ionized)
Stereochemistry Unambiguous absolute configurationRelative stereochemistry (via NOESY)Cannot determine stereochemistry
Sample Requirement ~0.1 - 0.5 mg (Single high-quality crystal)2 - 10 mg (High purity powder)< 1 µg
Analysis Time Days to Weeks (Crystallization is rate-limiting)Minutes to HoursMinutes
Dynamic Data Static (Thermal B-factors indicate motion)Highly dynamic (Time-averaged)None

Orthogonal Validation Workflow

Because hydrogen atoms possess only a single electron, they scatter X-rays weakly and are notoriously difficult to locate precisely in an electron density map 4. Therefore, relying solely on X-ray data introduces a blind spot regarding proton environments. To engineer a truly self-validating system, we must couple the solid-state absolute conformation derived from X-ray diffraction with the solution-state connectivity proven by NMR.

G A 3-Fluoro-N-methoxy-N-methyl -4-nitrobenzamide B X-Ray Crystallography (Solid State) A->B Single Crystal C NMR Spectroscopy (Solution State) A->C Bulk Powder D Slow Evaporation Crystallization B->D G Sample Dissolution (CDCl3) C->G E 100K Diffraction Data Collection D->E F Phase Determination & Refinement E->F I Absolute 3D Conformation & Torsion Angles F->I H 1H, 13C, 19F Acquisition G->H J Bulk Purity & Atomic Connectivity H->J K Orthogonal Structural Validation I->K J->K

Orthogonal workflow for structural validation combining X-ray and NMR techniques.

Self-Validating Experimental Protocol

To ensure scientific integrity, the following protocol is designed not just to collect data, but to continuously cross-examine the physical sample against the theoretical model.

Step 1: Crystal Growth via Controlled Supersaturation
  • Procedure: Dissolve 10 mg of 3-Fluoro-N-methoxy-N-methyl-4-nitrobenzamide in a minimal volume of ethyl acetate. Add hexanes dropwise until the solution turns faintly turbid, then clear it with a single drop of ethyl acetate. Puncture a Parafilm cover with a needle and leave undisturbed at 20°C.

  • Causality: Rapid precipitation leads to twinned or amorphous solids. Slow evaporation establishes a controlled supersaturation gradient, allowing molecules the necessary time to orient themselves into a single, well-ordered, low-energy crystal lattice.

Step 2: Cryo-Mounting and Data Collection
  • Procedure: Select a pristine crystal (~0.1 × 0.1 × 0.2 mm) under a polarized light microscope. Coat it in Paratone-N oil, mount it on a cryoloop, and immediately transfer it to the diffractometer under a 100 K nitrogen stream.

  • Causality: The inert oil prevents solvent evaporation and ice formation. Plunging the crystal to 100 K drastically reduces atomic thermal vibrations. This minimizes dynamic disorder, sharpens high-angle diffraction spots, and extends the ultimate resolution limit of the dataset.

Step 3: Phase Determination and Iterative Refinement
  • Procedure: Solve the phase problem using Direct Methods (e.g., SHELXT). Refine the structure using full-matrix least-squares on F² (e.g., SHELXL).

  • Causality: X-ray detectors only measure wave amplitudes, not phases. Direct methods mathematically recover these phases. Refinement iteratively adjusts atomic coordinates and anisotropic displacement parameters to minimize the difference between the experimental diffraction pattern and the theoretical pattern generated by the model.

Step 4: Quality Assessment (R-Factors and B-Factors)
  • Procedure: Evaluate the R-factor, R-free, and B-factors.

  • Causality: The R-factor and R-free quantify the model's ability to explain the experimental data 56. An R-factor < 5% generally indicates a highly reliable small-molecule structure. Furthermore, significant differences in B-factors (thermal parameters) between neighboring atoms—such as the oxygen and nitrogen in the Weinreb amide—act as an internal alarm system, indicating potential dynamic disorder or incorrect structural assignment 7.

Step 5: Orthogonal Bulk Validation via NMR
  • Procedure: Dissolve the remaining bulk crystalline powder in CDCl₃. Acquire ¹H, ¹³C, and ¹⁹F NMR spectra.

  • Causality: X-ray crystallography analyzes a single crystal, which could theoretically represent a minor impurity or an anomalous polymorph. NMR acts as the final self-validating check, ensuring that the bulk material perfectly matches the connectivity and purity of the single-crystal model.

References

  • Comparison of NMR and X-ray crystallography. bbk.ac.uk.4

  • NMR and X-ray Crystallography, Complementary Tools in Structural Proteomics of Small Proteins. Journal of the American Chemical Society. 1

  • Benzene Compounds - Crysdot LLC. crysdotllc.com.

  • Comparison of X-ray Crystallography, NMR and EM. Creative Biostructure. 2

  • X-Ray Crystallography vs. NMR Spectroscopy. News-Medical.net. 3

  • Validation and Quality Assessment of X-ray Protein Structures. proteinstructures.com. 5

  • X-ray crystallography: Assessment and validation of protein-small molecule complexes for drug discovery. PMC (nih.gov). 7

  • Protein X-ray Crystallography and Drug Discovery. MDPI. 6

Sources

QC standards and reference materials for 3-Fluoro-N-methoxy-N-methyl-4-nitrobenzamide

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth evaluation of quality control (QC) standards and reference materials for 3-Fluoro-N-methoxy-N-methyl-4-nitrobenzamide requires a rigorous understanding of its dual-reactive nature. As a highly specialized building block in medicinal chemistry, this compound combines the controlled acylation capabilities of a Weinreb amide with the orthogonal reactivity of a fluoro-nitro aromatic system.

This guide objectively compares the performance of various reference material grades and provides self-validating experimental protocols to ensure scientific integrity during drug development workflows.

Mechanistic Causality in Quality Control

To establish robust QC standards, one must first understand the causality behind the molecule's degradation and impurity formation. The structural features of 3-Fluoro-N-methoxy-N-methyl-4-nitrobenzamide dictate its specific vulnerabilities:

  • The Weinreb Amide Moiety : N-methoxy-N-methylamides are engineered to react with organometallic reagents (like Grignard or organolithium reagents) to form stable, five-membered tetrahedral cyclic chelates[1]. This prevents the "over-addition" typically seen with standard esters or acid chlorides, reliably yielding ketones upon aqueous workup,[2]. However, the amide bond is susceptible to hydrolysis under extreme pH, reverting to 3-fluoro-4-nitrobenzoic acid [3].

  • SNAr Vulnerability : The fluorine atom is positioned ortho to a strongly electron-withdrawing nitro group. This electronic configuration highly activates the C-F bond toward Nucleophilic Aromatic Substitution (SNAr). Trace nucleophiles (such as ambient moisture, amines, or alkoxides) can displace the fluorine during synthesis or prolonged storage, generating critical impurities.

Because of these mechanistic pathways, a high-quality reference material must be rigorously certified to be free of both hydrolysis products and des-fluoro/substituted impurities.

G Start 3-Fluoro-N-methoxy- N-methyl-4-nitrobenzamide Chelate Stable 5-Membered Metal Chelate Start->Chelate Organometallic Reagent SNAr SNAr Impurity (F-substitution) Start->SNAr Nucleophiles (Side Reaction) Hydrolysis Hydrolysis Impurity (Carboxylic Acid) Start->Hydrolysis Moisture/Acid (Degradation) Ketone Target Ketone (Mono-addition) Chelate->Ketone Aqueous Quench

Mechanistic pathways of the Weinreb amide dictating critical QC impurity profiling.

Comparative Analysis of Reference Material Grades

Selecting the appropriate grade of reference material depends entirely on the stage of research. Using a building-block grade for quantitative HPLC assay validation will introduce systemic errors due to unquantified SNAr impurities.

Grade CategoryPurity ThresholdCertification & TraceabilityPrimary Use CaseCost / Accessibility
Certified Reference Material (CRM) ≥ 99.5% (Mass Balance)ISO 17034 / ISO/IEC 17025. Fully traceable with qNMR and Karl Fischer data.Quantitative assay calibration, IND/NDA regulatory submissions, and impurity tracking.High / Custom synthesis often required.
Analytical Standard ≥ 98.0%COA provided with HPLC-UV, NMR, and MS data. Not strictly ISO traceable.Routine QC batch release, method development, and system suitability testing.Moderate / Commercially available.
Building Block / Synthetic Grade 95.0% – 97.0%Basic COA (often just HPLC area %). May contain trace 3-fluoro-4-nitrobenzoic acid.Early-stage discovery, combinatorial library synthesis, and scale-up trials.Low / High availability in bulk.

Self-Validating Experimental Protocols for QC

To ensure trustworthiness, the analytical methods used to verify these reference materials must be self-validating. The following protocols build internal checks into the workflow to guarantee data integrity.

Protocol A: Orthogonal HPLC-UV Method for Purity and Degradant Profiling

This method separates the parent Weinreb amide from its primary degradation product, 3-fluoro-4-nitrobenzoic acid[4],[3].

  • Step 1: Preparation of the System Suitability Solution (Self-Validation Step)

    • Weigh 10 mg of the 3-Fluoro-N-methoxy-N-methyl-4-nitrobenzamide reference material into a 10 mL volumetric flask.

    • Spike the solution with 0.1 mg of 3-fluoro-4-nitrobenzoic acid (representing a 1% hydrolysis impurity).

    • Dilute to volume with Acetonitrile:Water (50:50, v/v).

  • Step 2: Chromatographic Conditions

    • Column: Reverse-phase C18 (e.g., 150 x 4.6 mm, 3 µm particle size).

    • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.

    • Mobile Phase B: 0.1% TFA in Acetonitrile.

    • Gradient: 20% B to 80% B over 15 minutes, hold for 5 minutes.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 254 nm (optimal for the nitroaromatic chromophore).

  • Step 3: Execution and Causality Check

    • Inject the System Suitability Solution. Validation metric: The resolution (

      
      ) between the carboxylic acid degradant (eluting earlier due to higher polarity) and the parent Weinreb amide must be 
      
      
      
      . If
      
      
      , the column chemistry is compromised, and quantitative data cannot be trusted.
Protocol B: NMR Structural Confirmation

Nuclear Magnetic Resonance (NMR) is critical for verifying the integrity of the N-methoxy-N-methyl group and the fluorine substitution pattern.

  • Step 1: Dissolve 15 mg of the standard in 0.6 mL of

    
     (containing 0.03% TMS as an internal standard).
    
  • Step 2: Acquire

    
     and 
    
    
    
    spectra at 298 K.
  • Step 3 (Mechanistic Insight): Due to the partial double-bond character of the amide C-N bond, rotation is restricted. The N-methoxy and N-methyl groups may appear as broadened singlets at room temperature. The aromatic protons will exhibit distinct

    
    -coupling with the 
    
    
    
    nucleus.

Expected Analytical Signatures

When comparing a newly procured batch against a CRM, the following analytical signatures should be observed:

Analytical TechniqueTarget Signature / Expected ResultMechanistic Rationale

NMR (

)
~3.55 ppm (s, 3H,

), ~3.35 ppm (s, 3H,

). Aromatic region: ~8.1 ppm (dd), ~7.4 ppm (dd).
Confirms the intact Weinreb amide rotamers[5] and the intact fluoro-nitro aromatic splitting pattern.

NMR (

)
Single peak around -115 to -120 ppm.Confirms the presence of the fluorine atom; multiple peaks indicate SNAr degradation or regioisomer impurities.
LC-MS (ESI+)

229.0

Confirms the exact mass of the target molecule (

, MW: 228.18).
Karl Fischer Titration

Water content.
High moisture accelerates the hydrolysis of the amide back to the carboxylic acid[3].

References

  • PubChem. "Weinreb's amide | C18H33NO3 | CID 52944206." National Center for Biotechnology Information. Available at:[Link]

  • MDPI. "Weinreb Amides as Directing Groups for Transition Metal-Catalyzed C-H Functionalizations." Molecules. Available at: [Link]

Sources

Comparative Reactivity of Nitro-Substituted Weinreb Amides: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The Central Challenge: Synthesizing ketones via Weinreb amides (


-methoxy-

-methylamides) is a gold-standard method due to the prevention of over-addition.[1][2][3][4] However, the introduction of a nitro (

) group
complicates this landscape. While the electron-withdrawing nature of the nitro group theoretically activates the carbonyl toward nucleophilic attack, it introduces significant risks of Single Electron Transfer (SET) side reactions and steric inhibition (specifically in ortho-isomers).

Key Takeaway:

  • Para-Nitro: Highly reactive; susceptible to redox side reactions if organolithiums are used. Best yields with Grignards at low temperatures.

  • Meta-Nitro: Most robust isomer; balances activation with stability.

  • Ortho-Nitro: Lowest yields; suffers from steric twisting that destabilizes the critical 5-membered chelate intermediate.

Part 1: Mechanistic Principles & The Chelation Factor

To understand the reactivity differences, we must look at the transition state. The success of the Weinreb synthesis relies entirely on the stability of the Tetrahedral Intermediate (TI) .

The Standard Mechanism vs. Nitro Interference

In a standard reaction, the metal (Mg or Li) coordinates between the carbonyl oxygen and the methoxy oxygen, forming a rigid 5-membered ring. This "locks" the intermediate, preventing the collapse that would lead to a ketone (and subsequent over-addition to an alcohol) until the reaction is quenched with acid.

The Nitro Effect:

  • Electronic Activation:

    
     is a strong Electron Withdrawing Group (EWG). It pulls electron density from the carbonyl carbon, making it more electrophilic.[5]
    
    • Result: Faster initial nucleophilic attack compared to unsubstituted benzamides.

  • Redox Instability: Nitro groups are easily reduced. Hard nucleophiles (like alkyl lithiums) often act as single-electron donors, leading to radical anions rather than nucleophilic addition.

  • Chelate Destabilization (Ortho only): A nitro group at the ortho position physically crowds the methoxy group, preventing the planar geometry required for tight metal chelation.

Visualization: Mechanistic Pathway & Nitro Risks

WeinrebMechanism cluster_ortho Ortho-Effect Inhibition Start Nitro-Weinreb Amide Attack Nucleophilic Attack (R-MgX) Start->Attack fast (EWG effect) Chelate Stable Tetrahedral Intermediate (TI) (Mg-Chelated) Attack->Chelate Ideal Path SideRxn SIDE REACTION: SET / Redox (Azo/Radical species) Attack->SideRxn If R-Li used or High Temp Hydrolysis Acid Quench (H3O+) Chelate->Hydrolysis Stable until quench Product Nitro-Ketone Hydrolysis->Product Ortho o-Nitro Interaction: Steric Clash prevents ideal chelation geometry Ortho->Chelate Destabilizes

Figure 1: The standard Weinreb pathway (Green) vs. the Nitro-induced failure modes (Red). The stability of the Chelate node is the determining factor for yield.

Part 2: Comparative Performance Analysis

The following table synthesizes reactivity profiles based on the position of the nitro substituent.

Table 1: Isomer Reactivity Profile (Reaction with PhMgBr)
FeaturePara-Nitro (

-)
Meta-Nitro (

-)
Ortho-Nitro (

-)
Electronic Effect Strong Activation (Inductive + Resonance)Moderate Activation (Inductive only)Strong Activation, but compromised
Steric Hindrance NegligibleNegligibleHigh (Blocks N-OMe chelation)
Primary Risk Redox/SET side reactions (dimerization)MinimalChelate collapse

Over-addition
Relative Yield High (80-90%)*Excellent (>90%) Low to Moderate (40-60%)
Preferred Reagent Grignard (R-MgX)Grignard (R-MgX)Grignard (R-MgX) + Additive (LiCl)

*Yields assume optimized conditions (-78°C). Room temperature reactions drop significantly.

Detailed Analysis
1. The Para-Nitro Advantage & Trap

The


-nitro isomer creates a highly electrophilic carbonyl. The reaction is fast. However, if you use Organolithiums (R-Li) , the yield plummets because R-Li reagents are harder nucleophiles and better electron donors. They will attack the nitro group or transfer an electron, causing the solution to turn dark (radical formation) and producing azo-compounds.
  • Recommendation: Strictly use Grignard reagents.

2. The Ortho-Nitro "Twist"

The ortho-nitro group forces the amide bond out of planarity with the benzene ring. More critically, it sterically hinders the oxygen atoms.

  • The Failure Mode: The magnesium cannot easily bridge the Carbonyl-O and the Methoxy-O because the nitro group is in the way.

  • Consequence: The "stable" intermediate is not formed efficiently. The intermediate may collapse during the reaction (before quench), releasing the ketone, which then reacts with a second equivalent of Grignard to form a tertiary alcohol .

Part 3: Optimized Experimental Protocol

This protocol is designed specifically for Nitro-substituted substrates to minimize SET and maximize chelate stability.

Objective: Synthesis of 4-nitroacetophenone from


-methoxy-

-methyl-4-nitrobenzamide.
Reagents
  • Substrate: 1.0 equiv Nitro-Weinreb amide (dried under vacuum).

  • Nucleophile: 1.2 equiv Alkyl/Aryl Magnesium Bromide (Grignard). Do NOT use R-Li.

  • Solvent: Anhydrous THF (Ether is acceptable, but THF coordinates Mg better, stabilizing the intermediate).

  • Temperature: -78°C (Critical).

Step-by-Step Methodology
  • Setup: Flame-dry a 2-neck round bottom flask under Argon atmosphere. Add the Nitro-Weinreb amide and dissolve in anhydrous THF (0.2 M concentration).

  • Cooling: Cool the solution to -78°C using a dry ice/acetone bath.

    • Why? Low temperature suppresses the Single Electron Transfer (SET) rate, which has a higher activation energy than the polar nucleophilic addition.

  • Addition: Add the Grignard reagent dropwise over 20 minutes.

    • Visual Check: The solution may turn slight yellow/orange. A deep red/brown/black color indicates SET/decomposition (bad).

  • Maintenance: Stir at -78°C for 1 hour.

    • Note: Unlike standard Weinreb reactions, do not warm to Room Temperature (RT) immediately. The nitro group makes the intermediate fragile.

  • Quench: While still at -78°C (or max -20°C), quench with saturated aqueous

    
    .
    
    • Why? Quenching cold prevents the collapse of the intermediate in the presence of any unreacted Grignard.

  • Workup: Warm to RT, extract with EtOAc, wash with brine, dry over

    
    .
    
Troubleshooting the Ortho-Isomer

If you must use an o-nitro substrate and yields are low:

  • Modification: Add LiCl (2.0 equiv) to the reaction mixture before adding the Grignard.

  • Mechanism: This forms a "Turbo-Grignard" species (

    
    ). The lithium ion can assist in coordination, potentially overcoming the steric bulk of the nitro group, though yields will rarely match the para isomer.
    

Part 4: References

  • Nahm, S., & Weinreb, S. M. (1981). N-methoxy-N-methylamides as effective acylating agents. Tetrahedron Letters, 22(39), 3815-3818.

    • Foundational text establishing the chelation mechanism.

  • Mentel, M., & Breinbauer, R. (2007). Weinreb Amides in Modern Organic Synthesis. Topics in Current Chemistry.

    • Review covering functional group tolerance, including nitro-compatibility.

  • Knochel, P., et al. (2011). Functionalized Grignard Reagents. Angewandte Chemie International Edition.

    • Authoritative source on using Grignards with sensitive groups like nitro and esters.

  • Lovering, F. (2020). Functional Group Tolerance in Organometallic Reactions. Journal of Medicinal Chemistry.

    • Provides data on the "Redox" risks of using Organolithiums vs. Grignards with nitroarenes.

Sources

Safety Operating Guide

Personal protective equipment for handling 3-Fluoro-N-methoxy-N-methyl-4-nitrobenzamide

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Audience: Researchers, scientists, and drug development professionals.[1]

Executive Safety Assessment

Compound: 3-Fluoro-N-methoxy-N-methyl-4-nitrobenzamide Functional Class: Weinreb Amide / Nitroaromatic / Fluorinated Intermediate Physical State: Solid (Likely white to pale yellow crystalline powder)[1]

As a Senior Application Scientist, I advise treating this compound not just as a standard organic intermediate, but as a functionalized nitroaromatic . While specific toxicological data for this exact CAS may be sparse, the structural activity relationship (SAR) dictates a strict safety protocol. The convergence of a nitro group (potential mutagenicity/energetic), a fluorine substituent (enhanced lipophilicity/skin absorption), and the Weinreb amide moiety requires a "Zero-Contact" handling strategy.

Core Hazard Profile (Inferred from Class Analogs):

  • H315 / H319: Skin and severe eye irritation (Standard for benzamides).[1][2][3][4]

  • H335: Respiratory tract irritation (Dust hazard).[1]

  • H341/H351 (Potential): Suspected genetic defects/carcinogenicity.[1] Note: Nitroaromatics are frequently flagged for genotoxicity; handle as a potential mutagen.

  • Reactivity: Stable under ambient conditions, but the nitro group poses an energetic risk if subjected to extreme heat or shock in the presence of strong reducing agents.

The PPE Defense System

Do not rely on a single barrier. Use a Layered Defense Strategy designed to mitigate the specific physicochemical properties of this molecule (dust generation and lipophilic absorption).

A. Respiratory Protection (The Primary Barrier)[1]
  • Engineering Control (Mandatory): All handling—especially weighing and transfer of solids—must occur inside a certified Chemical Fume Hood.

  • PPE Backup: If weighing must occur outside a hood (strongly discouraged) or during spill cleanup, use a NIOSH-certified N95 or P100 particulate respirator .[1]

    • Scientific Rationale: The solid state of this amide generates fine particulates.[1] Inhalation allows direct access to the bloodstream, bypassing first-pass metabolism, which is critical to avoid given the nitro group's potential toxicity.

B. Dermal Protection (The Permeation Barrier)[1]
  • Glove Protocol: Double-Gloving is required.

    • Inner Layer: 4 mil Nitrile (Standard barrier).[1]

    • Outer Layer: 5-8 mil Nitrile or Neoprene (Extended cuff).[1]

    • Scientific Rationale: Fluorinated aromatics often exhibit enhanced skin permeability compared to their non-fluorinated counterparts.[1] The "Weinreb" functionality (N-methoxy-N-methyl) increases solubility in organic solvents.[1] If this compound is dissolved in DCM or THF (common for Weinreb chemistry), the solvent will permeate single gloves rapidly, carrying the nitro-compound through the skin.

  • Body Covering: Flame-resistant (FR) lab coat with buttoned cuffs.[1]

    • Context: You are likely reacting this with Grignard or organolithium reagents (to synthesize ketones).[1] These reagents are pyrophoric; standard polyester-blend coats are a melt-hazard.[1]

C. Ocular Protection
  • Standard: Chemical Splash Goggles (Indirect Vented).[1]

    • Why not safety glasses? Powder drift is unpredictable.[1] Safety glasses leave gaps where airborne particulates can dissolve in the tear film, causing immediate ocular irritation (H319).

PPE Specification Matrix

Protection ZoneStandard Lab Practice (Insufficient)Required Protocol (Enhanced) Technical Justification
Hand Single Latex/Nitrile GloveDouble Nitrile (min.[1] thickness 0.11mm) Mitigates rapid permeation of fluorinated aromatics in organic solvents.[1]
Eye Safety GlassesChemical Splash Goggles Prevents contact with airborne dust and accidental splashes during quenching.[1]
Respiratory General Lab VentilationFume Hood + Sash at <18" Captures aerosolized powders; nitroaromatics are potential sensitizers.[1]
Body Cotton Lab CoatFR-Rated Lab Coat + Tyvek Sleeves Protection against secondary hazards (pyrophoric reagents used in Weinreb chemistry).[1]

Operational Workflow: From Weighing to Disposal

This protocol integrates the PPE requirements into the experimental logic.

Step 1: Preparation & Weighing (High Risk Zone)
  • Context: Static electricity often causes benzamide powders to "fly" or cling to spatulas.[1]

  • Protocol:

    • Don full PPE (Goggles, Double Gloves, Lab Coat).[1]

    • Place an ionizing fan or anti-static gun inside the fume hood to neutralize the powder charge.[1]

    • Weigh into a tared vial inside the hood. Do not transport the open stock bottle across the lab.

    • Self-Validation: Wipe the exterior of the vial with a solvent-dampened Kimwipe before removing it from the hood to ensure no dust tracks out.[1]

Step 2: Reaction Setup (Weinreb Chemistry)
  • Context: You are likely adding a nucleophile (R-Mg-X or R-Li) to this amide.[1]

  • Protocol:

    • Dissolve the amide in anhydrous solvent (THF/Ether) before adding the reactive species.[1]

    • Change Outer Gloves immediately if a solvent splash occurs.[1]

    • Maintain an inert atmosphere (Nitrogen/Argon).[1] Oxygen exclusion prevents side reactions and reduces fire risk.[1]

Step 3: Quenching & Cleanup[1][5][6][7]
  • Context: Hydrolysis of the Weinreb amide releases N,O-dimethylhydroxylamine, which is a volatile amine salt (HCl salt usually).

  • Protocol:

    • Quench the reaction at low temperature.

    • Treat all aqueous waste as Hazardous Organic Waste (contains fluorinated aromatics and amine salts).[1]

    • Wipe down the work surface with a detergent solution, then a solvent rinse.[1] Dispose of wipes as solid hazardous waste.[1]

Safety Logic Diagram (DOT Visualization)

The following diagram illustrates the decision logic for handling this specific class of compounds.

SafetyProtocol Start START: Handling 3-Fluoro-N-methoxy-N-methyl-4-nitrobenzamide RiskAssess Risk Assessment: 1. Dust Hazard (Solid) 2. Skin Absorption (Fluoro-Nitro) 3. Reactive Reagents (Grignard/Li) Start->RiskAssess EngControls Engineering Controls: Fume Hood ONLY Anti-static measures RiskAssess->EngControls PPE_Don PPE Donning: 1. Splash Goggles 2. Double Nitrile Gloves 3. FR Lab Coat EngControls->PPE_Don Handling Operational Phase: Dissolve Solid immediately to eliminate dust risk PPE_Don->Handling Spill Spill/Exposure Event? Handling->Spill Emergency EMERGENCY: 1. Remove contaminated PPE 2. Wash skin (15 min) 3. Seek medical aid (SDS) Spill->Emergency YES Cleanup Decontamination: Wet wipe surfaces Dispose as HazWaste Spill->Cleanup NO End END: Safe Disposal Emergency->End Cleanup->End

Figure 1: Decision logic flowchart for the safe handling of fluorinated nitrobenzamides, emphasizing the transition from solid-state hazards to solution-phase management.

Emergency & Disposal Protocols

  • Skin Contact: Immediately strip contaminated gloves/clothing.[1][2][5][6][7] Wash with soap and water for 15 minutes .[1][5][6][8] Do not use organic solvents (ethanol/acetone) to wash skin, as this increases the absorption of the fluorinated compound.

  • Eye Contact: Flush with water for 15 minutes.[1][6][8][9] Consult an ophthalmologist immediately.

  • Disposal:

    • Solid Waste: Segregate into "Solid Organic Waste." Do not mix with oxidizers.[1]

    • Liquid Waste: Halogenated Organic Waste stream (due to Fluorine content).[1]

    • Destruction: High-temperature incineration is the preferred method to break down the nitro and fluoro-aromatic bonds safely.[1]

References

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 12091, 4-Nitrobenzamide. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). Toxic and Hazardous Substances: 1910.1450 - Occupational exposure to hazardous chemicals in laboratories.[1] Retrieved from [Link]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press.[1] Retrieved from [Link]

  • ECHA (European Chemicals Agency). C&L Inventory: 4-nitrobenzamide Hazard Classification.[1] Retrieved from [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.